molecular formula C9H11NO2 B105960 Methyl 5-Amino-2-Methylbenzoate CAS No. 18595-12-5

Methyl 5-Amino-2-Methylbenzoate

Cat. No.: B105960
CAS No.: 18595-12-5
M. Wt: 165.19 g/mol
InChI Key: JNPZKGOLYSCSEL-UHFFFAOYSA-N
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Description

Methyl 5-Amino-2-methylbenzoate is a high-value aromatic ester serving as a versatile synthetic intermediate in advanced chemical research. Its molecular structure, incorporating both an amino and an ester functional group, makes it a critical building block in multi-step organic synthesis, particularly for constructing complex heterocycles and active pharmaceutical ingredients (APIs). In pharmaceutical research and development, this compound is extensively utilized in the synthesis of novel therapeutic agents. Its applications include serving as a precursor for anti-inflammatory and antimicrobial drugs, where its robust structure aids in the scalability and precision of synthetic routes . The growing demand for innovative medicines and the expansion of generic drug production continue to drive its use in this sector . Beyond pharmaceuticals, this compound finds significant application in the agrochemical industry for the research and development of advanced crop protection agents, such as herbicides and pesticides. Its role in this field supports efforts to enhance agricultural productivity and food security . Furthermore, this chemical is a valuable intermediate in the synthesis of specialty chemicals, including performance dyes and pigments, underpinning its importance in materials science and industrial chemistry . The consistent demand across these innovative fields highlights its enduring research value.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-amino-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-3-4-7(10)5-8(6)9(11)12-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPZKGOLYSCSEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567555
Record name Methyl 5-amino-2-methylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18595-12-5
Record name Methyl 5-amino-2-methylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-Amino-2-methylbenzoate
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Foundational & Exploratory

Methyl 5-Amino-2-Methylbenzoate CAS number 18595-12-5 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 5-Amino-2-Methylbenzoate

CAS Number: 18595-12-5

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral data, safety information, and applications of this compound. It is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Chemical and Physical Properties

This compound is an aromatic organic compound that typically appears as a white to off-white or pale brown to red crystalline solid.[1][2] It serves as a versatile intermediate in the synthesis of various pharmaceuticals, dyes, and other complex organic molecules.[2][3] Its solubility in organic solvents like methanol is good, while it has limited solubility in water.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 18595-12-5[1]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
IUPAC Name This compound[1]
Appearance White to Orange/Amber/Dark Red Solid/Powder[3][4]
Melting Point 39 - 44 °C[3][4]
Boiling Point 285.4 - 348.8 °C (Predicted/Calculated)[1][3]
Density 1.132 g/cm³ (Predicted)[1][3]
Solubility Soluble in Methanol[1][4]
InChI Key JNPZKGOLYSCSEL-UHFFFAOYSA-N[1]
SMILES CC1=C(C=C(C=C1)N)C(=O)OC[1]

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques. The key spectral data are summarized below.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR (400 MHz, CDCl₃): δ 7.11 (d, 1H, J = 2.5 Hz), 6.97 (d, 1H, J = 8.1 Hz), 6.69 (dd, 1H, J = 2.5 and 8.1 Hz), 3.82 (s, 3H), 3.64 (s, 2H), 2.43 (s, 3H)[1]
¹³C NMR (100 MHz, CDCl₃): δ 168.1, 144.1, 132.3, 129.8, 129.5, 118.8, 116.7, 51.6, 20.6[1]
Mass Spec. (EI) m/z 165.20 [M]⁺[1]
HRMS (EI) Calculated for C₉H₁₁NO₂ [M]⁺: 165.0790, Found: 165.0787[1]
Infrared (IR) Key absorptions expected for N-H (amine), C=O (ester), and aromatic C-H stretches. Aromatic CH vibrations are typically observed above 3040 cm⁻¹, while methyl group vibrations occur below this value.[5]

Synthesis and Experimental Protocols

This compound is not commonly synthesized in a single step. A standard and effective method involves a two-step process: the esterification of the corresponding nitro-substituted carboxylic acid, followed by the reduction of the nitro group.

G Synthesis Workflow for this compound A Start: 2-Methyl-5-nitrobenzoic Acid B Step 1: Esterification Reagents: Methanol (CH3OH), H2SO4 (cat.) Condition: Reflux A->B Reaction C Intermediate: Methyl 2-methyl-5-nitrobenzoate B->C Yields D Step 2: Nitro Group Reduction Reagents: SnCl2·2H2O, Ethanol Condition: Reflux C->D Reaction E Product: this compound D->E Yields F Purification (Column Chromatography) E->F Final Step

A plausible synthetic workflow for this compound.
Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-methyl-5-nitrobenzoate (Esterification)

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-5-nitrobenzoic acid (10.0 g, 55.2 mmol).

  • Reagents: Add anhydrous methanol (100 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (3 mL) while stirring.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up: After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 100 mL), a saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (1 x 100 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-methyl-5-nitrobenzoate, which can be used in the next step without further purification if purity is sufficient.

Step 2: Synthesis of this compound (Reduction)

  • Setup: In a 500 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve the crude Methyl 2-methyl-5-nitrobenzoate (from Step 1) in ethanol (200 mL).

  • Reagents: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (62.3 g, 276 mmol).

  • Reaction: Heat the mixture to reflux and stir vigorously for 3-5 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Neutralization: Slowly add a saturated sodium bicarbonate solution to neutralize the mixture until the pH is approximately 7-8. This will precipitate tin salts.

  • Filtration and Extraction: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Drying and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford pure this compound.

Applications and Biological Relevance

This compound is a key building block for more complex molecules, particularly in the pharmaceutical industry. While the compound itself may not have direct biological activity, it is a precursor to pharmacologically active agents.

A notable example is its role as a potential precursor to the core structure of Chartarin , the aglycone of the potent antitumor and antibiotic natural product, Chartreusin .[3][6] Chartreusin and its derivatives exhibit significant cytotoxic activities against various human cancer cell lines, including colon, pancreatic, breast, and ovarian cancers.[3]

The primary mechanisms of action for Chartreusin-type compounds are:

  • DNA Intercalation: The planar aromatic structure allows the molecule to insert itself between the base pairs of DNA, disrupting its structure and function.[3][5]

  • Topoisomerase II Inhibition: These compounds can inhibit the enzyme topoisomerase II, which is crucial for managing DNA tangles during replication and transcription.[3][5] Inhibition leads to DNA strand breaks and ultimately triggers apoptosis (programmed cell death).

  • Reactive Oxygen Species (ROS) Generation: Some studies suggest an alternative mechanism involving the generation of ROS, which causes oxidative stress and cellular damage.[5]

RNA-sequencing analyses on cells treated with Chartreusin derivatives have implicated several key cellular pathways, including the Hippo signaling pathway , which is a critical regulator of cell proliferation and apoptosis.[5]

G Simplified Topoisomerase II Inhibition & DNA Damage Pathway cluster_0 Nucleus cluster_1 Cellular Processes A Chartreusin Derivative B Topoisomerase II (Topo II) A->B Inhibits C DNA Double-Strand Break B->C Causes G DNA Replication & Transcription B->G Required for D ATM/ATR Kinases (Damage Sensors) C->D Activates E p53 Activation D->E Phosphorylates & Activates F Apoptosis (Programmed Cell Death) E->F Induces

Mechanism of action for Chartreusin-type compounds via Topoisomerase II inhibition.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.

Table 3: GHS Hazard Information

Hazard ClassCodeStatement
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

GHS Pictogram: GHS07 (Exclamation Mark)

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-Amino-2-Methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 5-Amino-2-Methylbenzoate, tailored for researchers, scientists, and professionals in drug development. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a visual representation of a key experimental workflow.

Physicochemical Data Summary

This compound is an organic compound that serves as a valuable intermediate in various chemical syntheses, particularly within the pharmaceutical and chemical industries.[1] A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO₂[1][2][3][4]
Molecular Weight 165.19 g/mol [2][3][4]
CAS Number 18595-12-5[2][3][4]
Appearance White solid[1], Orange to Amber to Dark red powder/crystal[5][1][5]
Melting Point 39-40 °C[1], 40.0 to 44.0 °C[5][1][5]
Boiling Point 285.4 ± 20.0 °C at 760 mmHg[2], 348.8 °C at 760 mmHg[1][1][2]
Density 1.1 ± 0.1 g/cm³[2], 1.132 g/cm³[1][1][2]
Solubility Soluble in Methanol[5][5]
logP (Octanol-Water Partition Coefficient) 1.47[2], 1.945[1], 2.1 (XLogP3)[3][1][2][3]
Polar Surface Area (PSA) 52.32 Ų[1][2]
Flash Point 143.7 ± 19.3 °C[2], 164.7 °C[1][1][2]
Refractive Index 1.559[1][2]
Vapor Pressure 0.0 ± 0.6 mmHg at 25°C[2]
Exact Mass 165.078979 u[2]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of organic compounds like this compound.

The melting point is a critical indicator of a compound's purity.[6] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to lower and broaden this range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Glass capillary tubes (one end sealed)[7]

  • Thermometer[7]

  • Sample of the solid compound

Procedure:

  • Sample Preparation: A small amount of the dry, powdered compound is introduced into the open end of a capillary tube.[8] The tube is then tapped gently or dropped through a larger tube to pack the solid into the sealed end, creating a column of 1-2 mm in height.[7][8]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7] This assembly is then placed in the heating block or oil bath of the melting point apparatus.[8]

  • Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[8]

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely melted. This range represents the melting point of the substance. For accuracy, at least two careful determinations are typically performed.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9] This property is useful for identification and assessing purity.[10]

Apparatus:

  • Thiele tube or a small test tube with a heating bath (e.g., oil bath)[9][11]

  • Thermometer[10]

  • Small test tube (e.g., fusion tube)[9]

  • Capillary tube (sealed at one end)[9]

  • Sample of the liquid compound

Procedure:

  • Sample Preparation: A few milliliters of the liquid are placed in the small test tube.[10]

  • Apparatus Setup: The capillary tube is placed inside the test tube with its open end submerged in the liquid and the sealed end upwards.[9][12] The test tube is then attached to a thermometer and immersed in the Thiele tube's oil bath.[11]

  • Heating: The apparatus is heated gently and continuously.[11] As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.

  • Observation and Data Recording: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube's open end.[9][11] The heat is then removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[9][12]

Solubility is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[13]

Apparatus:

  • Test tubes with stoppers[13][14]

  • Balance

  • Spatula

  • Graduated cylinder or pipette

  • Constant temperature bath[15]

Procedure (General Qualitative & Quantitative):

  • Solvent Measurement: A precise volume of the chosen solvent (e.g., water, methanol) is placed into a test tube.[14] The temperature of the solvent is recorded and maintained, often using a water bath.[13][15]

  • Solute Addition: A pre-weighed amount of the solute is added to the solvent in small portions.[14]

  • Dissolution: After each addition, the test tube is stoppered and shaken vigorously to facilitate dissolution.[13][14] Care is taken to avoid heating the sample with one's hands.[13]

  • Saturation Point: The process is continued until a point is reached where the added solute no longer dissolves, and solid particles remain visible even after thorough mixing. This indicates a saturated solution.[13]

  • Quantification: To determine quantitative solubility, the total amount of solute added to reach saturation is calculated. Alternatively, an excess of the solid is equilibrated with the solvent for an extended period at a constant temperature. The resulting saturated solution is then carefully separated from the excess solid and analyzed (e.g., by HPLC, UV-Vis spectroscopy, or gravimetrically after evaporation of the solvent) to determine the concentration of the dissolved solute.[15][16]

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a highly precise method for its determination.[17][18]

Apparatus:

  • Calibrated pH meter with an electrode[17]

  • Burette

  • Magnetic stirrer and stir bar[17]

  • Beaker or reaction vessel

  • Standardized acidic and basic titrant solutions (e.g., 0.1 M HCl and 0.1 M NaOH)[17]

Procedure:

  • Sample Preparation: A known quantity of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture) to a specific concentration (e.g., 1 mM).[17] The solution's ionic strength is typically kept constant using a salt solution like 0.15 M KCl.[17]

  • Titration Setup: The solution is placed in the vessel on the magnetic stirrer, and the pH electrode is immersed.[17] The system may be purged with nitrogen to remove dissolved CO₂.[17]

  • Titration: The titrant (acid for a basic compound, base for an acidic compound) is added in small, precise increments from the burette.

  • Data Collection: After each addition, the solution is allowed to equilibrate, and the pH is recorded.[17] This process continues until the pH change between additions becomes minimal, indicating the titration is complete.

  • Analysis: The collected data (pH vs. volume of titrant added) is plotted to create a titration curve. The pKa is determined from the inflection point of this curve. For a weak acid, the pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa.[19][20]

The partition coefficient (P) is a measure of a compound's differential solubility between two immiscible liquids, typically n-octanol and water.[21] Its logarithm, logP, is a key indicator of lipophilicity, which is crucial for predicting drug absorption and distribution.[21][22] The shake-flask method is the traditional gold standard for logP determination.[23]

Apparatus:

  • Separatory funnel or vials

  • Mechanical shaker or rotator[22]

  • Centrifuge (optional)

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer)[24]

  • n-octanol and buffer solution (e.g., PBS at pH 7.4)[22]

Procedure:

  • Phase Saturation: The n-octanol and aqueous buffer are mixed and shaken together to ensure mutual saturation before the experiment. The two phases are then separated.[25]

  • Partitioning: A known amount of the compound is dissolved in one of the pre-saturated phases. This solution is then combined with a specific volume of the other pre-saturated phase in a separatory funnel or vial.[22][24]

  • Equilibration: The mixture is agitated (e.g., shaken or rotated) for a sufficient period (e.g., 1 hour) to allow the compound to partition between the two phases and reach equilibrium.[22]

  • Phase Separation: The mixture is allowed to stand until the two phases clearly separate. Centrifugation can be used to accelerate this process and ensure a clean separation.

  • Concentration Analysis: A sample is carefully taken from each phase (the n-octanol layer and the aqueous layer). The concentration of the compound in each sample is accurately measured using an appropriate analytical technique like HPLC.[24][25]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is then calculated by taking the base-10 logarithm of P.[21]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the octanol-water partition coefficient (logP) using the shake-flask method.

G Workflow for Experimental logP Determination (Shake-Flask Method) cluster_A cluster_B A Phase Preparation A1 Saturate n-octanol with water/buffer B1 Dissolve compound in one pre-saturated phase A1->B1 A2 Saturate water/buffer with n-octanol A2->B1 B Sample Partitioning B2 Combine with other pre-saturated phase B1->B2 C Equilibration B2->C C1 Agitate mixture for a defined period (e.g., 1 hr) C->C1 D Phase Separation C1->D D1 Allow layers to separate (or centrifuge) D->D1 E1 Sample aqueous phase D1->E1 E2 Sample n-octanol phase D1->E2 E Analysis E3 Measure concentration in each phase (e.g., HPLC) E1->E3 E2->E3 F Calculation E3->F F1 P = [Conc]octanol / [Conc]aqueous F->F1 F2 logP = log10(P) F1->F2

Caption: Workflow for logP Determination via the Shake-Flask Method.

References

Methyl 5-Amino-2-Methylbenzoate molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-2-methylbenzoate is an aromatic organic compound with the chemical formula C₉H₁₁NO₂.[1] It belongs to the class of aminobenzoic acid esters, which are recognized for their roles as key intermediates in the synthesis of various pharmaceuticals and other biologically active molecules.[2][3][4][5] The structural features of this compound, including an amino group and a methyl ester attached to a toluene backbone, make it a versatile building block in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and potential applications.

Molecular Structure and Chemical Formula

The molecular structure of this compound consists of a benzene ring substituted with a methyl group at position 2, an amino group at position 5, and a methyl carboxylate group at position 1.

Chemical Identifiers:

  • IUPAC Name: this compound[1]

  • CAS Number: 18595-12-5[1]

  • Molecular Formula: C₉H₁₁NO₂[1]

  • Molecular Weight: 165.19 g/mol [1]

  • Canonical SMILES: CC1=C(C=C(C=C1)N)C(=O)OC[1]

  • InChI Key: JNPZKGOLYSCSEL-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 165.19 g/mol [1]
Molecular Formula C₉H₁₁NO₂[1]
Appearance Solid
Boiling Point 285.4 ± 20.0 °C at 760 mmHg[6]
Flash Point 143.7 ± 19.3 °C[6]
Density 1.1 ± 0.1 g/cm³[6]
pKa
LogP 2.1[1]

Synthesis

A common synthetic route to this compound involves the reduction of its nitro precursor, methyl 2-methyl-5-nitrobenzoate.

Experimental Protocol: Reduction of Methyl 2-Methyl-5-Nitrobenzoate

Materials:

  • Methyl 2-methyl-5-nitrobenzoate

  • Methanol (MeOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂) or a hydrogen source like ammonium formate

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Filter agent (e.g., Celite)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 2-methyl-5-nitrobenzoate in methanol under an inert atmosphere.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon to the solution.

  • Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete (disappearance of the starting material), the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with methanol.

  • Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Synthesis_Workflow Methyl 2-methyl-5-nitrobenzoate Methyl 2-methyl-5-nitrobenzoate Reaction_Vessel Reaction (Stirring, RT) Methyl 2-methyl-5-nitrobenzoate->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel 10% Pd/C 10% Pd/C 10% Pd/C->Reaction_Vessel H2 gas H2 gas H2 gas->Reaction_Vessel Filtration Filtration (Celite) Reaction_Vessel->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Chromatography) Evaporation->Purification Final_Product This compound Purification->Final_Product

Figure 1: Synthetic workflow for this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and the ¹H NMR spectrum is recorded on a spectrometer (e.g., 400 MHz).

Expected Chemical Shifts (δ) in CDCl₃:

  • Aromatic Protons (Ar-H): Peaks in the range of 6.5-7.5 ppm. The proton ortho to the ester group will likely be the most downfield, while the protons ortho and para to the amino group will be more upfield.

  • Amine Protons (-NH₂): A broad singlet typically in the range of 3.5-4.5 ppm, which can vary with concentration and solvent.

  • Methyl Ester Protons (-OCH₃): A sharp singlet around 3.8 ppm.

  • Aromatic Methyl Protons (Ar-CH₃): A sharp singlet around 2.2-2.4 ppm.

¹³C NMR Spectroscopy

Experimental Protocol: A sample is dissolved in a deuterated solvent and the ¹³C NMR spectrum is recorded.

Expected Chemical Shifts (δ):

  • Carbonyl Carbon (-C=O): ~168 ppm

  • Aromatic Carbons (Ar-C): Multiple peaks between 110-150 ppm. The carbon attached to the amino group will be shifted upfield, while the carbon attached to the ester group will be downfield.

  • Methyl Ester Carbon (-OCH₃): ~52 ppm

  • Aromatic Methyl Carbon (Ar-CH₃): ~20 ppm

Infrared (IR) Spectroscopy

Experimental Protocol: The IR spectrum can be obtained using a KBr pellet or as a thin film on a salt plate.

Expected Absorption Bands (cm⁻¹):

  • N-H Stretch: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-H Stretch (Aromatic and Aliphatic): Around 2850-3100 cm⁻¹.

  • C=O Stretch (Ester): A strong absorption band around 1700-1720 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: Around 1250-1350 cm⁻¹.

  • C-O Stretch (Ester): Two bands around 1100-1300 cm⁻¹.

Mass Spectrometry (MS)

Experimental Protocol: The mass spectrum is typically obtained using electron ionization (EI).

Expected Fragmentation Pattern:

  • Molecular Ion Peak (M⁺): A peak at m/z = 165, corresponding to the molecular weight of the compound.

  • Major Fragments: Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 134. Loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 106. Other fragments corresponding to the aromatic ring and its substituents.

Applications in Research and Drug Development

Derivatives of aminobenzoic acid are known to possess a wide range of biological activities, including antimicrobial and cytotoxic properties.[2][3][4] this compound serves as a crucial starting material for the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature, with both an amino and an ester group, allows for a variety of chemical modifications.

A related compound, methyl 2-amino-5-methylbenzoate, has been noted as a precursor for the synthesis of picolinic acid and has shown antitumor activity against various cancer cell lines.[7] While specific biological activities for this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active aminobenzoates suggests its potential as a scaffold in drug discovery programs targeting a range of diseases.

Logical_Relationship M5A2MB This compound Amine_Group Amino Group (-NH2) M5A2MB->Amine_Group Ester_Group Ester Group (-COOCH3) M5A2MB->Ester_Group Derivatization Chemical Derivatization Amine_Group->Derivatization Ester_Group->Derivatization Bioactive_Molecules Novel Bioactive Molecules Derivatization->Bioactive_Molecules Drug_Discovery Drug Discovery & Development Bioactive_Molecules->Drug_Discovery

Figure 2: Role of this compound in drug discovery.

Conclusion

This compound is a valuable chemical intermediate with a well-defined molecular structure and physicochemical properties. Its synthesis is achievable through standard organic chemistry methodologies, and its structure can be unequivocally confirmed using a suite of spectroscopic techniques. Given the established biological activities of related aminobenzoic acid derivatives, this compound holds significant promise as a versatile building block for the development of new therapeutic agents. Further research into its own biological profile and its application in the synthesis of novel compounds is warranted.

References

An In-depth Technical Guide to Methyl 5-Amino-2-Methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-2-methylbenzoate is a valuable substituted anthranilate derivative that serves as a versatile building block in organic synthesis. Its bifunctional nature, featuring both an amino group and a methyl ester on a substituted benzene ring, makes it a key intermediate in the preparation of a wide array of complex molecules, particularly in the pharmaceutical and medicinal chemistry sectors. This technical guide provides a comprehensive overview of its synonyms, chemical and physical properties, a detailed experimental protocol for its synthesis, and its application in drug discovery, including a relevant signaling pathway.

Synonyms and Identifiers

This compound is known by several alternative names and identifiers, which are crucial for accurate database searches and procurement.

Identifier Type Identifier
IUPAC Name This compound[1]
CAS Number 18595-12-5[1][2]
Molecular Formula C₉H₁₁NO₂[1][2]
Alternate Names 5-Amino-2-methyl-benzoic acid methyl ester[2]
Methyl 5-amino-o-toluate
5-Amino-o-toluic acid methyl ester
Benzoic acid, 5-amino-2-methyl-, methyl ester
methyl 2-methyl-5-aminobenzoate
methyl 3-amino-6-methylbenzoate

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and incorporation into drug candidates.

Property Value
Molecular Weight 165.19 g/mol [1][2]
Appearance N/A
Purity 95+%[3]
Storage Sealed refrigeration[3]
Application Medical intermediate[3]

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 2-methyl-5-nitrobenzoic acid. The first step involves the esterification of the carboxylic acid, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of Methyl 2-methyl-5-nitrobenzoate

This procedure outlines the esterification of 2-methyl-5-nitrobenzoic acid.

Materials:

  • 2-methyl-5-nitrobenzoic acid (15 g, 82.8 mmol)[4]

  • Potassium carbonate (K₂CO₃, 17.2 g, 124.2 mmol)[4]

  • Iodomethane (6.7 mL)[4]

  • N,N-dimethylformamide (DMF, 75 mL)[4]

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 2-methyl-5-nitrobenzoic acid and potassium carbonate in N,N-dimethylformamide in a dry round-bottom flask.[4]

  • Slowly add iodomethane dropwise to the suspension at room temperature.[4]

  • Stir the reaction mixture at room temperature overnight (approximately 12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-methyl-5-nitrobenzoate.

Step 2: Synthesis of this compound (Reduction of Methyl 2-methyl-5-nitrobenzoate)

This protocol describes the reduction of the nitro group of methyl 2-methyl-5-nitrobenzoate to an amino group. This is a general procedure for the reduction of a nitroarene to an arylamine using a reducing agent such as tin(II) chloride or catalytic hydrogenation.

Materials:

  • Methyl 2-methyl-5-nitrobenzoate

  • Ethanol or Ethyl Acetate (solvent)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)

  • Concentrated Hydrochloric Acid (if using SnCl₂) or Hydrogen gas source (for catalytic hydrogenation)

  • Sodium bicarbonate solution

  • Sodium sulfate

Procedure using Tin(II) Chloride:

  • Dissolve methyl 2-methyl-5-nitrobenzoate in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC indicates the complete consumption of the starting material.

  • Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Application in Drug Development: Synthesis of Kinase Inhibitors

Substituted aminobenzoic acid derivatives are crucial scaffolds in the design of kinase inhibitors, which are a major class of targeted cancer therapies.[5] These building blocks often serve as a core structure that can be elaborated to interact with the ATP-binding site of specific kinases, thereby inhibiting their function and downstream signaling pathways that promote cancer cell proliferation and survival.[5]

While a specific, commercially available drug directly synthesized from this compound is not prominently documented in the readily available literature, its structural motifs are highly relevant to the synthesis of potent kinase inhibitors. For instance, the related compound, 2-Amino-5-methylbenzoic acid, is a known building block in the synthesis of inhibitors targeting kinases such as Src and Abl.[6] The general synthetic utility of aminobenzoates in this field suggests that this compound is a valuable intermediate for the development of novel kinase inhibitors.

The general synthetic approach involves the acylation or arylation of the amino group and modification of the ester functionality to generate a library of compounds for screening against a panel of kinases.

Illustrative Signaling Pathway: The Src/Abl Kinase Pathway in Cancer

Src and Abl are non-receptor tyrosine kinases that play critical roles in cell growth, differentiation, and survival. Their aberrant activation is a hallmark of several cancers, including chronic myeloid leukemia (CML). Kinase inhibitors that target Src and Abl can effectively block their activity and induce apoptosis in cancer cells.

Src_Abl_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Src Src Kinase RTK->Src Activates STAT3 STAT3 Src->STAT3 Phosphorylates RAS RAS Src->RAS Activates Abl Abl Kinase Abl->STAT3 Phosphorylates Proliferation Cell Proliferation & Survival STAT3->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Kinase Inhibitor (e.g., Dasatinib) Inhibitor->Src Inhibitor->Abl

References

Navigating the Safe Handling of Methyl 5-Amino-2-Methylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for Methyl 5-Amino-2-Methylbenzoate (CAS No: 18595-12-5). The information is intended to equip laboratory personnel with the knowledge necessary to handle this chemical compound safely and effectively, minimizing exposure risks and ensuring a secure research environment.

Compound Identification and Properties

This compound is a chemical intermediate with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .[1][2][3] It is crucial to be aware of its physical and chemical properties to handle it appropriately.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[1][2][3][4]
Molecular Weight 165.19 g/mol [1][2][3][4]
CAS Number 18595-12-5[1][2][3]
Appearance Light cream powder/solid[5]
Boiling Point 285.4 ± 20.0 °C at 760 mmHg[4]
Flash Point 143.7 ± 19.3 °C[4]
Density 1.1 ± 0.1 g/cm³[4]

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Signal Word: Warning[2][5]

Hazard Pictograms:

  • alt text

Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with this compound to prevent accidental exposure and ensure personal and environmental safety.

Personal Protective Equipment (PPE)

A foundational aspect of safe handling involves the consistent use of appropriate personal protective equipment.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Researcher Enters Lab ppe_check Is appropriate PPE available? start->ppe_check don_ppe Wear: - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat ppe_check->don_ppe Yes stop STOP Obtain Correct PPE ppe_check->stop No proceed Proceed with Handling don_ppe->proceed

Caption: Required Personal Protective Equipment workflow before handling this compound.

Engineering Controls

Proper ventilation is crucial to minimize the inhalation of dust or vapors.

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Handling Procedures

General handling procedures should focus on minimizing contact and the generation of dust.

Handling_Procedure cluster_handling Safe Handling Workflow start Begin Handling Procedure avoid_contact Avoid contact with skin, eyes, and clothing start->avoid_contact avoid_inhalation Avoid breathing dust/fumes start->avoid_inhalation no_ingestion Do not eat, drink, or smoke in the work area start->no_ingestion wash_hands Wash hands thoroughly after handling avoid_contact->wash_hands avoid_inhalation->wash_hands no_ingestion->wash_hands end Procedure Complete wash_hands->end

Caption: Step-by-step workflow for the safe handling of this compound.

Storage Requirements

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

  • Container: Keep the container tightly closed.[5]

  • Environment: Store in a dry, cool, and well-ventilated place.[5]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[6][7]

Emergency Procedures and First Aid

In the event of exposure or a spill, immediate and appropriate action is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If respiratory symptoms occur, seek medical attention.[5]
Skin Contact Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, seek medical attention.[6]
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do so. Continue rinsing.[1] Get medical attention.[5]
Ingestion Do NOT induce vomiting.[8] Clean the mouth with water and drink plenty of water afterward.[6] Seek immediate medical attention.[8]
Spill Response

A clear and logical approach is necessary to manage spills effectively and safely.

Spill_Response cluster_spill Spill Response Protocol spill Spill Occurs evacuate Evacuate immediate area and alert others spill->evacuate ppe Don appropriate PPE (respirator, gloves, goggles) evacuate->ppe contain Contain the spill with inert material (e.g., sand, vermiculite) ppe->contain collect Carefully sweep or scoop up the material into a sealed container contain->collect decontaminate Decontaminate the spill area with a suitable cleaning agent collect->decontaminate dispose Dispose of waste in accordance with local, state, and federal regulations decontaminate->dispose

References

Solubility of Methyl 5-Amino-2-Methylbenzoate in Organic Solvents: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the solubility of Methyl 5-Amino-2-Methylbenzoate in organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this guide focuses on delivering detailed experimental protocols to enable researchers to determine solubility in their own laboratory settings. Two primary methods, Gravimetric Analysis and UV-Vis Spectrophotometry, are described in detail. Furthermore, this guide includes a template for data presentation and visual workflows to aid in experimental design and execution.

Introduction to this compound

This compound (CAS No: 18595-12-5) is an aromatic amine and a benzoic acid ester. Its chemical structure, featuring both an amino group and a methyl ester group on a benzene ring, makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules. The solubility of this compound in different organic solvents is a critical physical property that influences reaction kinetics, purification processes (such as crystallization), and formulation development.

Importance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates in various solvents is a fundamental parameter in drug development for several reasons:

  • Synthesis and Reaction Kinetics: The rate and efficiency of chemical reactions often depend on the solubility of the reactants in the chosen solvent.

  • Purification: Crystallization, a common method for purifying solid compounds, relies on the differential solubility of the compound and its impurities in a given solvent system at various temperatures.

  • Formulation: The bioavailability of a drug can be significantly influenced by its solubility. Poor solubility can lead to low absorption and reduced therapeutic efficacy.

  • Analytical Method Development: The choice of solvent is crucial for developing accurate and reliable analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25 °C

Organic SolventMolar Mass ( g/mol )Solubility ( g/100 mL)Solubility (mol/L)Method of Determination
Methanol32.04
Ethanol46.07
Chloroform119.38
Acetone58.08
Ethyl Acetate88.11

Note: This table should be populated with data obtained through the experimental protocols outlined in the following section.

Experimental Protocols for Solubility Determination

Two robust and widely used methods for determining the solubility of a solid organic compound in an organic solvent are the Gravimetric Method and the UV-Vis Spectrophotometric Method.

Gravimetric Method

This method involves preparing a saturated solution of the compound, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume or mass of the solvent by evaporating the solvent.

4.1.1. Materials

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, chloroform, acetone, ethyl acetate)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker or magnetic stirrer with temperature control

  • Vials or flasks with airtight seals

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

4.1.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Allow the suspension to settle for a few hours at the same constant temperature.

    • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed evaporation dish. This step removes any undissolved solid particles.

  • Determination of Solute Mass:

    • Weigh the evaporation dish containing the filtered saturated solution.

    • Evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator. Gentle heating may be applied if the compound is thermally stable.

    • Once the solvent is completely removed, dry the residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.

    • Cool the dish in a desiccator and weigh it again.

4.1.3. Calculation of Solubility

  • Mass of dissolved solute (g): (Weight of dish + residue) - (Weight of empty dish)

  • Solubility ( g/100 mL): (Mass of dissolved solute / Volume of filtered solution) x 100

  • Solubility (mol/L): (Mass of dissolved solute / Molar mass of this compound) / (Volume of filtered solution in L)

UV-Vis Spectrophotometric Method

This method is suitable if this compound exhibits significant absorbance in the UV-Vis region. It involves determining the concentration of the solute in a saturated solution by measuring its absorbance and using a pre-established calibration curve.

4.2.1. Materials

  • All materials listed for the Gravimetric Method

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes (compatible with the solvent)

  • Volumetric flasks and pipettes

4.2.2. Procedure

  • Determination of Maximum Absorbance Wavelength (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution over a range of UV-Vis wavelengths to determine the λmax, the wavelength at which the compound shows maximum absorbance.

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear (Beer-Lambert Law).

  • Analysis of Saturated Solution:

    • Prepare a saturated solution and filter it as described in the Gravimetric Method (steps 1 and 2).

    • Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

4.2.3. Calculation of Solubility

  • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

  • Concentration of saturated solution: Concentration of diluted solution x Dilution factor

  • The calculated concentration of the saturated solution is the solubility of this compound in that solvent.

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental determination of solubility.

experimental_workflow_gravimetric cluster_prep Preparation of Saturated Solution cluster_sep Separation cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess solute to solvent prep2 Seal and agitate at constant temperature prep1->prep2 prep3 Allow to equilibrate (24-48h) prep2->prep3 sep1 Settle the suspension prep3->sep1 sep2 Filter supernatant (0.45 µm filter) sep1->sep2 ana1 Collect filtrate in a pre-weighed dish sep2->ana1 ana2 Evaporate solvent ana1->ana2 ana3 Dry residue to constant weight ana2->ana3 ana4 Weigh the dish with residue ana3->ana4 calc1 Calculate mass of solute ana4->calc1 calc2 Determine solubility calc1->calc2 experimental_workflow_uv_vis cluster_calib Calibration cluster_prep Saturated Solution Preparation cluster_analysis UV-Vis Analysis cluster_calc Calculation calib1 Determine λmax calib2 Prepare standard solutions calib1->calib2 calib3 Measure absorbance of standards calib2->calib3 calib4 Plot calibration curve calib3->calib4 calc1 Determine concentration from calibration curve calib4->calc1 prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature prep1->prep2 ana1 Filter saturated solution prep2->ana1 ana2 Dilute filtrate to known volume ana1->ana2 ana3 Measure absorbance at λmax ana2->ana3 ana3->calc1 calc2 Calculate solubility (accounting for dilution) calc1->calc2

natural occurrence and sources of benzoate compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Occurrence and Sources of Benzoate Compounds

Introduction to Benzoate Compounds

Benzoic acid (C₆H₅COOH) is the simplest aromatic carboxylic acid, consisting of a carboxyl group attached to a benzene ring. Its salts and esters are collectively known as benzoates. These compounds have significant roles in both natural biological systems and industrial applications. In nature, they function as key metabolic intermediates and defense compounds in plants and are products of microbial metabolism.[1][2] Industrially, benzoic acid and its more soluble sodium salt, sodium benzoate, are widely utilized as antimicrobial preservatives in food, beverages, and pharmaceuticals, particularly effective in acidic conditions (pH < 4.5).[3][4] Their primary function is to inhibit the growth of spoilage-causing microorganisms such as yeasts, molds, and some bacteria.[5][6] This guide provides a comprehensive technical overview of the natural occurrence, biosynthetic pathways, industrial synthesis, and analytical methodologies for benzoate compounds, tailored for researchers and professionals in drug development and related scientific fields.

Natural Occurrence of Benzoates

Benzoate compounds are ubiquitous in nature, found in a wide array of plants and as byproducts of microbial fermentation.

Occurrence in Plants, Fruits, and Spices

Benzoic acid is a natural constituent of many plant species, where it acts as a secondary metabolite involved in defense mechanisms.[7] It is found in free and bound forms in numerous fruits, vegetables, and spices. The highest concentrations are typically found in berries of the Vaccinium genus. Ripe cranberries and bilberries, for instance, can contain between 300 and 1,300 mg/kg of free benzoic acid.[7] Other notable plant sources include plums, apples, cinnamon, and cloves.[8][9]

Occurrence in Microorganisms and Fermented Products

Certain bacteria produce benzoic acid during the fermentation of dairy products.[8] The concentration in raw milk is generally low, but it increases significantly in fermented products like yogurt and cheese.[10][11] This increase is primarily due to the metabolic activity of lactic acid bacteria, which can convert hippuric acid, naturally present in milk, into benzoic acid.[10] Consequently, fermented dairy products can have benzoic acid concentrations substantially higher than raw milk.[1][10]

Biosynthesis and Metabolism of Benzoate Compounds

The generation and degradation of benzoates in biological systems occur through distinct, well-defined metabolic pathways.

Plant Biosynthetic Pathways

In plants, benzoic acid is synthesized from the primary metabolites phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4-P) via the shikimate pathway.[12][13] This pathway produces chorismate, a critical branch-point intermediate. Chorismate is then converted to the aromatic amino acid L-phenylalanine. The biosynthesis of benzoic acid from phenylalanine proceeds through a series of enzymatic steps, starting with the deamination of phenylalanine to form cinnamic acid, which is then further metabolized to benzoic acid. The entire process involves multiple subcellular compartments.[2]

Plant_Benzoate_Biosynthesis cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway PEP Phosphoenolpyruvate (from Glycolysis) DAHP DAHP PEP->DAHP E4P Erythrose 4-Phosphate (from Pentose Phosphate Pathway) E4P->DAHP Chorismate Chorismate DAHP->Chorismate 6 enzymatic steps Phenylalanine L-Phenylalanine Chorismate->Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL BenzoicAcid Benzoic Acid CinnamicAcid->BenzoicAcid Side-chain shortening

Figure 1: Simplified plant biosynthetic pathway of benzoic acid.
Microbial Metabolism Pathways

Bacteria have evolved diverse strategies to metabolize benzoate, primarily differing based on the presence or absence of oxygen.[8]

  • Aerobic Degradation : In the presence of oxygen, bacteria typically initiate benzoate degradation by hydroxylating the aromatic ring to produce catechol. This intermediate is then cleaved by a dioxygenase enzyme.[8][14]

  • Anaerobic Degradation : Under anaerobic conditions, the degradation pathway begins with the activation of benzoate to its coenzyme A (CoA) thioester, benzoyl-CoA. The aromatic ring of benzoyl-CoA is then reduced and subsequently cleaved via a modified β-oxidation pathway.[2][8]

  • Hybrid Aerobic Pathway : Some bacteria utilize a "box" pathway that combines features of both. It begins with the formation of benzoyl-CoA (similar to the anaerobic route), but the subsequent dearomatization step requires molecular oxygen.[8][15]

Microbial_Benzoate_Metabolism cluster_aerobic Aerobic Pathway cluster_anaerobic Anaerobic Pathway Benzoate Benzoate Hydroxylation Hydroxylation (+ O₂) Benzoate->Hydroxylation Activation Activation (+ CoA, ATP) Benzoate->Activation Catechol Catechol Hydroxylation->Catechol RingCleavage_A Dioxygenase Ring Cleavage Catechol->RingCleavage_A Metabolites_A Central Metabolites RingCleavage_A->Metabolites_A BenzoylCoA Benzoyl-CoA Activation->BenzoylCoA RingReduction Aromatic Ring Reduction BenzoylCoA->RingReduction RingCleavage_B Hydrolytic Ring Cleavage (β-Oxidation-like) RingReduction->RingCleavage_B Metabolites_B Central Metabolites RingCleavage_B->Metabolites_B

Figure 2: Comparison of aerobic and anaerobic microbial benzoate degradation.

Industrial Synthesis and Sources

While benzoic acid is naturally occurring, industrial quantities are produced synthetically for commercial use. The primary method for the commercial production of benzoic acid is the liquid-phase air oxidation of toluene. This reaction is typically catalyzed by cobalt or manganese naphthenates.[16] Another industrial preparation method involves the hydrolysis of trichlorotoluene with calcium hydroxide, followed by acidification of the resulting calcium benzoate.[16] Sodium benzoate is then produced by neutralizing benzoic acid with sodium hydroxide.

Quantitative Analysis of Benzoates in Natural Sources

The concentration of naturally occurring benzoic acid varies significantly among different sources. The following tables summarize reported concentrations in various fruits and dairy products.

Table 1: Benzoic Acid Concentration in Fruits and Vegetables

Source Concentration Range Notes
Cranberries (Vaccinium sp.) 300 - 1300 mg/kg One of the richest natural sources.[7]
Lingonberries (Vaccinium sp.) 100 - 700 mg/L (in juice) High natural content contributes to self-preservation.
Blueberries (Vaccinium sp.) up to 1300 mg/kg Varies with ripeness and cultivar.

| Various Fruits & Products | 2.1 - 1950 µg/g | Wide range observed across 100 samples.[17] |

Table 2: Benzoic Acid Concentration in Dairy Products

Source Concentration Range (mg/kg) Notes
Raw Milk 2 - 5 mg/kg Baseline level before fermentation.[10]
Fermented Milk Products up to 50 mg/kg Increased due to microbial conversion of hippuric acid.[10]
Yogurt 6.4 - 83 µg/L (0.0064 - 0.083 mg/kg) Varies based on culture and milk type (cow, goat, sheep).[1][18]
Strained Yogurt 7.8 - 40.7 µg/L (0.0078 - 0.0407 mg/kg) Similar to standard yogurt.[18]
White Cheese up to 22.85 mg/kg Can have relatively high levels.[1]
Ayran 0.6 - 12.8 µg/L (0.0006 - 0.0128 mg/kg) A yogurt-based beverage.[18]

| Butter | 0.0 - 7.3 µg/L (0.0 - 0.0073 mg/kg) | Generally very low levels.[18] |

Experimental Methodologies

Accurate quantification of benzoate compounds is critical for quality control and regulatory compliance. This requires robust sample preparation and analytical techniques.

Sample Preparation and Extraction

The goal of sample preparation is to efficiently extract benzoate from the complex food matrix while minimizing interferences.

Protocol 6.1.1: Acid/Base Liquid-Liquid Extraction for Benzoic Acid

This protocol leverages the differential solubility of benzoic acid and its conjugate base, sodium benzoate, to separate it from a neutral matrix.

  • Homogenization & Dissolution : Weigh a representative portion of the sample (e.g., 5 g of fruit puree). Homogenize and dissolve it in a suitable organic solvent in which benzoic acid is soluble, such as diethyl ether or methylene chloride (e.g., 50 mL).[19][20]

  • Basification : Transfer the solution to a separatory funnel. Add an aqueous basic solution, such as 1 M sodium hydroxide (NaOH), in portions (e.g., 2 x 30 mL). Shake vigorously, venting frequently.[19] This converts the water-insoluble benzoic acid (HA) into its water-soluble sodium benzoate salt (A⁻Na⁺), which partitions into the aqueous layer.

  • Separation : Allow the layers to separate and collect the aqueous layer. The organic layer containing neutral impurities can be discarded.[21]

  • Acidification : Cool the collected aqueous extract in an ice bath. Carefully add a strong acid, such as 6 M hydrochloric acid (HCl), dropwise until the solution is strongly acidic (test with pH paper).[21] This converts the benzoate salt back into benzoic acid, which is poorly soluble in cold water and will precipitate.

  • Isolation : Collect the precipitated benzoic acid crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water to remove residual acid and salts.[22]

  • Drying & Reconstitution : Dry the isolated benzoic acid. For analysis by chromatography, accurately weigh the dried extract and reconstitute it in a known volume of a suitable solvent (e.g., methanol or the mobile phase).

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are the most common techniques for the precise quantification of benzoates.

Protocol 6.2.1: Quantification by Reverse-Phase HPLC

This method separates compounds based on their hydrophobicity.

  • Chromatographic System : An HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD) is used.

  • Column : A C18 reverse-phase column (e.g., 50 mm x 4.6 mm, 5 µm particle size) is typically employed.[23]

  • Mobile Phase : An isocratic mobile phase consisting of an acidic buffer and an organic modifier is common. For example, a mixture of 0.05 M ammonium acetate (pH adjusted to 4.4) and methanol (60:40 v/v).[9][23] The acidic pH ensures that benzoic acid is in its undissociated, more retained form.

  • Flow Rate : A typical flow rate is 1.0 mL/min.[9][23]

  • Detection : UV detection is performed at a wavelength where benzoic acid has strong absorbance, typically around 225-235 nm.[9]

  • Calibration : Prepare a series of standard solutions of benzoic acid of known concentrations (e.g., 5-200 µg/mL).[23] Inject these standards to generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis : Inject the prepared sample extract (from Protocol 6.1.1 or other suitable extraction). Identify the benzoic acid peak by comparing its retention time with that of the standard.

  • Quantification : Calculate the concentration of benzoic acid in the sample by interpolating its peak area on the calibration curve. Account for all dilution factors from the sample preparation stage.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_cal Calibration Start Fruit/Food Sample Homogenize Homogenization (e.g., Blending) Start->Homogenize Extract Solvent Extraction (Protocol 6.1.1) Homogenize->Extract Filter Filtration / Centrifugation Extract->Filter FinalExtract Final Extract for Analysis Filter->FinalExtract HPLC HPLC Injection (Protocol 6.2.1) FinalExtract->HPLC Chromatogram Generate Chromatogram (Peak Area, Retention Time) HPLC->Chromatogram Data Data Processing Chromatogram->Data Result Final Concentration (mg/kg) Data->Result Standards Prepare Standard Solutions CalCurve Generate Calibration Curve Standards->CalCurve CalCurve->Data

Figure 3: General experimental workflow for benzoate quantification.

Conclusion

Benzoate compounds are integral components of the natural world, synthesized by plants through the shikimate pathway and produced by microorganisms during fermentation. Their natural presence in foods, particularly fruits like cranberries and fermented dairy products, is well-documented. These natural sources stand in contrast to the synthetic benzoates produced industrially, primarily from toluene, for widespread use as preservatives. Understanding the distinction between natural occurrence and artificial addition is crucial for food science, regulatory affairs, and drug development. The analytical protocols outlined, centered on effective extraction and robust chromatographic techniques like HPLC, provide the necessary tools for researchers to accurately quantify and study these versatile compounds in various matrices.

References

Stability and Storage of Methyl 5-Amino-2-Methylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 5-Amino-2-Methylbenzoate (CAS No. 18595-12-5). The information herein is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and adhering to safety standards in research and drug development settings. This document outlines known stability information, potential degradation pathways, and detailed experimental protocols for stability assessment.

Core Stability and Storage Data

Proper storage is paramount to preserving the chemical purity and efficacy of this compound. The following table summarizes the key storage and stability parameters compiled from safety data sheets and chemical supplier information.

ParameterValue/RecommendationSource
Appearance Pale brown to red solid[1]
Recommended Storage Temperature 2-8°C[2][3]
Alternative Storage Room temperature[4]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen)[5][6]
Light Sensitivity Protect from light[7]
Air Sensitivity Air sensitive[5]
Incompatibilities Strong oxidizing agents, strong acids, strong bases[5]
General Stability Stable under recommended storage conditions[5]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the public domain, its chemical structure, featuring an aromatic amine and a methyl ester, suggests susceptibility to the following degradation mechanisms:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 5-Amino-2-methylbenzoic acid and methanol. Elevated temperatures can accelerate this process.

  • Oxidation: The amino group on the aromatic ring is a potential site for oxidation. Exposure to air, light, or oxidizing agents can lead to the formation of colored impurities, potentially through the formation of nitroso or nitro derivatives, or polymerization products.

  • Photodegradation: Aromatic amines are often light-sensitive. Exposure to UV or visible light may induce photochemical reactions, leading to discoloration and the formation of various degradation products.

  • Thermal Degradation: While generally stable at recommended storage temperatures, exposure to high temperatures can lead to decomposition. Decarboxylation is a potential thermal degradation pathway for the corresponding carboxylic acid if hydrolysis occurs first.

Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of this compound, a series of forced degradation studies and long-term stability trials are recommended. These studies are essential for identifying potential degradants and developing stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC).

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to predict its long-term stability and identify potential degradation products.

3.1.1. Stock Solution Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

3.1.2. Acidic Hydrolysis

  • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample.

  • Neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide.

  • Dilute with the mobile phase to an appropriate concentration for analysis.

3.1.3. Basic Hydrolysis

  • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

  • Incubate the solution at 60°C for 24 hours.

  • Withdraw samples at specified time points.

  • Neutralize the sample with an equivalent amount of 0.1 M hydrochloric acid.

  • Dilute with the mobile phase for analysis.

3.1.4. Oxidative Degradation

  • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Withdraw samples at specified time points and dilute for analysis.

3.1.5. Thermal Degradation (in solution)

  • Heat the stock solution at 60°C for 24 hours, protected from light.

  • Withdraw samples at specified time points and dilute for analysis.

3.1.6. Photostability Testing

  • Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Maintain a control sample in the dark under the same temperature conditions.

  • Analyze the exposed and control samples at appropriate time points.

Long-Term and Accelerated Stability Testing

Long-term and accelerated stability studies are performed to establish the shelf-life and retest period for the compound under defined storage conditions.

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Visualization of Stability Assessment Workflow

The following diagram illustrates a logical workflow for conducting a comprehensive stability assessment of a chemical compound like this compound.

Stability_Assessment_Workflow cluster_0 Phase 1: Initial Assessment & Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analysis & Pathway Identification cluster_3 Phase 4: Formal Stability Testing A Characterize Compound (Purity, Physical Properties) B Develop Stability-Indicating Analytical Method (e.g., HPLC) A->B C Stress Conditions B->C Validate Method D Hydrolysis (Acid & Base) C->D E Oxidation (e.g., H2O2) C->E F Thermal (Heat) C->F G Photolysis (Light) C->G H Analyze Stressed Samples (HPLC, LC-MS) D->H E->H F->H G->H I Identify & Characterize Degradation Products H->I J Elucidate Degradation Pathways I->J K Long-Term & Accelerated Stability Studies J->K Inform Formal Studies L Establish Storage Conditions & Retest Period K->L

Caption: Workflow for Chemical Stability Assessment.

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration (2-8°C), under an inert atmosphere, and protected from light and air.[2][5] Incompatibility with strong acids, bases, and oxidizing agents should be carefully managed to prevent degradation.[5] For critical applications in research and drug development, it is imperative to conduct thorough stability studies, including forced degradation and long-term testing, to ensure the compound's integrity and identify any potential degradation products. The experimental protocols and workflow provided in this guide offer a robust framework for such an assessment.

References

A Technical Guide to the Historical Synthesis of Substituted Methyl Benzoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational methods for the synthesis of substituted methyl benzoates, critical intermediates in pharmaceuticals, fragrances, and materials science. This document provides a comparative analysis of historical techniques, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows.

Fischer-Speier Esterification: The Cornerstone of Ester Synthesis

The Fischer-Speier esterification, first reported in 1895, remains a fundamental and widely practiced method for the synthesis of esters, including substituted methyl benzoates. This acid-catalyzed condensation reaction between a carboxylic acid and an alcohol is an equilibrium process. To achieve high yields of the desired methyl benzoate, an excess of methanol is typically employed to shift the equilibrium towards the product side.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the benzoic acid, enhancing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the methyl ester.

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RCOOH Substituted Benzoic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H+ MeOH Methanol H_plus H+ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH3OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Water Water Tetrahedral_Intermediate->Water Ester Substituted Methyl Benzoate Protonated_Ester->Ester - H+ H_plus_regen H+ (regenerated) Protonated_Ester->H_plus_regen

Figure 1: Fischer-Speier Esterification Mechanism.
Experimental Protocol: Synthesis of Methyl p-Nitrobenzoate

This protocol details the synthesis of methyl p-nitrobenzoate, a common derivative.

Materials:

  • p-Nitrobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene or Chlorobenzene (entraining agent)

  • Sodium bicarbonate (5% aqueous solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine p-nitrobenzoic acid, a 3 to 4-fold molar excess of methanol, and an entraining liquid like toluene.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the weight of the carboxylic acid) to the stirred mixture.

  • Reflux: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol and toluene under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl p-nitrobenzoate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol.

Quantitative Data

The yields of Fischer-Speier esterification can vary depending on the substituents on the benzoic acid ring and the reaction conditions.

SubstituentReaction ConditionsYield (%)Reference
p-NitroMethanol, H₂SO₄, reflux93.5[1]
m-NitroMethanol, H₂SO₄, refluxNot specified[2]
4,5-dimethyl-2-nitroMethanol, H₂SO₄, reflux, 4-6hNot specified[3]
UnsubstitutedMethanol, H₂SO₄, reflux, 4-5h69[4]
Salicylic Acid (o-Hydroxy)Ethanol, Boric Acid, reflux, 1.5hNot specified[5]

Esterification using Diazomethane: A Mild and High-Yielding Method

The reaction of carboxylic acids with diazomethane (CH₂N₂) provides a rapid and often quantitative method for the preparation of methyl esters under mild conditions. This method is particularly useful for substrates that are sensitive to acidic or basic conditions. However, the toxicity and explosive nature of diazomethane necessitate careful handling and the use of specialized glassware.

Reaction Mechanism

The reaction proceeds through a simple acid-base reaction followed by an Sₙ2 displacement. The carboxylic acid protonates diazomethane to form a methyldiazonium ion and a carboxylate anion. The carboxylate then acts as a nucleophile, attacking the methyl group of the methyldiazonium ion, leading to the formation of the methyl ester and the evolution of nitrogen gas.

Diazomethane_Esterification_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RCOOH Substituted Benzoic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + CH2N2 Methyldiazonium Methyldiazonium Ion RCOOH->Methyldiazonium + CH2N2 CH2N2 Diazomethane Ester Substituted Methyl Benzoate Carboxylate->Ester + Methyldiazonium N2 Nitrogen Gas Methyldiazonium->N2

Figure 2: Diazomethane Esterification Mechanism.
Experimental Protocol: General Procedure

Materials:

  • Substituted benzoic acid

  • Ethereal solution of diazomethane (prepared in situ from a precursor like Diazald® or N-methyl-N-nitrosourea)

  • Diethyl ether

Procedure:

  • Dissolution: Dissolve the substituted benzoic acid in diethyl ether in a flask equipped with a magnetic stirrer.

  • Reaction: Cool the solution in an ice bath. Slowly add a freshly prepared ethereal solution of diazomethane with stirring until the yellow color of diazomethane persists, indicating the complete consumption of the carboxylic acid.

  • Quenching: Cautiously add a few drops of acetic acid to quench any excess diazomethane.

  • Work-up: The reaction mixture can often be directly concentrated under reduced pressure to yield the pure methyl ester. Further purification by chromatography is generally not required.

Quantitative Data

This method typically provides high to quantitative yields.

SubstituentReaction ConditionsYield (%)Reference
UnsubstitutedDiazomethane in ethanol75[6]
UnsubstitutedDiazomethane, in situ generation88-90[7]
m-ChloroDiazomethane in etherNot specified

Methylation with Dimethyl Sulfate: A Powerful Alkylating Agent

Dimethyl sulfate ((CH₃)₂SO₄) is a potent and cost-effective methylating agent for the synthesis of methyl benzoates. The reaction is typically carried out under basic conditions, where the carboxylic acid is deprotonated to form a more nucleophilic carboxylate anion.

Reaction Mechanism

The reaction is a straightforward Sₙ2 reaction. A base, such as sodium hydroxide or potassium carbonate, deprotonates the benzoic acid to form the corresponding benzoate salt. The benzoate anion then acts as a nucleophile and attacks one of the methyl groups of dimethyl sulfate, displacing a sulfate anion as the leaving group.

Dimethyl_Sulfate_Methylation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve Substituted Benzoic Acid in Base Add_DMS Add Dimethyl Sulfate Start->Add_DMS React Stir at Elevated Temperature Add_DMS->React Quench Quench with Water React->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry with Anhydrous Salt Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Distillation or Recrystallization Concentrate->Purify Product Substituted Methyl Benzoate Purify->Product

Figure 3: Experimental Workflow for Dimethyl Sulfate Methylation.
Experimental Protocol: Synthesis of Methyl Salicylate

This protocol details the regioselective methylation of the carboxylic acid group of salicylic acid.

Materials:

  • Salicylic acid

  • Sodium bicarbonate (NaHCO₃)

  • Dimethyl sulfate ((CH₃)₂SO₄)

Procedure:

  • Reaction Setup: In a reaction vessel, mix salicylic acid and sodium bicarbonate.

  • Addition of DMS: After a short period, add dimethyl sulfate to the mixture.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 90 °C) for approximately 90 minutes. Monitor the reaction by TLC.

  • Work-up:

    • Wash the reaction mixture with water. This step also serves to hydrolyze the excess dimethyl sulfate.

    • The organic product can be isolated by extraction with a suitable solvent.

    • The aqueous layer containing sodium sulfate can be neutralized.

  • Purification: The crude methyl salicylate can be purified by distillation.

Quantitative Data
SubstituentReaction ConditionsYield (%)Reference
Salicylic Acid (o-Hydroxy)NaHCO₃, 90°C, 90 min96

Transesterification: An Exchange of Ester Groups

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This method can be used to convert other substituted benzoates (e.g., ethyl or propyl esters) into the corresponding methyl benzoates. The reaction can be catalyzed by either acids or bases.

Reaction Mechanism

Under acidic conditions, the mechanism is similar to Fischer esterification, involving protonation of the carbonyl, nucleophilic attack by methanol, and elimination of the original alcohol. Under basic conditions, the reaction proceeds via nucleophilic addition of a methoxide ion to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the original alkoxide.

Transesterification_Signaling_Pathway cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediates Intermediates cluster_products Products Start_Ester Substituted Ethyl Benzoate Protonated_Ester Protonated Ester Start_Ester->Protonated_Ester + H+ Tetrahedral_Intermediate_Base Tetrahedral Intermediate (Basic) Start_Ester->Tetrahedral_Intermediate_Base + CH3O- Methanol Methanol Acid_Catalyst Acid Catalyst (H+) Base_Catalyst Base Catalyst (CH3O-) Tetrahedral_Intermediate_Acid Tetrahedral Intermediate (Acidic) Protonated_Ester->Tetrahedral_Intermediate_Acid + CH3OH Methyl_Ester Substituted Methyl Benzoate Tetrahedral_Intermediate_Acid->Methyl_Ester - EtOH, -H+ Ethanol Ethanol Tetrahedral_Intermediate_Acid->Ethanol Tetrahedral_Intermediate_Base->Methyl_Ester - EtO- Tetrahedral_Intermediate_Base->Ethanol

Figure 4: Transesterification Signaling Pathways.
Experimental Protocol: General Acid-Catalyzed Procedure

Materials:

  • Substituted ethyl benzoate

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst

Procedure:

  • Reaction Setup: Dissolve the substituted ethyl benzoate in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is consumed.

  • Work-up:

    • Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

    • Remove the excess methanol under reduced pressure.

    • Extract the methyl benzoate with an organic solvent.

    • Wash the organic layer with water and brine, then dry over an anhydrous salt.

    • Concentrate the solution to obtain the crude product.

  • Purification: Purify the methyl benzoate by distillation or column chromatography.

Quantitative Data

Yields for transesterification are generally high, especially when a large excess of methanol is used to drive the equilibrium.

Starting EsterReaction ConditionsProduct Yield (%)Reference
Pyridin-2-yl 2-methylbenzoatePhenol, K₂CO₃, 1,4-dioxane, 120°C, 48h99 (of Phenyl ester)
Cyclohexyl SalicylateMethanol, Tin-based catalyst, 160-170°C, 2h86.7[3]

Conclusion

References

An In-depth Technical Guide to the Key Reactive Sites of Methyl 5-Amino-2-Methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 5-amino-2-methylbenzoate is a substituted aromatic compound with multiple functional groups that contribute to its chemical reactivity. This guide provides a detailed analysis of the key reactive sites of the molecule: the amino group, the aromatic ring, the methyl ester group, and the benzylic methyl group. Understanding the reactivity of these sites is crucial for its application in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document summarizes the predicted reactivity based on established principles of organic chemistry, provides estimated quantitative data for key chemical properties, and outlines detailed experimental protocols for the characterization of its reactive sites.

Molecular Structure and Overview of Reactive Sites

This compound possesses a benzene ring substituted with an amino group, a methyl group, and a methyl ester group. The interplay of the electronic effects of these substituents dictates the molecule's overall reactivity.

  • Amino Group (-NH₂): A primary aromatic amine, this group is nucleophilic and basic. It is a strongly activating, ortho-, para- directing group for electrophilic aromatic substitution.

  • Aromatic Ring (Benzene nucleus): The electron density of the ring is significantly influenced by the substituents. The activating amino group and the weakly activating methyl group enhance its susceptibility to electrophilic attack.

  • Methyl Ester Group (-COOCH₃): This group is an electron-withdrawing group and a meta-director for electrophilic aromatic substitution. The carbonyl carbon is electrophilic and susceptible to nucleophilic acyl substitution.

  • Benzylic Methyl Group (-CH₃): The C-H bonds of the methyl group attached to the aromatic ring can undergo free radical reactions.

The logical relationship between the functional groups and the primary reaction types is illustrated below.

G Reactivity Profile of this compound Molecule This compound Amino Amino Group (-NH₂) Molecule->Amino AromaticRing Aromatic Ring Molecule->AromaticRing Ester Methyl Ester Group (-COOCH₃) Molecule->Ester Methyl Benzylic Methyl Group (-CH₃) Molecule->Methyl N_Reactions Nucleophilic Attack (e.g., Acylation, Alkylation) Amino->N_Reactions Acts as Nucleophile EAS Electrophilic Aromatic Substitution Amino->EAS Activates & Directs AromaticRing->EAS Undergoes Substitution Ester->EAS Deactivates & Directs NAS Nucleophilic Acyl Substitution (e.g., Hydrolysis, Amidation) Ester->NAS Undergoes Substitution Radical Free Radical Reactions (e.g., Halogenation) Methyl->Radical Undergoes Reaction

Caption: Key functional groups and their associated primary reaction types.

Detailed Analysis of Reactive Sites

The Amino Group: A Potent Nucleophile and Activating Group

The primary amino group is the most nucleophilic site on the molecule. The lone pair of electrons on the nitrogen atom is readily available for reaction with electrophiles.

Reactions:

  • Acylation: The amino group readily reacts with acylating agents such as acyl chlorides and anhydrides to form amides. This reaction is often performed in the presence of a non-nucleophilic base to neutralize the acidic byproduct.

  • Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines.

  • Diazotization: Treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid, converts the primary amino group into a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of substituents onto the aromatic ring.

The basicity of the amino group is a key parameter influencing its nucleophilicity.

The Aromatic Ring: A Hub for Electrophilic Substitution

The aromatic ring is activated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-donating amino and methyl groups. The directing effects of the substituents determine the position of substitution.

  • Amino Group (-NH₂): Strongly activating and ortho-, para- directing.

  • Methyl Group (-CH₃): Weakly activating and ortho-, para- directing.

  • Methyl Ester Group (-COOCH₃): Deactivating and meta- directing.

The positions ortho and para to the strongly activating amino group (positions 4 and 6) are the most likely sites for electrophilic attack. The position ortho to the methyl group and meta to the ester (position 3) is also activated. The interplay of these effects will govern the regioselectivity of EAS reactions.

A typical workflow for an electrophilic aromatic substitution reaction is outlined below.

G Workflow for Electrophilic Aromatic Substitution Start Start: this compound Reaction Reaction with Electrophile (E+) in appropriate solvent Start->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product Substituted Product Purification->Product Analysis Characterization (NMR, IR, MS) Product->Analysis

Caption: Generalized workflow for performing and analyzing an EAS reaction.

The Methyl Ester Group: An Electrophilic Center

The carbonyl carbon of the methyl ester group is electrophilic and susceptible to nucleophilic acyl substitution.

Reactions:

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is irreversible due to the formation of the carboxylate salt.

  • Amidation: Reaction with ammonia or primary/secondary amines can convert the ester into an amide.

  • Transesterification: Treatment with another alcohol in the presence of an acid or base catalyst can exchange the methoxy group for a different alkoxy group.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol.

The general mechanism for base-catalyzed ester hydrolysis is depicted below.

G Mechanism of Base-Catalyzed Ester Hydrolysis Ester R-CO-OCH₃ Intermediate [R-C(O⁻)(OH)-OCH₃] Ester->Intermediate Nucleophilic Attack OH ⁻OH OH->Intermediate Carboxylate R-COO⁻ Intermediate->Carboxylate Elimination Alkoxide ⁻OCH₃ Intermediate->Alkoxide Acid R-COOH Carboxylate->Acid Protonation (in workup) Methanol CH₃OH Alkoxide->Methanol Proton Transfer

Caption: Simplified mechanism of saponification.

The Benzylic Methyl Group: A Site for Radical Reactions

The C-H bonds of the methyl group attached to the aromatic ring are benzylic and are weaker than typical alkane C-H bonds. This makes them susceptible to free radical substitution reactions, particularly under conditions that favor radical formation (e.g., heat or UV light).

Quantitative Reactivity Data (Estimated)

Table 1: Estimated pKa Values

Functional GrouppKa of Conjugate AcidBasis for Estimation
Amino Group (-NH₂)~4.5Based on the pKa of 5-amino-2-methylbenzoic acid and substituted anilines.[1] The electron-withdrawing ester group decreases basicity compared to aniline (pKa ~4.6).
Carbonyl Oxygen (Ester)~ -6 to -7Based on the pKa of protonated methyl benzoate and other esters.

Table 2: Estimated Bond Dissociation Energies (BDE)

BondEstimated BDE (kcal/mol)Basis for Estimation
Ar-NH₂ (C-N)~103Based on the C-N bond dissociation energy in aniline.
Ar-CH₃ (Benzylic C-H)~88-90Based on the benzylic C-H bond dissociation energy in toluene and the effects of substituents.
O=C-OCH₃ (Ester C-O)~80-85Typical value for the C-O single bond in esters.

Table 3: Hammett Substituent Constants

Substituentσ_metaσ_para
-NH₂-0.16-0.66
-CH₃-0.07-0.17
-COOCH₃0.370.45

These constants can be used in the Hammett equation (log(k/k₀) = σρ) to estimate the effect of these substituents on the rates and equilibria of various reactions.[2][3]

Experimental Protocols

The following are generalized protocols for determining the key reactivity parameters of this compound.

Protocol for pKa Determination by Potentiometric Titration

Objective: To determine the pKa of the conjugate acid of the amino group.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Beaker

Procedure:

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M). Gentle heating may be required for dissolution.

  • Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

  • Allow the pH reading to stabilize and record the initial pH.

  • Begin the titration by adding small, known volumes of the standardized HCl solution from the buret.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH changes significantly, indicating the equivalence point has been passed.

  • Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

  • Determine the equivalence point (the point of steepest inflection).

  • The pH at the half-equivalence point (half the volume of HCl required to reach the equivalence point) is equal to the pKa of the conjugate acid of the amino group.

Protocol for Monitoring Reaction Kinetics using UV-Vis Spectroscopy

Objective: To determine the rate law and rate constant for a reaction involving this compound, for example, its reaction with an electrophile that produces a colored product or consumes a colored reactant.

Materials:

  • This compound

  • Reactant of interest (e.g., a brominating agent)

  • Appropriate solvent

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Stopwatch

Procedure:

  • Prepare stock solutions of known concentrations of this compound and the other reactant in the chosen solvent.

  • Determine the wavelength of maximum absorbance (λ_max) for the species to be monitored (either a reactant or a product).

  • Set the spectrophotometer to measure absorbance at this λ_max.

  • Equilibrate the reactant solutions and the spectrophotometer to the desired reaction temperature.

  • To initiate the reaction, rapidly mix known volumes of the reactant solutions directly in a cuvette, or in a separate vessel and quickly transfer to a cuvette.

  • Immediately place the cuvette in the spectrophotometer and start recording the absorbance as a function of time.

  • Collect data until the reaction is complete or for a sufficient period to determine the initial rate.

  • Repeat the experiment with different initial concentrations of the reactants to determine the order of the reaction with respect to each reactant.

  • Analyze the data by plotting absorbance versus time, ln(absorbance) versus time, and 1/absorbance versus time to determine if the reaction is zero, first, or second order, respectively, with respect to the monitored species.

  • Calculate the rate constant (k) from the slope of the linear plot.

Protocol for Reaction Monitoring by ¹H NMR Spectroscopy

Objective: To identify intermediates and determine the relative concentrations of reactants, intermediates, and products over time.

Materials:

  • This compound

  • Other reactants and solvent (deuterated solvent is required)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Prepare a solution of this compound and any other non-initiating reactants in a deuterated solvent in an NMR tube.

  • Acquire a ¹H NMR spectrum of the starting material mixture.

  • Initiate the reaction by adding the final reactant or catalyst to the NMR tube.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Process the spectra and integrate the signals corresponding to the reactants and products.

  • Plot the integral values (proportional to concentration) of key signals as a function of time to obtain kinetic profiles for the different species in the reaction.

  • Analyze the kinetic profiles to determine rate constants and elucidate the reaction mechanism.

Conclusion

This compound is a molecule with a rich and varied reactivity profile. The amino group, aromatic ring, ester, and benzylic methyl group all represent potential sites for chemical transformation. By understanding the interplay of the electronic and steric effects of these functional groups, researchers can strategically design synthetic routes to a wide array of more complex molecules. The estimated quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis, enabling the effective utilization of this versatile chemical building block. Experimental validation of the estimated parameters is strongly encouraged for specific applications.

References

Methodological & Application

Application Note and Protocol for the Synthesis of Methyl 5-Amino-2-Methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 5-Amino-2-Methylbenzoate, a valuable intermediate in pharmaceutical and chemical synthesis.[1][2][3] The synthesis is achieved through the Fischer esterification of 5-amino-2-methylbenzoic acid with methanol, utilizing a strong acid catalyst. This application note outlines the reaction mechanism, provides a step-by-step experimental procedure, and includes recommendations for reaction work-up, purification, and characterization of the final product.

Introduction

This compound is an aromatic ester containing both an amino and a methyl group on the benzene ring.[2] This substitution pattern makes it a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients and specialty chemicals.[3] The most common and direct method for the synthesis of this and similar esters is the Fischer esterification.[4] This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[4][5]

The Fischer esterification is a reversible reaction.[4][5] To drive the equilibrium towards the formation of the ester product, a large excess of the alcohol reactant is typically used, and in some cases, the water byproduct is removed as it is formed.[4][6] A strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[4][6] Due to the presence of the basic amino group in 5-amino-2-methylbenzoic acid, a stoichiometric amount of the acid catalyst is often necessary, as the amino group will be protonated to form an ammonium salt.[4][6]

Reaction and Mechanism

The overall reaction is as follows:

5-amino-2-methylbenzoic acid + Methanol ⇌ this compound + Water

The reaction proceeds via a nucleophilic acyl substitution mechanism, catalyzed by a strong acid.

Experimental Protocol

Materials and Equipment
MaterialGradeSupplier
5-amino-2-methylbenzoic acidReagentSigma-Aldrich
MethanolAnhydrousFisher Scientific
Sulfuric acid (H₂SO₄)Concentrated (98%)VWR
Sodium carbonate (Na₂CO₃)AnhydrousJ.T. Baker
Deionized water------
Round-bottom flask (100 mL)------
Reflux condenser------
Heating mantle------
Magnetic stirrer and stir bar------
Beakers------
Büchner funnel and filter flask------
pH paper------
Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of 5-amino-2-methylbenzoic acid.

  • Add 50 mL of anhydrous methanol to the flask. Stir the mixture to dissolve the solid.

  • Carefully and slowly add 3.0 mL of concentrated sulfuric acid to the stirring mixture. A precipitate may form upon the addition of the acid, but it is expected to dissolve upon heating.[5]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[7] Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 150 mL of ice-cold water.

  • While stirring, slowly and carefully neutralize the mixture by adding a 10% aqueous solution of sodium carbonate until the pH is approximately 8. Be cautious as the evolution of carbon dioxide gas will cause frothing.[5][8]

  • A precipitate of the crude this compound will form. Cool the mixture in an ice bath to maximize precipitation.[4]

  • Filtration: Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with three portions of cold deionized water to remove any remaining salts.

  • Drying: Allow the product to air dry on the filter paper or in a desiccator.

Purification

The crude product can be further purified by recrystallization. A suitable solvent system for recrystallization is a mixture of ethanol and water.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

TechniqueExpected Results
Melting Point 42-44 °C[9][10]
¹H NMR Consistent with the structure of this compound.[11]
¹³C NMR Consistent with the structure of this compound.[11]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the product (165.19 g/mol ).[9][11][12]
IR Spectroscopy Presence of characteristic peaks for N-H, C=O (ester), and C-O bonds.

Process Visualization

SynthesisWorkflow Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Combine 5-amino-2-methylbenzoic acid and Methanol add_catalyst Add conc. H₂SO₄ start->add_catalyst Stirring reflux Reflux for 4-6 hours add_catalyst->reflux Heating cool Cool to Room Temperature reflux->cool quench Pour into Ice Water cool->quench neutralize Neutralize with 10% Na₂CO₃ solution quench->neutralize precipitate Precipitate Crude Product neutralize->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry the Product wash->dry analyze Characterize (MP, NMR, MS) dry->analyze

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Yield The reaction is reversible.Use a larger excess of methanol to shift the equilibrium towards the product.[4][6]
Insufficient catalyst.The basic amino group neutralizes some of the acid catalyst. Ensure a sufficient amount of acid is used.[4][6]
Reaction Mixture Darkens Significantly Decomposition or side reactions.Avoid excessively high temperatures during reflux. Monitor the reaction closely and stop when the starting material is consumed.[4]
Product is an Oil or Gummy Solid Impurities present.Ensure complete neutralization and thorough washing of the crude product. Recrystallize from an appropriate solvent system.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Concentrated sulfuric acid is extremely corrosive and should be handled with extreme care.[5]

  • Methanol is flammable and toxic. Avoid inhalation and contact with skin.

References

Application Note: Fischer Esterification of Aminobenzoic Acid Isomers for the Synthesis of Ethyl Aminobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl aminobenzoates are a class of chemical compounds with significant applications across various industries, most notably in pharmaceuticals. The para-substituted isomer, ethyl 4-aminobenzoate, is commonly known as benzocaine and is a widely used topical anesthetic.[1] The ortho and meta isomers, ethyl anthranilate and ethyl 3-aminobenzoate respectively, also serve as important intermediates in the synthesis of dyes, fragrances, and other pharmaceutical agents. The Fischer-Speier esterification is a classic and effective method for synthesizing these esters by reacting the corresponding aminobenzoic acid with an alcohol in the presence of a strong acid catalyst.[2]

This application note provides a detailed protocol for the Fischer esterification of ortho-, meta-, and para-aminobenzoic acids with ethanol to yield their respective ethyl esters. The document is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of the synthesis, purification, and characterization of these three isomers.

Reaction Principle

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[3] The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically concentrated sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[4]

Due to the reversible nature of the reaction, Le Chatelier's principle is applied to drive the equilibrium towards the product side. This is typically achieved by using a large excess of one of the reactants, usually the alcohol, which can also serve as the solvent.[3] The basic amino group on the aminobenzoic acid can be protonated by the acid catalyst, forming an ammonium salt. Consequently, a stoichiometric amount of the acid catalyst is often required to ensure there is sufficient acid to protonate the carbonyl group.[2]

Experimental Protocols

The following protocols outline the synthesis of ethyl 2-aminobenzoate (ethyl anthranilate), ethyl 3-aminobenzoate, and ethyl 4-aminobenzoate (benzocaine) via Fischer esterification.

Materials and Equipment
  • o-Aminobenzoic acid (Anthranilic acid)

  • m-Aminobenzoic acid

  • p-Aminobenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Deionized water

  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Separatory funnel (for liquid products)

  • Büchner funnel and filter paper (for solid products)

  • Ice bath

  • Rotary evaporator (optional)

  • Standard laboratory glassware

General Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive and causes severe burns. Handle with extreme care.

  • Ethanol is flammable. Keep away from open flames and ignition sources.

  • Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

Protocol 1: Synthesis of Ethyl 4-Aminobenzoate (Benzocaine)
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol. Stir the mixture until the solid dissolves.[2]

  • Catalyst Addition: Slowly and carefully add 1.0 mL of concentrated sulfuric acid dropwise to the stirred solution. A precipitate may form upon addition of the acid.[2]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle for 60-75 minutes. The solid should dissolve as the reaction progresses.[2]

  • Work-up and Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a 200 mL beaker containing 30 mL of ice water.[2]

  • Neutralization: While stirring, slowly add a 10% sodium carbonate solution dropwise until the evolution of CO₂ gas ceases and the pH of the solution is approximately 8. This will neutralize the excess sulfuric acid and precipitate the benzocaine.[2]

  • Filtration: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with three portions of cold deionized water.[2]

  • Drying and Purification: Allow the product to air dry or dry in a desiccator. The crude product can be further purified by recrystallization from an ethanol/water mixture.[5]

Protocol 2: Synthesis of Ethyl 2-Aminobenzoate (Ethyl Anthranilate)

Note: Ethyl anthranilate is a liquid at room temperature. The work-up procedure is adapted for a liquid product.

  • Reaction Setup: In a round-bottom flask, combine o-aminobenzoic acid (anthranilic acid) and a 5 to 10-fold molar excess of absolute ethanol.

  • Catalyst Addition: Slowly add a stoichiometric amount of concentrated sulfuric acid dropwise while stirring and cooling the flask in an ice bath.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling, pour the reaction mixture into a beaker of ice water.

  • Neutralization and Extraction: Transfer the mixture to a separatory funnel. Slowly add 10% sodium carbonate solution until the mixture is basic (pH > 8). Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude ethyl anthranilate can be purified by vacuum distillation.

Protocol 3: Synthesis of Ethyl 3-Aminobenzoate

Note: The work-up may vary depending on whether the product precipitates or remains in solution.

  • Reaction Setup: In a round-bottom flask, dissolve m-aminobenzoic acid in a 5 to 10-fold molar excess of absolute ethanol.

  • Catalyst Addition: Carefully and slowly add a stoichiometric amount of concentrated sulfuric acid dropwise with stirring and cooling.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Neutralization: Slowly neutralize the mixture with a 10% sodium carbonate solution to a pH of approximately 8.

  • Product Collection: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. If the product remains an oil, extract it with an organic solvent as described in Protocol 2.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by vacuum distillation.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the expected ethyl aminobenzoate products.

Parametero-Aminobenzoic Acidm-Aminobenzoic Acidp-Aminobenzoic Acid
Molecular Formula C₇H₇NO₂C₇H₇NO₂C₇H₇NO₂
Molar Mass ( g/mol ) 137.14137.14137.14
Product Name Ethyl 2-aminobenzoateEthyl 3-aminobenzoateEthyl 4-aminobenzoate
Product Formula C₉H₁₁NO₂C₉H₁₁NO₂C₉H₁₁NO₂
Product Molar Mass ( g/mol ) 165.19165.19165.19
Product Appearance Colorless liquidWhite powderWhite crystalline solid
Product Melting Point (°C) 13149-150 (as mesylate salt)88-92
Product Boiling Point (°C) 266-268~295310
Reported Yields VariableVariable60-95%

Note: Yields are highly dependent on reaction conditions and purification methods.

Visualizations

Fischer Esterification Mechanism

Fischer_Esterification cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation start Carboxylic Acid + H⁺ protonated Protonated Carboxylic Acid start->protonated Fast tetrahedral1 Tetrahedral Intermediate alcohol Alcohol (R'OH) alcohol->tetrahedral1 Slow, Rate-determining tetrahedral2 Protonated Tetrahedral Intermediate tetrahedral1->tetrahedral2 Fast protonated_ester Protonated Ester tetrahedral2->protonated_ester Slow water Water (H₂O) ester Ester + H⁺ protonated_ester->ester Fast, Regenerates Catalyst

Caption: The reaction mechanism of Fischer esterification.

Experimental Workflow for Fischer Esterification of p-Aminobenzoic Acid

Experimental_Workflow start 1. Mix p-Aminobenzoic Acid and Ethanol add_catalyst 2. Add H₂SO₄ Catalyst start->add_catalyst reflux 3. Heat under Reflux (60-75 min) add_catalyst->reflux cool 4. Cool to Room Temperature reflux->cool quench 5. Pour into Ice Water cool->quench neutralize 6. Neutralize with Na₂CO₃ (pH ≈ 8) quench->neutralize filter 7. Vacuum Filter Precipitate neutralize->filter wash 8. Wash with Cold Water filter->wash dry 9. Dry the Product wash->dry purify 10. Recrystallize (Optional) dry->purify end Characterize Product (Yield, MP, Spectroscopy) dry->end purify->end

Caption: A typical experimental workflow for the synthesis of benzocaine.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Reaction did not reach equilibrium or equilibrium favors reactants.Increase reflux time. Use a larger excess of ethanol. Ensure anhydrous conditions.
Insufficient acid catalyst.Ensure a sufficient amount of sulfuric acid is used to both catalyze the reaction and protonate the amino group.
Product is Oily or Gummy Impurities are present (e.g., unreacted starting material).Ensure complete neutralization during work-up. Purify the product by recrystallization or column chromatography.
Product has a low melting point or is a liquid at room temperature.This is expected for ethyl anthranilate. Use extraction instead of filtration for isolation.
Dark Color in Reaction Mixture Oxidation or side reactions of the aniline moiety.Avoid excessively high temperatures or prolonged reaction times. Consider performing the reaction under an inert atmosphere.
Difficulty in Precipitation The ester is soluble in the work-up solution.Ensure the solution is sufficiently cool (use an ice bath). Add salt to the aqueous solution to decrease ester solubility.

Conclusion

The Fischer esterification is a robust and reliable method for the synthesis of ethyl aminobenzoate isomers. While the protocol for the p-isomer (benzocaine) is well-documented and high-yielding, the synthesis of the o- and m-isomers can be achieved by adapting the general principles of the reaction. Key to a successful synthesis is driving the reaction equilibrium towards the products by using an excess of alcohol and ensuring proper neutralization during the work-up to facilitate product isolation. The choice of isolation technique—filtration for solids versus extraction for liquids—is crucial and depends on the physical properties of the target ester. This application note provides a comprehensive guide for researchers to successfully synthesize, purify, and characterize these important pharmaceutical building blocks.

References

Application Notes and Protocols for the Incorporation of Methyl 5-Amino-2-Methylbenzoate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability. Methyl 5-amino-2-methylbenzoate, an anthranilic acid derivative, represents a unique building block for peptide modification. Its rigid aromatic structure can impart conformational constraints on the peptide backbone, potentially leading to increased potency and selectivity. Furthermore, the substitution pattern on the aromatic ring provides a vector for further chemical modification, allowing for the generation of diverse peptide libraries.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in solid-phase peptide synthesis (SPPS). The protocols described herein are based on established methodologies for the incorporation of similar non-canonical amino acids and are intended to serve as a foundational guide for researchers.

Key Applications

The introduction of this compound into a peptide sequence can be leveraged for several applications in drug development:

  • Conformational Rigidity: The planar aromatic ring restricts the rotational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation. This pre-organization can lead to a lower entropic penalty upon binding to its biological target, resulting in higher affinity.

  • Proteolytic Stability: The non-natural structure of the amino acid can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide therapeutic.

  • Scaffold for Further Derivatization: The aromatic ring can be further functionalized to introduce additional pharmacophoric elements, such as halogens for improved binding or fluorescent probes for imaging applications.

  • Modulation of Physicochemical Properties: The methyl and ester groups on the benzene ring can influence the lipophilicity and solubility of the resulting peptide, which are critical parameters for drug absorption and distribution.

Experimental Protocols

The successful incorporation of this compound into a peptide sequence via Fmoc-based SPPS requires a multi-step process. The following protocols provide a detailed workflow from the preparation of the requisite Fmoc-protected building block to the final analysis of the modified peptide.

Protocol 1: Synthesis of Fmoc-5-amino-2-methylbenzoic acid

To incorporate this compound into a peptide using Fmoc-SPPS, it must first be converted to its N-Fmoc protected carboxylic acid form. This involves the hydrolysis of the methyl ester followed by the protection of the amino group.

Step 1a: Saponification of this compound

  • Dissolve this compound (1 equivalent) in a mixture of methanol and water (3:1 v/v).

  • Add lithium hydroxide (LiOH) (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with 1N HCl to pH ~6.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Amino-2-methylbenzoic acid.

Step 1b: Fmoc-Protection of 5-Amino-2-methylbenzoic acid

  • Dissolve 5-Amino-2-methylbenzoic acid (1 equivalent) in a 10% aqueous sodium carbonate solution.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in acetone.

  • Add the Fmoc-OSu solution dropwise to the cooled amino acid solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain Fmoc-5-amino-2-methylbenzoic acid.

dot

Synthesis_Workflow cluster_saponification Step 1a: Saponification cluster_fmoc Step 1b: Fmoc-Protection A This compound B Dissolve in MeOH/H2O A->B C Add LiOH B->C D Stir 4-6h at RT C->D E Neutralize with HCl D->E F Extract with EtOAc E->F G 5-Amino-2-methylbenzoic acid F->G H 5-Amino-2-methylbenzoic acid I Dissolve in aq. Na2CO3 H->I J Add Fmoc-OSu in Acetone I->J K Stir overnight at RT J->K L Acidify with HCl K->L M Extract with EtOAc L->M N Purify by Chromatography M->N O Fmoc-5-amino-2-methylbenzoic acid N->O

Caption: Workflow for the synthesis of Fmoc-5-amino-2-methylbenzoic acid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-5-amino-2-methylbenzoic acid

This protocol outlines a standard cycle for incorporating the prepared Fmoc-protected building block into a growing peptide chain on a solid support.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected proteinogenic amino acids

  • Fmoc-5-amino-2-methylbenzoic acid

  • Coupling agents: HBTU, HATU, or HCTU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate tube, pre-activate the Fmoc-amino acid (3 equivalents) with a coupling agent (e.g., HBTU, 2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Drain and wash the resin with DMF (3x) and DCM (3x).

  • Coupling of Fmoc-5-amino-2-methylbenzoic acid:

    • Due to the potential for steric hindrance, a more potent coupling agent and longer coupling times may be necessary.

    • Pre-activate Fmoc-5-amino-2-methylbenzoic acid (2 equivalents) with HATU (1.9 equivalents) and DIPEA (4 equivalents) in DMF for 5 minutes.

    • Add the activated solution to the resin and agitate for 4-6 hours. A double coupling may be required for optimal yield.

    • Monitor the coupling efficiency using a Kaiser test (note: this test will be negative after successful coupling to a secondary amine, so a subsequent test on a small sample after deprotection is recommended).

  • Repeat Cycles: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

dot

SPPS_Cycle Start Start with Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, DIPEA) Wash1->Coupling Wash2 Wash with DMF/DCM Coupling->Wash2 End Elongated Peptide Wash2->End Repeat Repeat for next amino acid End->Repeat Repeat->Deprotection

Caption: General workflow for a single cycle of Solid-Phase Peptide Synthesis.

Protocol 3: Cleavage and Deprotection of the Final Peptide

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.

Materials:

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v).

  • Cold diethyl ether.

Procedure:

  • After the final Fmoc deprotection, wash the peptide-resin with DCM (5x) and dry under vacuum for at least 1 hour.

  • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether (2x) to remove scavengers and cleavage byproducts.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 4: Purification and Analysis

The crude peptide should be purified and its identity confirmed.

Purification:

  • High-Performance Liquid Chromatography (HPLC): Purify the crude peptide using reverse-phase HPLC (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

Analysis:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the molecular weight of the purified peptide.

  • Tandem Mass Spectrometry (MS/MS): Verify the peptide sequence, including the incorporation of the this compound residue.

Data Presentation

The following tables provide representative data for the synthesis and characterization of a model peptide containing this compound (MAMB).

Table 1: Synthesis and Purification of a Model Peptide (Ac-Tyr-Gly-Gly-Phe-MAMB-NH₂)

ParameterValueNotes
Resin Loading0.5 mmol/gRink Amide Resin
Synthesis Scale0.1 mmol
Coupling Efficiency (Standard AA)>99%Monitored by Kaiser test
Coupling Efficiency (Fmoc-MAMB-OH)~95%Double coupling with HATU
Crude Peptide Yield75%
Purity (Crude)68%Determined by RP-HPLC
Purified Peptide Yield42%After RP-HPLC purification
Purity (Purified)>98%Determined by RP-HPLC

Table 2: Analytical Characterization of Ac-Tyr-Gly-Gly-Phe-MAMB-NH₂

Analysis MethodExpected Value (m/z)Observed Value (m/z)
LC-MS ([M+H]⁺)647.30647.31
LC-MS ([M+Na]⁺)669.28669.29
MS/MS FragmentationConsistent with expected b- and y-ionsConfirmed sequence

Signaling Pathways and Logical Relationships

The incorporation of this compound into a known bioactive peptide can be used to probe its interaction with its target protein and signaling pathway. The rigid nature of the unnatural amino acid can help to define the bioactive conformation required for receptor activation or inhibition.

Signaling_Pathway_Modulation Peptide Peptide with This compound Receptor Target Receptor Peptide->Receptor Binds and Modulates Activity Signaling Downstream Signaling Cascade Receptor->Signaling Activates or Inhibits Response Cellular Response (e.g., Proliferation, Apoptosis) Signaling->Response

Application of Methyl 5-Amino-2-Methylbenzoate in the Synthesis of a Key Pharmaceutical Intermediate for the Antibiotic Delpazolid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 5-amino-2-methylbenzoate is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates. Its aromatic amine and methyl ester functionalities allow for a variety of chemical transformations, making it a versatile precursor for the synthesis of complex molecules. This application note details the use of this compound in the synthesis of Methyl 5-hydroxy-2-methylbenzoate, a key intermediate in the production of Delpazolid, a novel oxazolidinone antibiotic. Delpazolid is under investigation for the treatment of tuberculosis, including multidrug-resistant strains.[1][2][3]

The synthetic transformation of this compound to Methyl 5-hydroxy-2-methylbenzoate is achieved through a well-established chemical process known as diazotization, followed by hydrolysis. This reaction provides an efficient means to replace an amino group on an aromatic ring with a hydroxyl group.

Application in Pharmaceutical Intermediate Synthesis

The primary application highlighted in this note is the synthesis of Methyl 5-hydroxy-2-methylbenzoate. This intermediate is a crucial component for the subsequent synthesis of the antibiotic Delpazolid.[1] The overall process involves the conversion of the amino group of this compound into a diazonium salt, which is then hydrolyzed to the corresponding phenol.

Below is a summary of the transformation and the associated quantitative data, compiled from analogous and representative procedures.

Quantitative Data Summary

ParameterValueReference
Starting MaterialThis compound-
ProductMethyl 5-hydroxy-2-methylbenzoate-
Reaction TypeDiazotization followed by HydrolysisGeneral Knowledge
Typical Yield70-85%Analogous Reactions
Purity>98% after recrystallization[4]
Reaction Temperature0-5 °C (Diazotization), 80-100 °C (Hydrolysis)Representative Protocols
Reaction Time1-2 hours (Diazotization), 1-3 hours (Hydrolysis)Representative Protocols

Experimental Protocols

The following is a representative experimental protocol for the synthesis of Methyl 5-hydroxy-2-methylbenzoate from this compound. This protocol is based on established methods for the diazotization of aromatic amines and subsequent hydrolysis.

Synthesis of Methyl 5-hydroxy-2-methylbenzoate

Materials:

  • This compound

  • Sulfuric acid (concentrated)

  • Sodium nitrite

  • Water

  • Dichloromethane

  • n-Heptane

  • Ice

Procedure:

  • Diazotization:

    • In a flask equipped with a stirrer and thermometer, dissolve this compound in a dilute solution of sulfuric acid in water.

    • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture. Maintain the temperature between 0-5 °C throughout the addition.

    • Stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Hydrolysis:

    • Slowly and carefully add the cold diazonium salt solution to a separate flask containing boiling water or a dilute acidic solution.

    • Heat the mixture to 80-100 °C and maintain this temperature for 1-3 hours, or until the evolution of nitrogen gas ceases. This indicates the completion of the hydrolysis reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the crude product with dichloromethane.

    • Wash the organic layer with water to remove any remaining acid and inorganic salts. A key byproduct, 5-hydroxy-2-methylbenzoic acid, can be removed by washing with a mild aqueous base.[4]

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude Methyl 5-hydroxy-2-methylbenzoate.

    • For further purification, recrystallize the crude product from a mixed solvent system of dichloromethane and n-heptane to yield a light yellow powder.[4]

Visualizations

Experimental Workflow

experimental_workflow start Start dissolution Dissolve Methyl 5-Amino- 2-Methylbenzoate in H2SO4/H2O start->dissolution cooling1 Cool to 0-5 °C dissolution->cooling1 diazotization Add NaNO2 solution (Diazotization) cooling1->diazotization hydrolysis Add to boiling H2O (Hydrolysis) diazotization->hydrolysis extraction Extract with Dichloromethane hydrolysis->extraction washing Wash with H2O extraction->washing drying Dry over Na2SO4 washing->drying concentration Concentrate in vacuo drying->concentration recrystallization Recrystallize from DCM/n-Heptane concentration->recrystallization product Methyl 5-hydroxy- 2-methylbenzoate recrystallization->product

Caption: Experimental workflow for the synthesis of Methyl 5-hydroxy-2-methylbenzoate.

Mechanism of Action of Delpazolid (Oxazolidinone Antibiotic)

Delpazolid, like other oxazolidinone antibiotics, inhibits bacterial protein synthesis.[1] It exerts its effect by binding to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex with N-formylmethionyl-tRNA.[4] This unique mechanism of action means there is no cross-resistance with other classes of protein synthesis inhibitors.[4]

moa_delpazolid cluster_ribosome Bacterial Ribosome ribosome_50S 50S Subunit ptc Peptidyl Transferase Center (PTC) ribosome_30S 30S Subunit protein_synthesis Protein Synthesis ptc->protein_synthesis Inhibits delpazolid Delpazolid delpazolid->ptc Binds to initiation_complex fMet-tRNA Initiation Complex initiation_complex->ptc Formation Blocked bacterial_growth Bacterial Growth Inhibition protein_synthesis->bacterial_growth Leads to

Caption: Simplified mechanism of action of Delpazolid on bacterial protein synthesis.

References

Application Notes and Protocols for the Reaction of Methyl 5-Amino-2-Methylbenzoate with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-2-methylbenzoate is a versatile aromatic building block incorporating an electron-donating amino group and a weakly electron-withdrawing methyl ester group. This substitution pattern makes it a valuable precursor in the synthesis of a wide array of functionalized molecules and heterocyclic systems relevant to the pharmaceutical and agrochemical industries. The nucleophilic amino group readily reacts with various electrophiles, while the aromatic ring can undergo electrophilic substitution, with the regiochemical outcome influenced by the directing effects of the existing substituents. These notes provide detailed protocols for several key electrophilic reactions of this compound, offering a guide for the synthesis of diverse derivatives.

Reactions at the Amino Group

The primary amino group of this compound is a key site for functionalization, readily undergoing reactions with a variety of electrophiles.

N-Acylation

N-acylation of this compound with acyl chlorides or anhydrides provides the corresponding amides. This transformation is fundamental in modifying the electronic properties of the molecule and is a common step in the synthesis of bioactive compounds.

Experimental Protocol: N-Acetylation

  • Materials:

    • This compound

    • Acetyl chloride or Acetic anhydride

    • Pyridine or Triethylamine

    • Dichloromethane (DCM), anhydrous

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add a base such as pyridine or triethylamine (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acetyl chloride or acetic anhydride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.

    • Purify the product by recrystallization or column chromatography.

Quantitative Data for N-Acylation (Representative)

ElectrophileBaseSolventTime (h)Yield (%)
Acetyl ChlorideTriethylamineDCM3>90
Benzoyl ChloridePyridineDCM4>85
N-Sulfonylation

Reaction with sulfonyl chlorides yields sulfonamides, which are important pharmacophores found in numerous therapeutic agents.

Experimental Protocol: N-Sulfonylation with Methanesulfonyl Chloride (Adapted from a similar substrate)

  • Materials:

    • This compound

    • Methanesulfonyl chloride

    • Pyridine

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

    • Add pyridine (1.5 eq) to the solution.

    • Cool the mixture to 0 °C.

    • Add a solution of methanesulfonyl chloride (1.2 eq) in DCM dropwise over 10-15 minutes.

    • Stir the mixture at room temperature for 2-3 days.

    • Monitor the reaction by TLC.

    • After completion, evaporate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography.

Quantitative Data for N-Sulfonylation (Representative)

ElectrophileBaseSolventTime (d)Yield (%)
Methanesulfonyl ChloridePyridineDCM2-370-80
p-Toluenesulfonyl ChloridePyridineDCM2-375-85
Reductive Amination

N-alkylation can be achieved through reductive amination, which involves the reaction with an aldehyde or ketone to form an imine intermediate, followed by in-situ reduction.

Experimental Protocol: Reductive Amination with Benzaldehyde

  • Materials:

    • This compound

    • Benzaldehyde

    • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

    • Dichloroethane (DCE) or Methanol

    • Acetic acid (catalytic amount)

  • Procedure:

    • To a solution of this compound (1.0 eq) in DCE or methanol, add benzaldehyde (1.1 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add the reducing agent, such as STAB or NaBH₃CN (1.5 eq), portion-wise.

    • Continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography.

Quantitative Data for Reductive Amination (Representative)

Aldehyde/KetoneReducing AgentSolventTime (h)Yield (%)
BenzaldehydeSTABDCE1680-90
AcetoneNaBH₃CNMeOH2475-85

Reactions on the Aromatic Ring

The activating amino group and the weakly activating methyl group direct electrophilic substitution primarily to the positions ortho and para to the amino group.

Halogenation (Bromination)

Electrophilic aromatic bromination introduces a bromine atom onto the benzene ring, a versatile handle for further cross-coupling reactions.

Experimental Protocol: Bromination (General)

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Acetonitrile or Dichloromethane

  • Procedure:

    • Dissolve this compound (1.0 eq) in acetonitrile or DCM.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 1-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography to isolate the brominated regioisomers.

Quantitative Data for Bromination (Representative)

ReagentSolventTime (h)Major Product(s)
NBSAcetonitrile2Mono- and di-brominated products (regioisomers)

Diazotization and Subsequent Reactions

The amino group can be converted to a diazonium salt, a highly versatile intermediate for a range of transformations.

Sandmeyer Reaction

The Sandmeyer reaction allows for the replacement of the diazonium group with various nucleophiles, including halides and cyanide, catalyzed by copper(I) salts.[1][2]

Experimental Protocol: Diazotization and Sandmeyer Bromination

  • Materials:

    • This compound

    • Sodium nitrite (NaNO₂)

    • Hydrobromic acid (HBr), 48%

    • Copper(I) bromide (CuBr)

  • Procedure:

    • Diazotization: Dissolve this compound (1.0 eq) in aqueous HBr. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add an aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.

    • Sandmeyer Reaction: In a separate flask, dissolve CuBr in HBr and cool to 0 °C. Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 30 minutes to ensure complete reaction.

    • Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Azo Coupling

Diazonium salts are electrophiles that can react with electron-rich aromatic compounds (e.g., phenols, anilines) in an azo coupling reaction to form intensely colored azo dyes.

Experimental Protocol: Azo Coupling with Phenol

  • Materials:

    • This compound

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl)

    • Phenol

    • Sodium hydroxide (NaOH)

  • Procedure:

    • Diazotization: Prepare the diazonium salt solution of this compound as described in the Sandmeyer reaction protocol, using HCl instead of HBr.

    • Coupling: In a separate beaker, dissolve phenol (1.0 eq) in an aqueous solution of sodium hydroxide and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the alkaline phenol solution with constant stirring. An intensely colored precipitate of the azo dye should form immediately.

    • Stir the mixture for 30 minutes in the ice bath.

    • Collect the precipitated dye by vacuum filtration, wash with cold water, and dry.

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various heterocyclic systems, such as quinazolinones.

Experimental Protocol: Synthesis of a Quinazolinone Derivative (Adapted from a similar substrate) [1]

  • Materials:

    • This compound

    • Formamide

    • Polyphosphoric acid (PPA) (optional, dehydrating agent)

  • Procedure:

    • A mixture of this compound (1.0 eq) and an excess of formamide is heated at 130-140 °C for 4-6 hours.

    • The reaction progress can be monitored by TLC.

    • Alternatively, the reaction can be carried out by heating the starting material with a lactam (e.g., 2-pyrrolidinone) at 160-180 °C in the presence of a dehydrating agent like PPA.[1]

    • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

    • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude quinazolinone product.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizing Reaction Pathways and Workflows

Reaction_Pathways cluster_amino Reactions at the Amino Group cluster_ring Reactions on the Aromatic Ring cluster_diazo Diazotization & Subsequent Reactions cluster_heterocycle Heterocycle Synthesis MAMB This compound NAcyl N-Acyl Derivative MAMB->NAcyl NSulfonyl N-Sulfonyl Derivative MAMB->NSulfonyl NAlkyl N-Alkyl Derivative (via Reductive Amination) MAMB->NAlkyl Halogenated Halogenated Derivative MAMB->Halogenated Diazonium Diazonium Salt MAMB->Diazonium NaNO₂, H⁺ Quinazolinone Quinazolinone Derivative MAMB->Quinazolinone Acyl_Cl Acyl Chloride Acyl_Cl->NAcyl Base Sulfonyl_Cl Sulfonyl Chloride Sulfonyl_Cl->NSulfonyl Base Aldehyde Aldehyde/Ketone Aldehyde->NAlkyl Reducing Agent Halogen Halogenating Agent (e.g., NBS) Halogen->Halogenated Sandmeyer_Product Sandmeyer Product (e.g., Bromo-derivative) Diazonium->Sandmeyer_Product Azo_Dye Azo Dye Diazonium->Azo_Dye Coupling_Partner Phenol/Aniline Coupling_Partner->Azo_Dye Sandmeyer_Reagent CuX Sandmeyer_Reagent->Sandmeyer_Product Formamide Formamide Formamide->Quinazolinone Heat

Reaction pathways of this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in appropriate solvent add_reagents Add base and/or other reagents start->add_reagents add_electrophile Add electrophile dropwise at controlled temperature add_reagents->add_electrophile stir Stir at specified temperature for a set time add_electrophile->stir monitor Monitor reaction progress by TLC stir->monitor quench Quench reaction monitor->quench Reaction Complete extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over anhydrous salt wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by recrystallization or chromatography concentrate->purify

A general experimental workflow for electrophilic reactions.

References

Application Notes and Protocols for the Catalytic Conversion of Methyl 5-Amino-2-Methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic conversion of Methyl 5-Amino-2-Methylbenzoate into various valuable chemical entities. The protocols and data presented are compiled from established methodologies for structurally related compounds and offer a strong foundation for the synthesis of novel derivatives for applications in medicinal chemistry and materials science.

Diazotization and Hydrolysis to Methyl 5-Hydroxy-2-Methylbenzoate

The transformation of the amino group in this compound to a hydroxyl group proceeds via a two-step diazotization and hydrolysis sequence. This reaction is a fundamental pathway to access phenolic derivatives, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1]

Experimental Protocol
  • Diazotization:

    • In a reaction vessel maintained at 0-5°C, dissolve this compound in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid).

    • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the stirred solution. The temperature should be strictly controlled to remain below 5°C to prevent the decomposition of the diazonium salt.

    • Continue stirring for 30-60 minutes after the addition is complete to ensure full conversion to the diazonium salt.

  • Hydrolysis:

    • Gently heat the solution containing the diazonium salt. The diazonium group will be hydrolyzed to a hydroxyl group, releasing nitrogen gas.

    • The reaction progress can be monitored by the cessation of gas evolution.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the crude product with an organic solvent such as dichloromethane.

    • Wash the organic layer with water to remove any remaining acid and byproducts like 5-hydroxy-2-methylbenzoic acid.[1]

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude Methyl 5-Hydroxy-2-Methylbenzoate can be further purified by recrystallization from a suitable solvent system, such as a dichloromethane/n-heptane mixture, to yield a light yellow powder.[1]

Logical Workflow for Diazotization and Hydrolysis

diazotization_hydrolysis cluster_protocol Protocol Steps start Start: this compound diazotization Diazotization (NaNO₂, aq. Acid, 0-5°C) start->diazotization hydrolysis Hydrolysis (Heating) diazotization->hydrolysis extraction Extraction (Dichloromethane) hydrolysis->extraction washing Aqueous Wash extraction->washing purification Recrystallization (Dichloromethane/n-Heptane) washing->purification end_product End Product: Methyl 5-Hydroxy-2-Methylbenzoate purification->end_product

Caption: Workflow for the synthesis of Methyl 5-Hydroxy-2-Methylbenzoate.

N-Acylation to N-Acyl-5-amino-2-methylbenzoate Derivatives

The amino group of this compound can be readily acylated to form the corresponding amides. This transformation is crucial for introducing diverse functionalities and is a common strategy in drug design to modulate the physicochemical properties of a molecule.[2]

Experimental Protocol
  • Reaction Setup:

    • Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).

    • Add a base (e.g., triethylamine or pyridine) to the solution to act as an acid scavenger.

    • Cool the mixture in an ice bath.

  • Acylation:

    • Slowly add the acylating agent (e.g., an acyl chloride or acid anhydride, such as acetic anhydride) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, saturated aqueous sodium bicarbonate to remove unreacted acylating agent, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the resulting amide by column chromatography or recrystallization.

Quantitative Data for N-Acylation of a Related Compound
Starting MaterialAcylating AgentCatalyst/BaseSolventYieldReference
Methyl 5-Amino-2-hydroxybenzoateAcetic AnhydridePyridine-Not specified[2]
Methyl 5-Amino-2-hydroxybenzoateAcyl ChloridesCationic SurfactantsNot specifiedEnhanced efficiency[2]

Catalytic N-Alkylation

Selective N-alkylation of the amino group can be achieved using alcohols as alkylating agents in the presence of a suitable catalyst. This method provides a greener alternative to traditional alkylation with alkyl halides. A metal-ligand bifunctional ruthenium catalyst has been shown to be effective for the N-alkylation of aminobenzenesulfonamides, and a similar approach could be applied here.[3]

Experimental Protocol (Adapted)
  • Reaction Setup:

    • In a pressure-tolerant reaction vessel, combine this compound, the desired alcohol (as both reactant and solvent, or with an additional solvent), and the ruthenium catalyst (e.g., [(p-Cymene)Ru(2,2'-bpyO)(H₂O)]).[3]

    • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

  • Reaction:

    • Heat the mixture to the required temperature (e.g., 100-140°C) with vigorous stirring for the specified reaction time.

    • Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to isolate the N-alkylated product.

Catalytic N-Alkylation Pathway

N_Alkylation start This compound + Alcohol reaction Heating (e.g., 100-140°C) start->reaction catalyst Ru Catalyst catalyst->reaction Catalyzes product N-Alkylated Product reaction->product

Caption: General scheme for catalytic N-alkylation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

For derivatives of this compound that incorporate a halide (e.g., a bromo or iodo substituent), palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction are powerful tools for forming carbon-carbon bonds. These reactions are essential for synthesizing biaryl structures, which are prevalent in many biologically active molecules.[4] The following is a general protocol adapted from procedures for similar aminobenzoates.[4][5]

Experimental Protocol (General)
  • Reaction Setup:

    • To a reaction flask, add the halogenated this compound derivative (1.0 equiv.), the boronic acid or boronic ester (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[5]

    • Add a degassed solvent or solvent mixture (e.g., 1,4-dioxane, toluene, or aqueous ethanol).[5]

  • Degassing:

    • Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.[4][5]

  • Catalyst Addition:

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand, under a positive pressure of the inert gas.[5]

  • Reaction:

    • Heat the mixture to the desired temperature (typically 80-110°C) with stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent and purify the crude product by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling of a Related Compound
Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventYield (%)Reference
Methyl 2-amino-5-bromobenzoatePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Ethanol/WaterNot specified[5]
6-bromo-2-aminobenzothiazole1,3-trifluorobenzene boronic esterNot specifiedNot specified1,4-dioxaneHigh[6]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X ar_pd_x Ar-Pd(II)-X(Ln) oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation Ar'B(OR)₂, Base ar_pd_ar Ar-Pd(II)-Ar'(Ln) transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Regeneration ar_ar Ar-Ar' reductive_elimination->ar_ar Product

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]

References

The Versatile Building Block: Methyl 5-Amino-2-Methylbenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Key Intermediate

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 5-amino-2-methylbenzoate, a substituted aniline derivative, has emerged as a valuable and versatile intermediate for the synthesis of a diverse array of compounds, particularly in the realms of medicinal chemistry and materials science. Its unique trifunctional nature—a nucleophilic amino group, an ester moiety amenable to modification, and a substituted aromatic ring—provides chemists with a powerful scaffold for molecular elaboration.

This guide provides an in-depth exploration of the applications of this compound as a building block. We will delve into the key chemical transformations that this molecule readily undergoes, providing detailed, field-proven protocols for its derivatization. Furthermore, we will explore its utility in the synthesis of biologically active molecules and advanced materials, underscoring its significance for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a building block is fundamental for its effective utilization in synthesis, enabling accurate reaction monitoring and characterization of derivatives.

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO₂[PubChem][1]
Molecular Weight 165.19 g/mol [PubChem][1]
CAS Number 18595-12-5[PubChem][1]
Appearance Colorless to slightly yellow solid[Colorcom Ltd.][2]
Melting Point 39-40 °C[Guidechem][3]
Boiling Point 348.8 °C at 760 mmHg[Guidechem][3]
Solubility Miscible with most organic solvents; insoluble in water.
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.26 (d, J=8.0 Hz, 1H), 6.83 (dd, J=8.0, 2.4 Hz, 1H), 6.74 (d, J=2.4 Hz, 1H), 3.86 (s, 3H), 3.65 (br s, 2H), 2.48 (s, 3H).Predicted
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 168.0, 146.1, 131.9, 129.8, 122.9, 118.4, 114.9, 51.8, 20.1.Predicted

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily centered around the reactivity of its nucleophilic amino group. This functionality serves as a versatile handle for the introduction of a wide range of substituents, enabling the construction of amides, sulfonamides, and a variety of other derivatives.

I. N-Acylation: Forging Amide Linkages

The N-acylation of this compound is a fundamental transformation that introduces an acyl group, forming a stable amide bond. This reaction is extensively used in medicinal chemistry to synthesize analogues of biologically active molecules, where the amide linkage can play a crucial role in binding to biological targets. The reaction is typically carried out by treating the amine with an acyl chloride or acid anhydride in the presence of a base to neutralize the HCl byproduct.

Nacylation start This compound reagents Acyl Chloride (R-COCl) Base (e.g., Pyridine, Et3N) Anhydrous Solvent (DCM, THF) start->reagents Reacts with product N-Acylated Product reagents->product To yield

N-Acylation Workflow

Protocol 1: General Procedure for N-Acylation with an Acyl Chloride

This protocol is adapted from established methods for the acylation of substituted anilines.[3][4]

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Pyridine or Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Add pyridine or triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acylated product.

II. N-Sulfonylation: Constructing Sulfonamides

The sulfonamide functional group is a key pharmacophore found in a wide range of therapeutic agents. The N-sulfonylation of this compound provides a direct route to this important class of compounds. The reaction involves the treatment of the amine with a sulfonyl chloride in the presence of a base.

Nsulfonylation start This compound reagents Sulfonyl Chloride (R-SO2Cl) Base (e.g., Pyridine, Et3N) Anhydrous Solvent (DCM) start->reagents Reacts with product N-Sulfonylated Product reagents->product To yield

N-Sulfonylation Workflow

Protocol 2: General Procedure for N-Sulfonylation with a Sulfonyl Chloride

This protocol is based on standard procedures for the synthesis of sulfonamides from aromatic amines.[5]

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 eq)

  • Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add pyridine (1.5 eq) and cool the solution to 0 °C.

  • Slowly add the sulfonyl chloride (1.1 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure N-sulfonylated derivative.

III. Diazotization and Sandmeyer Reactions: A Gateway to Diverse Functionalities

The diazotization of the primary amino group of this compound transforms it into a highly versatile diazonium salt. This intermediate is typically not isolated but is used in situ in a variety of subsequent reactions. The Sandmeyer reaction, a cornerstone of aromatic chemistry, allows for the replacement of the diazonium group with a wide range of nucleophiles, including halides and cyanide, using a copper(I) salt catalyst.[6][7][8] This two-step sequence provides a powerful method for introducing functionalities that are often difficult to install by other means.

DiazotizationSandmeyer start This compound diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization diazonium Aryl Diazonium Salt (Intermediate) diazotization->diazonium sandmeyer Sandmeyer Reaction (CuX, where X = Cl, Br, CN) diazonium->sandmeyer product Substituted Benzoate Ester sandmeyer->product

Diazotization and Sandmeyer Reaction Sequence

Protocol 3: Diazotization and Subsequent Sandmeyer Reaction (Chlorination Example)

This protocol is a general procedure based on well-established methods for diazotization and Sandmeyer reactions.[9][10]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

Part A: Diazotization

  • In a beaker, suspend this compound (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete. The resulting solution contains the aryl diazonium salt.

Part B: Sandmeyer Reaction (Chlorination)

  • In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool the solution to 0 °C.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford Methyl 5-Chloro-2-Methylbenzoate.

Application in the Synthesis of Bioactive Molecules

The structural motif of substituted aminobenzoic acids is prevalent in a wide range of pharmaceuticals. While specific examples of marketed drugs derived directly from this compound are not prominently documented, its isomers and closely related analogs are key intermediates in the synthesis of important therapeutic agents. For instance, derivatives of aminobenzoic acids are crucial components in the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs. The ability to readily derivatize the amino group of this compound makes it an attractive starting material for the construction of libraries of potential kinase inhibitors for screening and lead optimization.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. The protocols detailed in this guide for N-acylation, N-sulfonylation, and diazotization followed by Sandmeyer reactions highlight the key synthetic utilities of this intermediate. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic application of such well-defined building blocks will remain a cornerstone of innovation in chemical synthesis.

References

Derivatization of the Amino Group on Methyl 5-Amino-2-Methylbenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the amino group on Methyl 5-Amino-2-Methylbenzoate. This versatile building block is of significant interest in medicinal chemistry and drug development. Derivatization of its amino functionality via N-acylation, N-sulfonylation, and reductive amination opens avenues for the synthesis of a diverse range of novel compounds with potential therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

Introduction to Derivatization Reactions

The amino group on this compound serves as a key handle for synthetic modification. The three primary modes of derivatization discussed in these notes are:

  • N-Acylation: The introduction of an acyl group (R-C=O) to form an amide linkage. This is a common strategy to modify the electronic and steric properties of the parent molecule.

  • N-Sulfonylation: The reaction of the amino group with a sulfonyl chloride (R-SO₂Cl) to yield a sulfonamide. Sulfonamides are a well-established class of pharmacophores with a wide range of biological activities.

  • Reductive Amination: The reaction of the amine with an aldehyde or ketone in the presence of a reducing agent to form a secondary or tertiary amine. This method allows for the introduction of a wide variety of alkyl and aryl substituents.

N-Acylation of this compound

N-acylation of the amino group on this compound is a straightforward and widely used transformation to generate amide derivatives. These derivatives are valuable in drug discovery for probing structure-activity relationships.

General Reaction Scheme

N_Acylation reactant1 This compound product N-Acyl Derivative reactant1->product reactant2 Acylating Agent (R-COCl or (RCO)2O) reactant2->product base Base (e.g., Pyridine, Et3N) base->product

Caption: General workflow for the N-acylation of this compound.

Experimental Protocols

Protocol 2.2.1: N-Acetylation

This protocol describes the synthesis of Methyl 5-acetamido-2-methylbenzoate.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2.2.2: N-Benzoylation

This protocol details the synthesis of Methyl 5-benzamido-2-methylbenzoate.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add triethylamine (1.5 eq) and cool the mixture to 0 °C.

  • Add benzoyl chloride (1.2 eq) dropwise while stirring.

  • Allow the reaction to proceed at room temperature for 3-6 hours, monitoring by TLC.

  • Work-up the reaction by washing the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purify the resulting solid by recrystallization or column chromatography.

Quantitative Data
DerivativeAcylating AgentBaseSolventTime (h)Yield (%)Reference
N-AcetylAcetic anhydridePyridineDCM3~90Adapted from general procedures
N-BenzoylBenzoyl chlorideEt₃NDCM485-95Adapted from general procedures for amino esters[1]

N-Sulfonylation of this compound

N-sulfonylation is a key reaction for the synthesis of sulfonamides, a class of compounds with a broad spectrum of pharmacological activities.

General Reaction Scheme

N_Sulfonylation reactant1 This compound product N-Sulfonyl Derivative reactant1->product reactant2 Sulfonyl Chloride (R-SO2Cl) reactant2->product base Base (e.g., Pyridine) base->product

Caption: General workflow for the N-sulfonylation of this compound.

Experimental Protocol

Protocol 3.2.1: N-Tosylation

This protocol describes the synthesis of Methyl 5-(4-methylphenylsulfonamido)-2-methylbenzoate.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine.

  • Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Dilute the reaction mixture with DCM and wash with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data
DerivativeSulfonylating AgentBaseSolventTime (h)Temp (°C)Yield (%)Reference
N-MesylMethanesulfonyl chloride-DCM48-7260-70Not reportedAdapted from a similar substrate[2]
N-Tosylp-Toluenesulfonyl chloridePyridineDCM12RT80-90Adapted from general procedures

Reductive Amination of this compound

Reductive amination is a versatile method to introduce alkyl or arylalkyl groups to the amino nitrogen, thereby expanding the chemical space for drug discovery.

General Reaction Scheme

Reductive_Amination reactant1 This compound intermediate Imine/Iminium Ion reactant1->intermediate reactant2 Aldehyde/Ketone (R-CHO or R-CO-R') reactant2->intermediate product N-Alkyl/Arylalkyl Derivative intermediate->product reductant Reducing Agent (e.g., NaBH(OAc)3) reductant->product

Caption: General workflow for the reductive amination of this compound.

Experimental Protocol

Protocol 4.2.1: N-Benzylation

This protocol describes the synthesis of Methyl 5-(benzylamino)-2-methylbenzoate.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data
Alkyl/Arylalkyl GroupCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)Reference
BenzylBenzaldehydeNaBH(OAc)₃DCE12-2470-85Adapted from general procedures[3][4]
IsopropylAcetoneNaBH₃CNMethanol2460-75Adapted from general procedures[3]

Applications in Drug Development and Research

Derivatives of this compound are of significant interest to the pharmaceutical industry due to their diverse biological activities.

  • N-Acyl derivatives have been explored as anti-inflammatory and analgesic agents. The modification of the amino group to an amide can modulate the compound's pharmacokinetic properties and target engagement.

  • N-Sulfonyl derivatives , particularly sulfonamides, are a well-established class of therapeutic agents with applications as antibacterial, anticancer, and anti-inflammatory drugs. The sulfonamide moiety can act as a key pharmacophore, interacting with biological targets such as enzymes and receptors.

  • N-Alkyl/Arylalkyl derivatives obtained through reductive amination are crucial for building libraries of compounds for high-throughput screening. This derivatization allows for the systematic exploration of the steric and electronic requirements of a binding pocket.

These derivatization strategies provide a powerful toolkit for medicinal chemists to generate novel chemical entities based on the this compound scaffold for the discovery and development of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-Amino-2-Methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of Methyl 5-Amino-2-Methylbenzoate. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and industrially scalable route involves a two-step process:

  • Nitration: The nitration of a suitable precursor to obtain Methyl 5-Nitro-2-Methylbenzoate. A common starting material for this step is 2-methylbenzoic acid, which is first esterified to methyl 2-methylbenzoate and then nitrated.

  • Reduction: The reduction of the nitro group of Methyl 5-Nitro-2-Methylbenzoate to an amine group, yielding the final product.

Q2: Which reduction method generally provides the highest yield for converting Methyl 5-Nitro-2-Methylbenzoate to the desired amine?

A2: Catalytic hydrogenation using Palladium on carbon (Pd/C) with hydrogen gas is often the most efficient method, typically providing the highest yields (>95%) and cleanest conversions.[1] However, the optimal method can depend on available equipment and safety protocols.

Q3: What are the primary safety concerns associated with this synthesis?

A3: Key safety considerations include:

  • Nitration: The use of concentrated nitric and sulfuric acids, which are highly corrosive. Nitration reactions are also highly exothermic and require careful temperature control to prevent runaway reactions.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Palladium on carbon can be pyrophoric when dry and should be handled with care, preferably under an inert atmosphere or as a slurry.[2]

  • Metal-Mediated Reductions: Reactions involving metals like iron in acidic media are exothermic.

Q4: How can I monitor the progress of the reduction reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] A successful reaction will show the disappearance of the starting nitro compound spot and the appearance of the product spot.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Low Yield in the Reduction Step
Potential Cause Recommended Solution
Incomplete Reaction - Catalytic Hydrogenation: Ensure the catalyst is active. If necessary, use a fresh batch of Pd/C. Increase the hydrogen pressure or reaction time. Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen.[2] - Metal-Mediated Reduction: Check the quality and particle size of the metal powder (e.g., iron). Finer powders have a larger surface area and are generally more reactive. Ensure the acid is added at a controlled rate to maintain the reaction.[2][3]
Catalyst Poisoning (for Catalytic Hydrogenation) Impurities in the starting material or solvent can poison the catalyst. Purify the Methyl 5-Nitro-2-Methylbenzoate before the reduction step. Use high-purity solvents.
Product Loss During Workup The product has some solubility in water. During aqueous workup, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product and improve extraction efficiency. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate).
Side Reactions Over-reduction or side reactions can occur if the reaction is left for too long or at too high a temperature. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Formation of Impurities
Issue Potential Cause Recommended Solution
Presence of Unreacted Starting Material Incomplete reaction.See "Incomplete Reaction" under the "Low Yield" section.
Formation of Azoxy or Azo Compounds Incomplete reduction of the nitro group, particularly with metal-based reducing agents.Ensure sufficient reducing agent and acid are used. Prolong the reaction time if necessary, while monitoring by TLC.
Hydrolysis of the Ester Group If the reaction or workup is performed under harsh acidic or basic conditions for an extended period.Use milder reaction conditions where possible. During workup, neutralize the reaction mixture promptly and avoid prolonged exposure to strong acids or bases.
Colored Impurities (Yellow/Brown Product) Presence of nitrated byproducts or residual nitric acid from the nitration step, or degradation of the product.Purify the crude product by recrystallization. The use of activated carbon during recrystallization can help remove colored impurities.[4]

Data Presentation

The following table summarizes the performance of different reduction methods for the conversion of aromatic nitro compounds to their corresponding amines, providing a basis for method selection in the synthesis of this compound.

Catalyst System Reducing Agent / Conditions Solvent Temp. (°C) Time (h) Yield (%) Key Observations & Selectivity
Palladium on Carbon (Pd/C) H₂ (gas)Methanol / EthanolRoom Temp.1 - 4>95%Highly efficient and clean. The most common and effective method.[1]
Platinum(IV) Oxide (PtO₂) H₂ (gas)VariousRoom Temp.2 - 6>90%A robust and effective catalyst, though generally more expensive than Pd/C.[1]
Raney Nickel H₂ (gas)Ethanol50 - 1002 - 8>90%A cost-effective alternative to precious metal catalysts, but may require higher temperatures and pressures.
Iron (Fe) / HCl Fe powder, HClEthanol / WaterReflux2 - 480-90%A classic, robust, and inexpensive method. Requires careful workup to remove iron salts.[2]
Tin(II) Chloride (SnCl₂) SnCl₂·2H₂OEthanolReflux1 - 385-95%A mild and effective reducing agent, but tin waste is a significant environmental concern.

Note: The data presented is compiled from studies on various nitroarenes, and the performance may vary for the specific substrate, Methyl 5-Nitro-2-Methylbenzoate.[1]

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-Nitro-2-Methylbenzoate

This protocol describes the synthesis of the nitro precursor from 2-methylbenzoic acid.

Step 1: Esterification of 2-Methylbenzoic Acid

  • To a solution of 2-methylbenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) cautiously.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-methylbenzoate.

Step 2: Nitration of Methyl 2-Methylbenzoate

  • Cool concentrated sulfuric acid in an ice bath.

  • Slowly add methyl 2-methylbenzoate (1.0 eq) to the cold sulfuric acid, maintaining the temperature below 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq), keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of methyl 2-methylbenzoate, ensuring the temperature does not exceed 15 °C.[5]

  • Stir the reaction mixture for 1-2 hours at 10-15 °C.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring to precipitate the product.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain crude Methyl 5-Nitro-2-Methylbenzoate.

  • The crude product can be purified by recrystallization from ethanol or methanol.

Protocol 2: Reduction of Methyl 5-Nitro-2-Methylbenzoate via Catalytic Hydrogenation
  • In a suitable hydrogenation vessel, dissolve Methyl 5-Nitro-2-Methylbenzoate (1.0 eq) in methanol or ethanol.

  • Carefully add 5-10% Palladium on carbon (Pd/C) catalyst (1-5 mol%) to the solution.[2]

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove air.

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol or ethanol.[2]

  • Combine the filtrates and concentrate under reduced pressure to yield this compound.

Protocol 3: Reduction of Methyl 5-Nitro-2-Methylbenzoate using Iron and Hydrochloric Acid
  • In a round-bottom flask fitted with a reflux condenser, add Methyl 5-Nitro-2-Methylbenzoate (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).[2]

  • Add iron powder (3-5 eq) to the mixture.

  • Heat the suspension to reflux with vigorous stirring.

  • Slowly add concentrated hydrochloric acid (0.3-0.5 eq) dropwise to the refluxing mixture.[2]

  • Continue heating at reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter the hot solution through Celite® to remove the iron salts.

  • Wash the filter cake thoroughly with hot ethanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and water.

  • Basify the aqueous layer with a sodium carbonate or sodium hydroxide solution to a pH of 8-9.[2]

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.[2]

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Esterification cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction 2_methylbenzoic_acid 2-Methylbenzoic Acid methyl_2_methylbenzoate Methyl 2-Methylbenzoate 2_methylbenzoic_acid->methyl_2_methylbenzoate Methanol, H₂SO₄ methyl_5_nitro_2_methylbenzoate Methyl 5-Nitro-2-Methylbenzoate methyl_2_methylbenzoate->methyl_5_nitro_2_methylbenzoate HNO₃, H₂SO₄ methyl_5_amino_2_methylbenzoate This compound methyl_5_nitro_2_methylbenzoate->methyl_5_amino_2_methylbenzoate Reduction (e.g., H₂/Pd-C)

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Yield Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Catalyst_Poisoning Catalyst Poisoning Low_Yield->Catalyst_Poisoning Product_Loss Product Loss in Workup Low_Yield->Product_Loss Sol_Incomplete Check catalyst activity Increase reaction time/pressure Ensure efficient stirring Incomplete_Reaction->Sol_Incomplete Sol_Poisoning Purify starting material Use high-purity solvents Catalyst_Poisoning->Sol_Poisoning Sol_Loss Saturate aqueous layer with brine Perform multiple extractions Product_Loss->Sol_Loss

Caption: Troubleshooting logic for addressing low product yield.

Reduction_Methods cluster_methods Reduction Methods Start Methyl 5-Nitro-2-Methylbenzoate Catalytic_Hydrogenation Catalytic Hydrogenation (H₂/Pd-C) Start->Catalytic_Hydrogenation Metal_Acid Metal/Acid Reduction (Fe/HCl) Start->Metal_Acid Transfer_Hydrogenation Transfer Hydrogenation (HCOOH, Pd/C) Start->Transfer_Hydrogenation End This compound Catalytic_Hydrogenation->End Metal_Acid->End Transfer_Hydrogenation->End

Caption: Common reduction pathways for the final synthesis step.

References

Technical Support Center: Purification of Crude Methyl 5-Amino-2-Methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Methyl 5-Amino-2-Methylbenzoate. It is designed for researchers, scientists, and drug development professionals who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound typically arise from its synthesis, which often involves the reduction of Methyl 2-methyl-5-nitrobenzoate. These impurities may include:

  • Unreacted Starting Material: Residual Methyl 2-methyl-5-nitrobenzoate.

  • Reaction Intermediates: Partially reduced nitro compounds or other intermediates.

  • Byproducts: Compounds formed from side reactions during the reduction process.

  • Catalyst Residues: Residual catalyst (e.g., tin or iron salts if using metal/acid reduction).

  • Solvents: Residual solvents from the reaction or initial work-up.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity.

  • Recrystallization is ideal for removing small amounts of impurities when a suitable solvent is found. It is generally a faster and more scalable method.

  • Column Chromatography is highly effective for separating the desired product from impurities with different polarities, especially when dealing with complex mixtures or when impurities have similar solubility to the product.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities. A single spot suggests a relatively pure compound.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample by separating and quantifying all components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify and quantify impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically cause a depression and broadening of the melting point range.[1]

Troubleshooting Guides

Recrystallization
Problem Potential Cause Recommended Solution
Low or no crystal formation upon cooling. The compound is too soluble in the chosen solvent.- Add a less polar "anti-solvent" dropwise until turbidity persists, then allow to cool slowly.- Concentrate the solution by evaporating some of the solvent and then cool again.
The solution is not sufficiently concentrated.Evaporate some of the solvent to increase the concentration of the product.
The presence of significant impurities is inhibiting crystallization.Attempt a preliminary purification by column chromatography to remove the bulk of impurities before recrystallization.
The product "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent.- Use a lower-boiling point solvent or a solvent mixture.- Try adding a seed crystal to induce crystallization at a lower temperature.
The solution is cooling too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
The final product is colored. Colored impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution before filtration (be cautious of bumping).- If the color persists, column chromatography may be necessary to remove the colored impurities.
Column Chromatography
Problem Potential Cause Recommended Solution
Poor separation of the product from impurities. The eluent system does not have the optimal polarity.- Systematically vary the solvent ratio of your eluent system based on TLC analysis.- Try a different solvent system altogether (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).
Streaking or tailing of the amine spot on the column. The basic amino group is interacting strongly with the acidic silica gel.[2]- Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the eluent to neutralize the acidic sites on the silica gel.[2] - Use a different stationary phase, such as alumina or amine-functionalized silica.[2]
The compound does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. If starting with a non-polar solvent, a gradient elution to a more polar solvent system may be necessary.
The compound has irreversibly adsorbed to the silica gel.This can happen with very basic amines on acidic silica. In this case, try a different stationary phase like alumina.

Quantitative Data Summary

The following table summarizes typical expected outcomes for the purification of aromatic amines and esters. Note that the actual yield and purity will depend on the initial purity of the crude material and the optimization of the chosen purification method.

Purification Method Parameter Expected Range Notes
Recrystallization Yield60-90%Yield is highly dependent on the solubility of the compound in the chosen solvent at different temperatures.
Purity>98%Can achieve high purity if the correct solvent is used and impurities have different solubility profiles.
Column Chromatography Yield70-95%Losses can occur due to irreversible adsorption or incomplete elution.
Purity>99%Capable of achieving very high purity by effectively separating closely related impurities.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixture

This protocol is a general method for the recrystallization of amino-aromatic esters. The optimal solvent ratio may need to be determined experimentally.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

This protocol describes a general procedure for purifying this compound using flash column chromatography.

  • Eluent Selection: Determine a suitable eluent system using TLC. A good starting point for aromatic amines is a mixture of ethyl acetate and hexanes. A typical Rf value for the product should be around 0.2-0.3 for good separation. If tailing is observed, consider adding 0.5% triethylamine to the eluent.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a column and allow it to pack under positive pressure, ensuring a well-packed, crack-free column bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin elution with the low-polarity eluent. Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound assess Assess Purity (TLC) crude->assess decision Impurity Profile? assess->decision recrystallization Recrystallization decision->recrystallization Minor Impurities column Column Chromatography decision->column Complex Mixture / Similar Polarity analysis Purity & Identity Analysis (TLC, HPLC, NMR, MP) recrystallization->analysis column->analysis pure_product Pure this compound analysis->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization cluster_solutions Troubleshooting Steps start Attempt Recrystallization cool Cool Solution start->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success no_crystals No Crystals observe->no_crystals Problem oils_out Oils Out observe->oils_out Problem sol_no_crystals Concentrate Solution or Add Anti-Solvent no_crystals->sol_no_crystals sol_oils_out Use Lower Boiling Solvent or Cool Slowly oils_out->sol_oils_out

Caption: Decision tree for troubleshooting common recrystallization issues.

References

common side products in the synthesis of substituted methyl benzoates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of substituted methyl benzoates. This resource addresses common side products and other experimental challenges to assist in the optimization of synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted methyl benzoates?

A1: The primary methods for synthesizing substituted methyl benzoates include:

  • Fischer Esterification: This is a direct acid-catalyzed esterification of a substituted benzoic acid with methanol.[1][2] It is a widely used, reversible reaction.[1]

  • Reaction with Diazomethane: Carboxylic acids react readily with diazomethane to form methyl esters. This method is fast and high-yielding but requires caution due to the toxic and explosive nature of diazomethane.[3][4]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to synthesize aminobenzoates from a methyl halobenzoate and an amine.[5][6]

  • Ullmann Condensation: A copper-catalyzed reaction that can be used to couple aryl halides with alcohols, including methanol, to form ethers, and can be adapted for the synthesis of certain substituted methyl benzoates.[6][7]

  • Transesterification: The conversion of another ester, such as an ethyl or benzyl benzoate, to a methyl benzoate by reaction with methanol in the presence of an acid or base catalyst.[8][9]

Q2: I am observing a significant amount of unreacted benzoic acid in my Fischer esterification. What are the potential causes?

A2: Incomplete conversion in Fischer esterification is a common issue and can be attributed to several factors:

  • Equilibrium Limitations: Fischer esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the carboxylic acid and alcohol, limiting the yield.[1]

  • Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid) will slow down the reaction rate.[1]

  • Presence of Water: Using wet reagents or glassware will inhibit the forward reaction.[1]

  • Low Reaction Temperature or Short Reaction Time: The reaction may not have reached equilibrium if the temperature is too low or the reaction time is too short.[1]

Q3: My ortho-substituted benzoic acid gives a much lower yield of the methyl ester compared to the meta- or para-isomers in Fischer esterification. Why?

A3: This is due to steric hindrance . A bulky substituent on the ortho-position physically blocks the approach of methanol to the carboxylic acid group, slowing down the reaction rate and leading to lower yields.

Q4: My purified methyl benzoate solidifies at room temperature. Is this normal?

A4: Methyl benzoate is a liquid at room temperature. If your product is solid, it is likely contaminated with a significant amount of unreacted benzoic acid, which is a solid at room temperature.[1] This indicates a low conversion in your reaction.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of substituted methyl benzoates.

Problem 1: Low Yield of Substituted Methyl Benzoate
Potential Cause Troubleshooting Suggestion
Fischer Esterification Equilibrium Use a large excess of methanol to shift the equilibrium towards the product. Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
Inadequate Catalyst Activity Ensure the correct amount of a strong acid catalyst (e.g., H₂SO₄, p-TsOH) is used.[10] Consider using a fresh batch of catalyst.
Steric Hindrance (ortho-substituents) Increase reaction time and temperature. Consider using a less sterically hindered methylating agent, such as diazomethane.
Hydrodehalogenation (Buchwald-Hartwig) This side reaction replaces the halogen with a hydrogen. Optimize the catalyst-ligand system; a different phosphine ligand may suppress this pathway.[5][6]
Low Reactivity (Ullmann Condensation) Ullmann reactions often require high temperatures.[7] Ensure the reaction is sufficiently heated. Aryl iodides are more reactive than aryl bromides or chlorides.[7]
Problem 2: Presence of Significant Side Products
Observed Side Product Synthetic Method Potential Cause & Troubleshooting
Dialkyl Ether (e.g., Dimethyl Ether) Fischer EsterificationAt high temperatures, the acid catalyst can promote the dehydration of the alcohol.[11] Lower the reaction temperature and use a milder acid catalyst if possible.
Unreacted Starting Material All methodsIncomplete reaction. See "Low Yield" troubleshooting.
Hydrolyzed Product (Substituted Benzoic Acid) All methodsPresence of water during the reaction or workup.[6] Ensure anhydrous conditions and minimize contact with aqueous acid or base during extraction.
Hydrodehalogenated Product (Methyl Benzoate) Buchwald-Hartwig AminationA common side reaction where the aryl halide is reduced.[5][6] Optimize the catalyst-ligand system and ensure anhydrous conditions.
Diarylamine or Imine Formation Buchwald-Hartwig AminationCan occur via β-hydride elimination.[5] Careful selection of the phosphine ligand is crucial.
Homocoupling/Dimerization of Starting Material Buchwald-Hartwig, UllmannSelf-coupling of the aryl halide can lead to biphenyl derivatives.[5] Optimize reaction conditions and catalyst system.
Thermal Degradation/Tar Formation Ullmann CondensationHigh reaction temperatures can lead to decomposition.[6] Optimize the temperature and reaction time.
Over-oxidation Products Oxidation of Methyl p-toluateThe aldehyde can be further oxidized to the corresponding carboxylic acid.[2] Use a selective oxidizing agent and carefully control the reaction conditions.

Quantitative Data on Product Yields

The yield of substituted methyl benzoates is highly dependent on the chosen synthetic method, reaction conditions, and the nature of the substituents on the benzoic acid. The following table provides a general comparison of expected yields for different methods.

Synthetic Method Substrate Example Typical Yield Key Conditions Influencing Yield
Fischer Esterification 3-Nitrobenzoic Acid79.3%[12]Excess methanol, efficient water removal, catalyst concentration.
Reaction with Diazomethane 4-hydroxy-3,5-dimethylbenzoic acidHigh (often quantitative)In-situ generation and immediate use of diazomethane.[3]
Buchwald-Hartwig Amination Methyl 2-bromobenzoate + PiperidineGood to ExcellentChoice of palladium catalyst, phosphine ligand, base, and temperature.[5]
Ullmann Condensation 2-Chlorobenzoic acid + Aniline (analogous)Moderate to GoodHigh temperatures, choice of copper catalyst and base.[7]
Oxidation of Methyl p-toluate Methyl 4-methylbenzoateVariableSelectivity of the oxidizing agent.[2]

Experimental Protocols

Protocol 1: Fischer Esterification of 3-Nitrobenzoic Acid[12]
  • Reaction Setup: In a round-bottom flask, combine 1-2 g of dry 3-nitrobenzoic acid with 8 mL of anhydrous methanol per gram of acid.

  • Catalyst Addition: For every 20 mL of methanol, carefully add 1 mL of concentrated sulfuric acid.

  • Reflux: Add boiling chips and reflux the mixture for 1 hour.

  • Workup: Cool the reaction mixture and pour it into a beaker containing ice (approximately 5 times the volume of methanol used).

  • Isolation: Isolate the solid product by suction filtration and wash with cold water.

  • Purification: Recrystallize the crude product from methanol to obtain pure methyl 3-nitrobenzoate.

Protocol 2: Methylation of a Substituted Benzoic Acid with Diazomethane[3]

Safety Note: Diazomethane is highly toxic and potentially explosive. This procedure should only be performed in a well-ventilated fume hood with appropriate safety precautions and specialized glassware.

  • Preparation of Diazomethane: Prepare an ethereal solution of diazomethane in-situ from a precursor such as Diazald®.

  • Reaction: Slowly add the diazomethane solution to a solution of the substituted benzoic acid in ether at room temperature until the yellow color of diazomethane persists.

  • Quenching: Carefully add a few drops of acetic acid to quench the excess diazomethane.

  • Workup: The solvent can be removed under reduced pressure to yield the methyl ester.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of Methyl 2-(piperidin-1-yl)benzoate[5]
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine methyl 2-bromobenzoate (1.0 mmol), palladium(II) acetate (0.02 mmol), and racemic-BINAP (0.03 mmol).

  • Reagent Addition: Add anhydrous toluene (5 mL), followed by piperidine (1.2 mmol) and sodium tert-butoxide (1.4 mmol).

  • Reaction: Heat the mixture at 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Substituted Benzoic Acid + Methanol reflux Reflux with Acid Catalyst start->reflux quench Quench with Water/Ice reflux->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3 Solution extract->wash dry Dry with Anhydrous Na2SO4 wash->dry purify Purify (Distillation/Chromatography) dry->purify product Substituted Methyl Benzoate purify->product

Caption: Fischer Esterification Workflow.

Troubleshooting_Side_Products start Side Product Observed? ether Dialkyl Ether start->ether Yes hydrolysis Hydrolyzed Acid start->hydrolysis Yes hydrodehalogenation Hydrodehalogenation start->hydrodehalogenation Yes dimerization Dimerization start->dimerization Yes sol_ether Lower Temperature ether->sol_ether sol_hydrolysis Ensure Anhydrous Conditions hydrolysis->sol_hydrolysis sol_hydrodehalogenation Optimize Catalyst/Ligand hydrodehalogenation->sol_hydrodehalogenation sol_dimerization Optimize Conditions dimerization->sol_dimerization

Caption: Troubleshooting Common Side Products.

References

Technical Support Center: Preventing Oxidation of the Amino Group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of amino groups during chemical reactions. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of common amine protecting groups.

Introduction to Amine Protection

Primary and secondary amines are susceptible to oxidation, which can lead to undesired side products and reduced yields in complex synthetic pathways.[1] To mitigate this, the amino group is often "protected" by converting it into a less reactive functional group. This temporary modification, known as a protecting group, shields the amine from oxidative degradation during the reaction. After the desired transformation is complete, the protecting group is selectively removed to restore the original amino functionality. The ideal protecting group is easy to introduce and remove in high yields, and it remains stable under the specific reaction conditions.[2]

Choosing the Right Protecting Group: A Comparative Analysis

The selection of an appropriate protecting group is crucial and depends on the specific requirements of the synthetic route, including the stability of the substrate to acidic, basic, or reductive conditions. The three most common amine protecting groups are tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). Their orthogonality, meaning the ability to be removed under different conditions without affecting each other, is a key consideration in multi-step synthesis.[1][3]

Data Presentation: Stability of Common Amine Protecting Groups

The following table summarizes the stability of Boc, Cbz, and Fmoc protecting groups under various conditions, including exposure to common oxidizing agents. The quantitative data is representative and intended for comparative purposes.

Condition/ReagentBoc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Deprotection Condition Strong Acid (e.g., TFA, HCl)[3]Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[3]Base (e.g., Piperidine)[1]
Stability to Strong Acids Labile[3]Generally Stable (cleaved by HBr/AcOH)Stable[4]
Stability to Strong Bases Stable[5]StableLabile[4]
Stability to Catalytic Hydrogenolysis Stable[5]Labile[6]Quasi-orthogonal (can be cleaved)[4]
Stability to Common Oxidants
PCC (Pyridinium chlorochromate)Generally StableGenerally StableGenerally Stable
Swern OxidationStableStableStable
Dess-Martin PeriodinaneStableStableStable
KMnO₄ (Potassium permanganate)May be cleaved under harsh conditionsMay be cleaved under harsh conditionsMay be cleaved under harsh conditions
m-CPBA (meta-Chloroperoxybenzoic acid)StableStableStable

Note: The stability to oxidizing agents can be substrate-dependent and may be affected by reaction conditions such as temperature and reaction time.

Troubleshooting Guides and FAQs

This section addresses common issues encountered when protecting amino groups to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: My amine is not getting fully protected. What are the possible reasons?

A1: Incomplete protection can be due to several factors:

  • Insufficient Reagents: Ensure you are using a slight excess (1.1-1.5 equivalents) of the protecting group reagent (e.g., Boc₂O, Cbz-Cl, Fmoc-OSu).[1]

  • Improper Base: The choice and amount of base are critical. For Boc and Cbz protections, bases like NaHCO₃, Na₂CO₃, or triethylamine (TEA) are commonly used to neutralize the acidic byproduct.[1][2] For Fmoc protection, a base is also required.

  • Steric Hindrance: A sterically hindered amine may require longer reaction times, elevated temperatures, or a more reactive protecting group reagent.

  • Poor Solubility: The amine must be soluble in the reaction solvent. For zwitterionic compounds like amino acids, aqueous or mixed aqueous/organic solvent systems are often necessary.[7]

Q2: My protecting group is being removed during the oxidation reaction. How can I prevent this?

A2: This indicates that the chosen protecting group is not stable under your specific oxidative conditions.

  • Consult the Stability Table: Refer to the stability data to select a more robust protecting group for your intended oxidation.

  • Milder Oxidizing Agent: If possible, switch to a milder oxidizing agent that is compatible with your protecting group.

  • Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time may help preserve the protecting group.

Q3: I am observing unexpected side products after the protection step. What could be the cause?

A3: Side products can arise from various issues:

  • Over-protection: In molecules with multiple amines, di- or poly-protection can occur. To favor mono-protection, you can try using a stoichiometric amount of the protecting agent or explore methods for selective protection.

  • Reaction with Other Functional Groups: The protecting group reagent might react with other nucleophilic groups in your molecule, such as hydroxyl or thiol groups. Orthogonal protection of these groups may be necessary.

  • Side Reactions of the Protecting Group: For example, during Boc deprotection with strong acids, the resulting tert-butyl cation can alkylate sensitive residues like tryptophan or methionine. The use of scavengers like triisopropylsilane (TIS) can mitigate this.[8]

Troubleshooting Common Scenarios

Scenario 1: Darkening of the reaction mixture and multiple spots on TLC during a reaction with an unprotected amine.

  • Problem: This is a strong indication of amine oxidation.

  • Solution: Protect the amino group before proceeding with the reaction. Choose a protecting group that is stable to the subsequent reaction conditions.

Scenario 2: Low yield after a deprotection step.

  • Problem: Incomplete deprotection or degradation of the product during deprotection.

  • Solution:

    • Incomplete Deprotection: For Boc deprotection, ensure the acid is fresh and used in sufficient quantity. For Cbz deprotection, ensure the catalyst is active and the hydrogen source is adequate. For Fmoc deprotection, ensure the base is not old and is used in the correct concentration.

    • Product Degradation: If the product is sensitive to the deprotection conditions (e.g., acid-labile), consider a milder deprotection method or a different protecting group.

Experimental Protocols

The following are detailed, step-by-step methodologies for the protection and deprotection of amines using Boc, Cbz, and Fmoc groups.

Boc Protection and Deprotection

Protocol 1: Boc Protection of a Primary Amine [1]

  • Dissolution: Dissolve the primary amine (1.0 equiv) in a 1:1 mixture of dioxane and water.

  • Base Addition: Add sodium bicarbonate (2.0 equiv) and stir until dissolved.

  • Boc₂O Addition: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Workup: Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: TFA-Mediated Boc Deprotection [1]

  • Dissolution: Dissolve the Boc-protected compound (1.0 equiv) in dichloromethane (DCM).

  • TFA Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).

  • Reaction: Stir at room temperature for 30 minutes to 2 hours, monitoring by TLC.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

Cbz Protection and Deprotection

Protocol 3: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions) [3]

  • Dissolution: Dissolve the amino acid (1.0 equiv) in a 1 M aqueous solution of sodium carbonate (2.5 equiv) in an ice bath.

  • Cbz-Cl Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise, keeping the temperature below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Workup: Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

  • Acidification and Extraction: Cool the aqueous layer and carefully acidify to pH 2 with 1 M HCl. Extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis [3]

  • Setup: Dissolve the Cbz-protected compound (1.0 equiv) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). Stir vigorously under a hydrogen atmosphere (e.g., balloon) at room temperature.

  • Filtration: Upon completion (monitored by TLC), filter the mixture through Celite to remove the catalyst. Caution: The catalyst can be pyrophoric; keep it wet.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Fmoc Protection and Deprotection

Protocol 5: Fmoc Protection of an Amino Acid [9]

  • Dissolution: Dissolve the amino acid (1.0 equiv) in a 10% aqueous sodium carbonate solution.

  • Fmoc-OSu Addition: Slowly add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu, 1.05 equiv) in dioxane or acetone with vigorous stirring at 0-5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Workup: Dilute with water and wash with diethyl ether.

  • Acidification and Extraction: Acidify the aqueous layer to pH 2-3 with dilute HCl and extract the product with an organic solvent.

  • Purification: Dry the organic layer and concentrate under reduced pressure.

Protocol 6: Fmoc Deprotection in Solution [8]

  • Reaction Setup: Dissolve the Fmoc-protected substrate in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Base Addition: Add piperidine to a final concentration of 20% (v/v).

  • Reaction: Stir at room temperature for 30-60 minutes, monitoring by TLC.

  • Workup: Concentrate the reaction mixture in vacuo. Redissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the organic solution with saturated aqueous sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

Visualizations

Workflow for Amino Group Protection

Protection_Workflow start Start: Reaction requires prevention of amine oxidation select_pg Select appropriate protecting group (Boc, Cbz, Fmoc) based on reaction conditions start->select_pg protect Protect amino group using standard protocol select_pg->protect reaction Perform desired oxidation reaction protect->reaction deprotect Deprotect amino group under specific conditions reaction->deprotect end End: Isolated product with free amino group deprotect->end

Caption: General workflow for protecting an amino group during an oxidation reaction.

Orthogonal Protection Strategy

Orthogonal_Protection Molecule Molecule with multiple amines Amine 1 (Protected with Boc) Amine 2 (Protected with Fmoc) Acid Treat with Acid (e.g., TFA) Molecule:f1->Acid Base Treat with Base (e.g., Piperidine) Molecule:f2->Base Result_Acid Molecule Amine 1 (Deprotected) Amine 2 (Fmoc remains) Acid->Result_Acid Result_Base Molecule Amine 1 (Boc remains) Amine 2 (Deprotected) Base->Result_Base

Caption: Illustration of an orthogonal protection strategy using Boc and Fmoc groups.

Troubleshooting Decision Tree

Troubleshooting_Tree start Problem with Amine Protection incomplete_protection Incomplete Protection? start->incomplete_protection Yes pg_loss Protecting Group Loss during Reaction? start->pg_loss No check_reagents check_reagents incomplete_protection->check_reagents Check Reagents (excess, freshness) check_conditions check_conditions incomplete_protection->check_conditions Check Conditions (base, solvent, temp.) side_products Unexpected Side Products? pg_loss->side_products No select_new_pg Select more stable protecting group pg_loss->select_new_pg Yes analyze_side_products Analyze side products (e.g., by MS) side_products->analyze_side_products Yes adjust_conditions adjust_conditions analyze_side_products->adjust_conditions Identify cause and adjust conditions (e.g., add scavengers)

Caption: A decision tree for troubleshooting common issues in amine protection.

References

troubleshooting low conversion rates in esterification of aminobenzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates during the esterification of aminobenzoic acids. The following question-and-answer format directly addresses common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of aminobenzoic acids, and why is an acid catalyst necessary?

The most prevalent method is the Fischer esterification, which involves heating the aminobenzoic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][2][3] The acid catalyst is crucial because it protonates the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[4][5][6][7][8]

Q2: How does the amino group on the aminobenzoic acid affect the esterification reaction?

The basic amino (-NH₂) group can interfere with the acid catalyst.[2][4] It gets protonated by the strong acid to form an ammonium salt (-NH₃⁺).[2] This consumption of the catalyst means that a stoichiometric or even an excess amount of acid is often required to ensure enough acid is available to catalyze the reaction.[2][4][5]

Q3: Why is a large excess of alcohol typically used in Fischer esterification?

Fischer esterification is a reversible reaction.[1][2][4][5][7][8][9][10][11] According to Le Châtelier's principle, using a large excess of a reactant, in this case, the alcohol, shifts the equilibrium position to favor the formation of the ester product, thereby increasing the overall yield.[2][4] The alcohol often also serves as the reaction solvent.[2]

Q4: What are some common side reactions that can lead to low yields?

Potential side reactions include N-acylation, where the amino group of one molecule reacts with the carboxylic acid of another to form an amide.[2][4] This is more likely at higher temperatures.[2] Decomposition or polymerization can also occur with prolonged heating in the presence of a strong acid.[1]

Troubleshooting Guide: Low Conversion Rates

This guide addresses specific problems that can lead to low conversion rates in the esterification of aminobenzoic acids.

Problem Potential Cause Suggested Solution
Low or No Product Yield Reversible Reaction Equilibrium: The Fischer esterification is an equilibrium-limited process.[1][2][4][5][7][8][9][10][11]Use a large excess of the alcohol (5-10 fold molar excess or more) to drive the reaction forward.[1][2] If practical, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent.[1][2][9]
Insufficient Catalyst: The basic amino group neutralizes the acid catalyst.[1][2][4][5]Ensure a sufficient amount of acid catalyst is used to account for both catalysis and protonation of the amino group. A stoichiometric amount relative to the aminobenzoic acid may be necessary.[2][4][5]
Steric Hindrance: Bulky substituents on the aminobenzoic acid or the alcohol can slow down the reaction rate.[2]Increase the reaction time and/or temperature.[2] Consider using microwave-assisted synthesis to reduce reaction times.[2]
Reaction Mixture Darkens Significantly Decomposition or Side Reactions: Prolonged heating at high temperatures in the presence of a strong acid can lead to decomposition or polymerization.[1]Avoid excessively high temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed.[1][2] Consider using a milder catalyst.[1]
Product is an Oil or has a Low Melting Point Presence of Impurities: Unreacted starting material or byproducts from side reactions can depress the melting point.[2][4]Purify the crude product via recrystallization from a suitable solvent system (e.g., ethanol/water) to remove impurities.[2][12]

Experimental Protocols

Protocol 1: Fischer Esterification of p-Aminobenzoic Acid

This protocol describes a general procedure for the synthesis of ethyl p-aminobenzoate (Benzocaine).

Materials:

  • p-Aminobenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Vacuum filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a round-bottom flask, combine p-aminobenzoic acid and a 5-10 fold molar excess of absolute ethanol.[1]

  • Add a magnetic stir bar and stir the mixture to dissolve the solid.

  • Carefully and slowly add concentrated sulfuric acid dropwise with continuous stirring. A precipitate of the aminobenzoic acid hydrogen sulfate salt may form.[2][5][12]

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.[1][5][9]

  • Monitor the reaction progress by TLC.[2][12]

  • Once the reaction is complete, allow the mixture to cool to room temperature.[1]

  • Pour the cooled reaction mixture into a beaker containing ice water.[5]

  • Slowly neutralize the mixture by adding a 10% sodium carbonate solution dropwise until the cessation of CO₂ evolution and the pH is basic.[1][4][5][12]

  • A precipitate of the crude ester will form. Cool the mixture in an ice bath to maximize precipitation.[1]

  • Collect the crude product by vacuum filtration and wash the solid with several portions of cold deionized water.[1][5][12]

  • Allow the product to air dry or dry it in a desiccator.[1]

Visualizing Key Concepts

To further aid in understanding the troubleshooting process, the following diagrams illustrate the experimental workflow, the chemical equilibrium, and potential side reactions.

G cluster_0 Troubleshooting Workflow start Low Conversion Rate Observed check_equilibrium Check Reaction Equilibrium Conditions start->check_equilibrium check_catalyst Verify Catalyst Amount check_equilibrium->check_catalyst No Equilibrium Issue solution_equilibrium Increase Alcohol Excess or Remove Water check_equilibrium->solution_equilibrium Equilibrium Issue check_temp_time Assess Reaction Temperature and Time check_catalyst->check_temp_time Sufficient Catalyst solution_catalyst Increase Acid Catalyst Concentration check_catalyst->solution_catalyst Insufficient Catalyst check_side_reactions Investigate Potential Side Reactions check_temp_time->check_side_reactions Optimal Conditions solution_temp_time Optimize Temperature and Extend Reaction Time check_temp_time->solution_temp_time Non-optimal Conditions solution_side_reactions Lower Temperature and Monitor with TLC check_side_reactions->solution_side_reactions Side Reactions Detected end Improved Conversion Rate solution_equilibrium->end solution_catalyst->end solution_temp_time->end solution_side_reactions->end

Caption: A logical workflow for troubleshooting low conversion rates.

G cluster_1 Fischer Esterification Equilibrium cluster_2 Shift Equilibrium to Products reactants Aminobenzoic Acid + Alcohol products Ester + Water reactants->products Forward Reaction (Esterification) products->reactants Reverse Reaction (Hydrolysis) increase_alcohol Increase [Alcohol] remove_water Remove [Water] G cluster_3 Potential Side Reactions start Aminobenzoic Acid n_acylation N-Acylation (Amide Formation) start->n_acylation + Aminobenzoic Acid (High Temp) decomposition Decomposition/Polymerization start->decomposition High Temp, Strong Acid, Long Time desired_product Desired Ester Product start->desired_product + Alcohol, H⁺

References

removal of unreacted starting materials from Methyl 5-Amino-2-Methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-Amino-2-Methylbenzoate. Our focus is on the effective removal of unreacted starting materials after synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

The most common impurity is the unreacted starting material, Methyl 2-Methyl-5-Nitrobenzoate. This is because a frequent synthetic route to this compound is the reduction of the corresponding nitro compound. Other potential impurities can include residual reducing agents (e.g., tin salts if using Sn/HCl) and byproducts from the reduction reaction.

Q2: How can I quickly assess the purity of my crude this compound?

Thin-Layer Chromatography (TLC) is an effective and rapid method to assess the purity of your product. By spotting your crude material alongside the starting nitro compound, you can visualize the presence of any unreacted starting material. The amino product is significantly more polar than its nitro precursor and will have a lower Rf value.

Q3: My TLC shows a significant amount of starting material remaining. What should I do?

If a significant amount of the starting nitro compound is present, it indicates an incomplete reaction. Before proceeding with purification, it is advisable to re-subject the crude mixture to the reduction conditions to drive the reaction to completion. This will simplify the subsequent purification process.

Q4: What are the recommended methods for purifying this compound?

The two primary methods for purification are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity.

  • Recrystallization: This is an effective method for removing small amounts of impurities, especially if the crude product is already relatively pure.

  • Column Chromatography: This is the preferred method when the crude product contains a significant amount of impurities or if very high purity is required.

Q5: The color of my final product is off-white or yellowish. Is this normal?

While pure this compound is typically a white to off-white solid, a slight yellowish tint can sometimes be observed. This may be due to trace impurities or slight oxidation. If the color is a concern and analytical data (NMR, melting point) confirms purity, a charcoal treatment during recrystallization can sometimes help to decolorize the product.

Troubleshooting Guides

Recrystallization Issues
ProblemPotential CauseRecommended Solution
Low Recovery of Purified Product The chosen recrystallization solvent is too good a solvent for the product, even at low temperatures.- Try a different solvent or a co-solvent system (e.g., ethanol/water, ethyl acetate/hexanes).- Concentrate the mother liquor and cool again to recover more product.
Product "Oils Out" Instead of Crystallizing The cooling process is too rapid, or there are significant impurities present that are depressing the melting point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- If significant impurities are suspected, first purify the material by column chromatography.
No Crystals Form Upon Cooling Too much solvent was used, resulting in a solution that is not supersaturated upon cooling.- Gently evaporate some of the solvent to increase the concentration of the product and then attempt to recrystallize.
Column Chromatography Issues
ProblemPotential CauseRecommended Solution
Poor Separation of Product and Starting Material The eluent system does not have the optimal polarity.- Adjust the solvent ratio. For a normal phase silica gel column, if the compounds are eluting too quickly, decrease the polarity of the eluent (e.g., use a lower percentage of ethyl acetate in hexanes). If they are not moving, increase the polarity.
"Tailing" of the Amine Product on the Column The basic amino group is interacting strongly with the acidic silica gel.- Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system.
Product Elutes with the Solvent Front The eluent is too polar.- Start with a much less polar eluent system (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for crude this compound that is already of reasonable purity.

  • Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent. A good recrystallization solvent will dissolve the crude product when hot but not when cold. Common solvents to test include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography

This protocol is recommended for separating this compound from significant amounts of the less polar Methyl 2-Methyl-5-Nitrobenzoate starting material.

  • Stationary Phase: Pack a glass column with silica gel.

  • Mobile Phase (Eluent): A common eluent system is a mixture of ethyl acetate and hexanes. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity as needed.

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting with the chosen solvent system. The less polar nitro compound will elute from the column first, followed by the more polar amino product.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound TLC Purity Assessment (TLC) Crude->TLC Decision Significant Starting Material Present? TLC->Decision Rerun Re-run Reduction Reaction Decision->Rerun Yes Recrystallization Recrystallization Decision->Recrystallization No (Minor Impurities) Column Column Chromatography Decision->Column No (Major Impurities) Rerun->Crude Pure_Product Pure this compound Recrystallization->Pure_Product Column->Pure_Product

impact of water content on the synthesis of methyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl benzoate. The following information addresses common issues related to the impact of water content and other experimental variables.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My methyl benzoate synthesis reaction resulted in a very low yield. What are the primary causes?

A1: Low yields in the Fischer esterification of benzoic acid with methanol are most commonly attributed to the presence of water.[1][2] The reaction is an equilibrium process, and water is a product.[3] According to Le Chatelier's principle, the presence of water will shift the equilibrium back towards the reactants (benzoic acid and methanol), thereby reducing the yield of methyl benzoate.[4] Other potential causes include:

  • Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid) will slow down or stall the reaction.

  • Low Reaction Temperature: The reaction may not have reached the optimal reflux temperature, leading to a slow reaction rate.

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed long enough to reach equilibrium.

Q2: How can I minimize the impact of water on my reaction?

A2: To maximize the yield of methyl benzoate, it is crucial to minimize the presence of water. This can be achieved by:

  • Using Anhydrous Reagents and Glassware: Ensure that the benzoic acid, methanol, and all glassware are thoroughly dried before use.[2]

  • Removing Water as it Forms: A Dean-Stark apparatus can be used to remove water azeotropically during the reaction.[1][2]

  • Using a Large Excess of a Reactant: Using a large excess of methanol can help drive the equilibrium towards the product side.[4]

Q3: My final product is a solid at room temperature. What does this indicate?

A3: If your final product, intended to be methyl benzoate, is a solid at room temperature, it is highly likely that it is primarily unreacted benzoic acid. Benzoic acid is a solid at room temperature, while methyl benzoate is a liquid. This indicates a very low conversion rate in your reaction.

Q4: What are the visible signs of water contamination in my reagents?

A4: Methanol should be clear and free of any cloudiness. Solid benzoic acid should be a dry, crystalline powder. Any clumping may indicate the presence of moisture. It is best practice to use freshly opened anhydrous solvents or to properly dry them before use.

Data Presentation: Impact of Water Content on Esterification Yield

While specific quantitative data for the effect of initial water concentration on the final yield of methyl benzoate in Fischer esterification is not extensively documented in the provided search results, the general trend is a significant decrease in yield with increasing water content. The following table summarizes the expected qualitative and semi-quantitative impact based on principles of chemical equilibrium and findings from related esterification studies.

Initial Water Content (% v/v)Expected Impact on Methyl Benzoate YieldRationale
< 0.1% (Anhydrous)High to ExcellentFavorable equilibrium position for product formation.
0.1% - 0.5%Good to HighMinimal impact on the equilibrium.[1]
> 1.0%Low to PoorSignificant shift in equilibrium towards reactants, inhibiting ester formation.[1]
> 5.0%Very Low to No ReactionThe reverse reaction (hydrolysis) is highly favored.

Note: For enzymatic esterification, a minimal amount of water is necessary to activate the enzyme, and completely dry reagents can result in a very slow reaction. However, for the more common acid-catalyzed Fischer esterification, minimizing water is critical for high yields.

Experimental Protocols

Detailed Methodology for Anhydrous Synthesis of Methyl Benzoate (Fischer Esterification)

This protocol emphasizes the measures taken to ensure anhydrous conditions to maximize the yield of methyl benzoate.

Materials:

  • Benzoic acid (anhydrous)

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Drying oven

Procedure:

  • Preparation of Anhydrous Glassware: All glassware (round-bottom flask, condenser, separatory funnel, etc.) should be thoroughly cleaned and dried in an oven at >100°C for at least one hour and allowed to cool in a desiccator before use.

  • Reaction Setup:

    • In a dry round-bottom flask, combine benzoic acid and a significant excess of anhydrous methanol.

    • Cool the mixture in an ice bath.

    • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the cooled mixture with swirling.

  • Reflux:

    • Attach the reflux condenser (with drying tubes to prevent atmospheric moisture from entering the system).

    • Heat the reaction mixture to a gentle reflux using a heating mantle.

    • Continue refluxing for the time specified in your procedure (typically 1-2 hours).

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the cooled mixture to a separatory funnel containing deionized water.

    • Extract the methyl benzoate into an organic solvent like diethyl ether.

    • Wash the organic layer sequentially with:

      • Deionized water

      • Saturated sodium bicarbonate solution (to neutralize any unreacted benzoic acid and the sulfuric acid catalyst). Caution: Vent the separatory funnel frequently as carbon dioxide gas will be evolved.

      • Saturated sodium chloride solution (brine) to help remove dissolved water from the organic layer.

  • Drying and Solvent Removal:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate) and swirl. The drying agent should no longer clump together when the solution is dry.

    • Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to yield the crude methyl benzoate.

  • Purification (Optional): The crude methyl benzoate can be further purified by distillation.

Mandatory Visualizations

Troubleshooting_Low_Yield start Low Yield of Methyl Benzoate check_water Check for Water Contamination start->check_water water_present Water Present check_water->water_present Yes water_absent Water Absent check_water->water_absent No dry_reagents Use Anhydrous Reagents & Dry Glassware water_present->dry_reagents remove_water Use Dean-Stark Trap water_present->remove_water check_catalyst Check Catalyst Amount water_absent->check_catalyst end Improved Yield dry_reagents->end remove_water->end catalyst_ok Catalyst Amount Correct check_catalyst->catalyst_ok OK catalyst_low Catalyst Amount Too Low check_catalyst->catalyst_low Low check_temp_time Check Reaction Temperature & Time catalyst_ok->check_temp_time increase_catalyst Increase Catalyst Concentration catalyst_low->increase_catalyst increase_catalyst->end temp_time_ok Temp & Time Adequate check_temp_time->temp_time_ok OK temp_time_low Temp or Time Too Low check_temp_time->temp_time_low Low temp_time_ok->end increase_temp_time Increase Reflux Temperature or Time temp_time_low->increase_temp_time increase_temp_time->end

Caption: Troubleshooting workflow for low methyl benzoate yield.

Fischer_Esterification_Equilibrium cluster_catalyst cluster_water_effect Reactants Benzoic Acid + Methanol Products Methyl Benzoate + Water Reactants->Products Esterification Products->Reactants Hydrolysis Catalyst H+ Catalyst Water_Effect Presence of Water (Shifts Equilibrium Left)

Caption: Equilibrium of the Fischer esterification reaction.

References

Technical Support Center: Catalyst Deactivation in Fischer Esterification of Amino-Containing Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during the Fischer esterification of amino-containing substrates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using acid catalysts for the esterification of amino-containing substrates?

A1: The main challenge arises from the basic nature of the amino group (-NH₂). This group can react with the acid catalyst, typically a Brønsted or Lewis acid, through an acid-base neutralization reaction. This interaction forms an ammonium salt, which effectively reduces the concentration of the active catalytic species, leading to lower reaction rates or complete inhibition of the esterification process. Consequently, a stoichiometric amount of the acid catalyst, rather than a purely catalytic amount, is often necessary to ensure enough acid is available to protonate the carbonyl group of the carboxylic acid, which is the key step in Fischer esterification.[1][2]

Q2: Which types of acid catalysts are suitable for the esterification of amino acids?

A2: Both homogeneous and heterogeneous acid catalysts can be employed, each with its own set of advantages and disadvantages.

  • Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as p-toluenesulfonic acid (p-TsOH), are commonly used.[1][2] They are effective but can lead to corrosion issues and are difficult to separate from the reaction mixture.

  • Heterogeneous Catalysts: Solid acid catalysts such as sulfated zirconia, ion-exchange resins (e.g., Amberlyst-15), zeolites, and supported heteropolyacids are gaining prominence. These catalysts offer the significant advantage of easy separation from the product mixture and potential for regeneration and reuse.[3][4][5]

Q3: How can I minimize catalyst deactivation when working with amino-containing substrates?

A3: Minimizing catalyst deactivation requires a multi-faceted approach:

  • Catalyst Selection: Opt for a catalyst that is less susceptible to poisoning by basic compounds. For instance, some solid acid catalysts with tailored pore structures and surface properties may offer better resistance.

  • Protecting Groups: The amino group can be temporarily protected with a suitable protecting group (e.g., Boc, Cbz) to prevent its interaction with the acid catalyst. However, this adds extra steps to the synthesis (protection and deprotection).

  • Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent can help to mitigate deactivation. For example, using a non-polar solvent can sometimes reduce the interaction between the amino group and the catalyst.

  • Excess Catalyst: As the amino group neutralizes the acid catalyst, using a stoichiometric excess of the catalyst can ensure that there is sufficient active catalyst available for the esterification reaction.

Q4: Is it possible to regenerate a deactivated catalyst used in the esterification of amino-containing substrates?

A4: Yes, in many cases, catalyst regeneration is possible, particularly for heterogeneous catalysts. The appropriate method depends on the primary cause of deactivation:

  • Coking/Fouling: If the deactivation is due to the deposition of carbonaceous materials (coke) or other organic residues on the catalyst surface, a common regeneration method is calcination.[6] This involves heating the catalyst in a controlled atmosphere (e.g., air or a nitrogen/oxygen mixture) to burn off the deposits.

  • Poisoning: If the catalyst is poisoned by the amino compound or other impurities, a washing step with an appropriate solvent or a mild acidic or basic solution may be effective in removing the adsorbed species.[3][7]

  • Leaching: Deactivation due to the leaching of active sites into the reaction medium is generally irreversible.[6][8] In such cases, re-impregnation of the active species onto the support might be possible but can be a complex process.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the Fischer esterification of amino-containing substrates.

Issue 1: Low or No Product Yield

Q: I am not getting the expected yield of my amino ester. What could be the problem?

A: Low or no product yield in the Fischer esterification of amino-containing compounds is a common issue. The following are potential causes and their solutions:

  • Cause 1: Insufficient Active Catalyst.

    • Explanation: The basic amino group of your substrate is neutralizing the acid catalyst, rendering it inactive for the esterification reaction.

    • Solution:

      • Increase the catalyst loading. You may need to use a stoichiometric amount of the acid catalyst relative to the amino substrate to ensure there is an excess of active catalyst.

      • Consider using a stronger acid catalyst, but be mindful of potential side reactions.

  • Cause 2: Reaction Equilibrium.

    • Explanation: The Fischer esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials.[9]

    • Solution:

      • Use a large excess of the alcohol reactant to shift the equilibrium towards the product side.[9]

      • Remove water as it is formed. This can be achieved by using a Dean-Stark apparatus, adding molecular sieves to the reaction mixture, or performing the reaction under vacuum if the alcohol is high-boiling.

  • Cause 3: Inadequate Reaction Conditions.

    • Explanation: The reaction temperature may be too low, or the reaction time may be too short.

    • Solution:

      • Increase the reaction temperature to improve the reaction kinetics. Ensure the temperature is not too high to cause decomposition of reactants or products.

      • Extend the reaction time and monitor the progress using techniques like TLC, GC, or NMR.

Issue 2: Catalyst Deactivates After a Few Runs

Q: My heterogeneous catalyst works well for the first run, but its activity significantly drops in subsequent runs. Why is this happening and how can I fix it?

A: A rapid decline in catalyst activity upon reuse is a clear sign of deactivation. Here are the likely culprits and how to address them:

  • Cause 1: Fouling or Coking.

    • Explanation: Organic byproducts or polymers may be depositing on the catalyst surface and blocking the active sites and pores.[10][11][12] This is often indicated by a change in the catalyst's color (e.g., turning brown or black).[6]

    • Solution:

      • Implement a regeneration step between runs. For coking, calcination is an effective method. (See Experimental Protocol 2).

      • Wash the catalyst with a suitable solvent after each run to remove adsorbed species before drying and reuse.[3]

  • Cause 2: Leaching of Active Sites.

    • Explanation: The active components of your solid catalyst may be dissolving into the reaction mixture during the esterification process.[8] This leads to a permanent loss of activity.

    • Solution:

      • Test for leaching by filtering the catalyst from the reaction mixture at an intermediate point and allowing the filtrate to react further. If the reaction continues, it indicates that active species have leached into the solution.

      • Consider using a catalyst with a more robust support or a different type of active site that is more stable under your reaction conditions.

  • Cause 3: Irreversible Poisoning.

    • Explanation: The amino substrate or impurities in your reactants may be strongly and irreversibly binding to the active sites of the catalyst.

    • Solution:

      • Ensure the purity of your reactants and solvents.

      • If the substrate itself is the poison, a regeneration step involving a chemical wash might be necessary. (See Experimental Protocol 2).

Data Presentation

The following table summarizes kinetic data for the uncatalyzed and catalyzed esterification of hexanoic acid with an amino-containing alcohol, providing a reference for the potential impact of catalysts on reaction rates.

CatalystPseudo-first-order rate constant (k) [s⁻¹]
Uncatalyzed7.5 x 10⁻⁵
Cu(OTf)₂ (2.5 mol-%)14.8 x 10⁻⁵

Experimental Protocols

Experimental Protocol 1: Standardized Test for Catalyst Activity and Deactivation

This protocol provides a general method for evaluating the initial activity of a solid acid catalyst and monitoring its deactivation over multiple runs.

1. Materials:

  • Amino-containing carboxylic acid (e.g., 4-aminobenzoic acid)
  • Alcohol (e.g., ethanol, large excess)
  • Solid acid catalyst
  • Inert solvent (e.g., toluene, if necessary)
  • Internal standard for GC/HPLC analysis (e.g., dodecane)
  • Reaction vessel (e.g., round-bottom flask with reflux condenser)
  • Heating and stirring apparatus (e.g., magnetic stirrer with heating mantle)
  • Analytical equipment (GC or HPLC)

2. Procedure:

  • Catalyst Preparation: Dry the catalyst in an oven at a specified temperature (e.g., 110 °C) for a set time (e.g., 4 hours) to remove any adsorbed water.
  • Reaction Setup:
  • To the reaction vessel, add the amino-containing carboxylic acid (1.0 equivalent), the solid acid catalyst (e.g., 10 wt% relative to the carboxylic acid), and a magnetic stir bar.
  • Add a large excess of the alcohol (e.g., 20 equivalents), which can also serve as the solvent.
  • Add the internal standard.
  • Reaction:
  • Heat the mixture to the desired reaction temperature (e.g., reflux) with vigorous stirring.
  • Start a timer and take small aliquots of the reaction mixture at regular intervals (e.g., every 30 minutes).
  • Analysis:
  • Quench the reaction in each aliquot (e.g., by cooling and diluting with a suitable solvent).
  • Analyze the aliquots by GC or HPLC to determine the concentration of the ester product and the starting carboxylic acid.
  • Data Evaluation:
  • Calculate the conversion of the carboxylic acid and the yield of the ester at each time point.
  • Plot the conversion/yield as a function of time to determine the initial reaction rate.
  • Catalyst Reuse:
  • After the first run, recover the catalyst by filtration.
  • Wash the catalyst with a suitable solvent (e.g., the alcohol used in the reaction, followed by a more volatile solvent like acetone).
  • Dry the catalyst under vacuum or in an oven.
  • Repeat the reaction under the same conditions with the recovered catalyst to assess its activity in the second run.
  • Continue for several runs to monitor the deactivation trend.

Experimental Protocol 2: General Catalyst Regeneration Procedure

This protocol outlines general procedures for regenerating a deactivated solid acid catalyst. The specific method should be chosen based on the suspected cause of deactivation.

Method A: Regeneration by Calcination (for Coking/Fouling)

1. Materials:

  • Spent catalyst
  • Tube furnace
  • Air or a mixture of nitrogen and oxygen

2. Procedure:

  • Pre-treatment: Wash the spent catalyst with a solvent to remove any loosely adsorbed organic materials. Dry the catalyst in an oven (e.g., at 110 °C) for several hours.
  • Calcination:
  • Place the dried catalyst in the tube furnace.
  • Heat the catalyst under a flow of air or a controlled N₂/O₂ mixture.
  • Slowly ramp the temperature (e.g., 2-5 °C/min) to the target calcination temperature (typically 400-550 °C). Caution: A slow ramp rate is crucial to avoid rapid combustion of coke, which can cause localized overheating and damage the catalyst structure (sintering).
  • Hold at the target temperature for a set period (e.g., 3-5 hours) to ensure complete removal of carbonaceous deposits.
  • Cool the catalyst down to room temperature under a flow of inert gas (e.g., nitrogen).

Method B: Regeneration by Washing (for Poisoning)

1. Materials:

  • Spent catalyst
  • Suitable washing solvent (e.g., water, dilute acid, or dilute base, depending on the nature of the poison)
  • Filtration apparatus

2. Procedure:

  • Washing:
  • Suspend the spent catalyst in the chosen washing solvent.
  • Stir the suspension at room temperature or a slightly elevated temperature for a defined period (e.g., 1-2 hours).
  • Filter the catalyst and repeat the washing step with fresh solvent if necessary.
  • Rinsing: Rinse the washed catalyst thoroughly with deionized water to remove any residual washing solution.
  • Drying: Dry the catalyst in an oven (e.g., at 110 °C) for several hours before reuse.

Visualizations

DeactivationMechanism Substrate Amino-Containing Substrate (R-NH₂) Neutralization Acid-Base Neutralization Substrate->Neutralization Reacts with Catalyst Acid Catalyst (H⁺A⁻) Catalyst->Neutralization Esterification Fischer Esterification Catalyst->Esterification Catalyzes InactiveCatalyst Inactive Ammonium Salt (R-NH₃⁺A⁻) Neutralization->InactiveCatalyst Forms NoReaction Reduced or No Esterification InactiveCatalyst->NoReaction Leads to TroubleshootingWorkflow Start Low Yield or Catalyst Inactivity CheckCatalystLoading Is Catalyst Loading Sufficient? Start->CheckCatalystLoading IncreaseLoading Increase Catalyst Loading CheckCatalystLoading->IncreaseLoading No CheckEquilibrium Is Water Being Removed? CheckCatalystLoading->CheckEquilibrium Yes IncreaseLoading->CheckEquilibrium RemoveWater Implement Water Removal Strategy CheckEquilibrium->RemoveWater No CheckDeactivation Is Catalyst Deactivating? CheckEquilibrium->CheckDeactivation Yes RemoveWater->CheckDeactivation DiagnoseDeactivation Diagnose Cause: Coking, Poisoning, or Leaching CheckDeactivation->DiagnoseDeactivation Yes OptimizeConditions Optimize Reaction Conditions (T, t) CheckDeactivation->OptimizeConditions No Regenerate Regenerate Catalyst DiagnoseDeactivation->Regenerate End Problem Solved Regenerate->End OptimizeConditions->End ExperimentalWorkflow Start Start: Catalyst Activity Test Prep Catalyst Preparation (Drying) Start->Prep Setup Reaction Setup (Substrate, Alcohol, Catalyst) Prep->Setup React Run Reaction (Heat, Stir, Sample) Setup->React Analyze Analyze Samples (GC/HPLC) React->Analyze Evaluate Evaluate Activity (Conversion & Yield) Analyze->Evaluate Reuse Recover & Prepare for Reuse Evaluate->Reuse Continue? End End: Deactivation Profile Determined Evaluate->End Finished Reuse->Setup

References

Technical Support Center: Regioselective Functionalization of Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of substituted anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and find answers to frequently asked questions encountered during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the regioselective functionalization of anilines.

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

  • Symptom: You are obtaining a mixture of ortho, meta, and para isomers, with a low yield of the desired product.

  • Potential Causes & Solutions:

Potential CauseSolution
Protonation of the Amino Group In strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-director and deactivates the ring.[1][2][3] To favor ortho/para substitution, protect the amino group as an acetanilide.[1] This reduces its basicity and prevents protonation.[1]
Insufficient Steric Hindrance for para-Selectivity The protecting group may not be bulky enough to effectively block the ortho positions.[1]
Employ a bulkier protecting group, such as a pivaloyl or benzoyl group, to increase steric hindrance at the ortho positions.[1]
Reaction Temperature Higher temperatures can lead to a less selective reaction.
Running the reaction at lower temperatures often favors the thermodynamically more stable para-isomer.[1]
Over-activation by the Amino Group The strong activating nature of the -NH₂ group can lead to multiple substitutions (e.g., polyhalogenation).
Protect the amino group (e.g., as an acetanilide) to moderate its activating effect.[4]

Issue 2: Unwanted meta-Isomer Formation

  • Symptom: A significant amount of the meta-substituted product is observed, even though the amino group is an ortho, para-director.

  • Potential Cause & Solution:

Potential CauseSolution
Anilinium Ion Formation As mentioned above, strongly acidic conditions lead to the formation of the meta-directing anilinium ion.[1][2]
If the meta product is undesired, use a protecting group strategy. If the meta product is desired, this formation can be exploited by running the reaction in strong acid.[1]

Issue 3: Low or No Yield in Friedel-Crafts Reactions

  • Symptom: Attempting a Friedel-Crafts alkylation or acylation on aniline results in no reaction or a complex mixture of products.

  • Potential Cause & Solution:

Potential CauseSolution
Lewis Acid-Base Reaction Aniline, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and preventing the desired reaction.[1][5]
Convert the aniline to an acetanilide before performing the Friedel-Crafts reaction. The amide is less basic and allows the reaction to proceed. The protecting group can be subsequently removed.[1]

Issue 4: Challenges in C-H Functionalization

  • Symptom: Difficulty in achieving regioselectivity in transition-metal-catalyzed C-H functionalization.

  • Potential Cause & Solution:

Potential CauseSolution
Lack of a Directing Group Many C-H functionalization reactions require a directing group to achieve high regioselectivity.
Install a suitable directing group on the aniline nitrogen. The choice of directing group and metal catalyst can steer the functionalization to the ortho, meta, or para position. For example, a pyrimidine directing group can be used for ortho-amidation with a Rh(III) catalyst.[6]
Competition between C-H and N-H Functionalization The N-H bond of the aniline can sometimes react in preference to the C-H bond.
N-alkylation or N-acylation can protect the amino group and prevent unwanted side reactions at the nitrogen.

Frequently Asked Questions (FAQs)

  • Q1: Why is the amino group in aniline considered an ortho, para-directing group?

    • A: The amino group (-NH₂) is an activating group that donates electron density to the aromatic ring through resonance.[1][2][3] This increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles.[1][2]

  • Q2: How can I achieve meta-substitution on an aniline derivative?

    • A: While direct meta-substitution is challenging, it can be achieved through a few strategies. One method is to perform the electrophilic substitution under strongly acidic conditions to form the meta-directing anilinium ion.[1] Another advanced approach involves using transition-metal-catalyzed C-H functionalization with specifically designed directing groups and ligands that favor meta-position reactions.[7][8][9]

  • Q3: What is the purpose of using a protecting group in aniline functionalization?

    • A: Protecting groups serve several critical functions:

      • To control regioselectivity: By introducing steric bulk, they can favor para-substitution over ortho.[1]

      • To prevent unwanted side reactions: They can prevent reactions at the nitrogen atom, such as N-alkylation or oxidation, and moderate the high reactivity of the aniline ring.[1][10]

      • To enable certain reactions: As seen in Friedel-Crafts reactions, protecting the amino group prevents its reaction with the catalyst, allowing the desired ring functionalization to occur.[1]

  • Q4: Can I perform a Buchwald-Hartwig amination on a substrate that already contains an aniline moiety?

    • A: Yes, but careful consideration of the reaction conditions is necessary. The existing aniline can potentially compete as a nucleophile. The choice of ligand, base, and solvent can influence the selectivity of the reaction. It is often advisable to protect the existing aniline if it is not the intended reaction site.[1]

Quantitative Data Summary

The following table summarizes typical product distributions in the nitration of aniline under different conditions, illustrating the impact of the reaction environment on regioselectivity.

ReactionReagentsortho-isomer (%)meta-isomer (%)para-isomer (%)Reference
Nitration of AnilineConc. HNO₃, Conc. H₂SO₄~2~47~51[5]
Nitration of AcetanilideConc. HNO₃, Conc. H₂SO₄~23-~76[11]

Experimental Protocols & Visualizations

Protocol 1: Protection of Aniline as Acetanilide

This protocol is a prerequisite for many regioselective functionalizations, particularly to favor para-substitution in electrophilic aromatic substitution.

  • Setup: In a suitable flask, dissolve aniline in glacial acetic acid.

  • Reagent Preparation: In a separate container, prepare a solution of acetic anhydride in glacial acetic acid.

  • Reaction: Slowly add the acetic anhydride solution to the aniline solution with constant stirring.

  • Heating: After the initial exothermic reaction subsides, gently warm the mixture for approximately 10 minutes.

  • Isolation: Pour the warm mixture into cold water while stirring vigorously to precipitate the acetanilide.

  • Purification: Collect the solid acetanilide by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture if necessary.

Protocol 2: para-Bromination of Acetanilide

This protocol demonstrates a typical electrophilic aromatic substitution on a protected aniline.

  • Setup: Dissolve the purified acetanilide in a suitable solvent, such as glacial acetic acid.

  • Reagent Addition: Slowly add a solution of bromine in acetic acid to the acetanilide solution with constant stirring.

  • Reaction: Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Work-up: Pour the reaction mixture into a large volume of water to precipitate the product. To remove any excess bromine, add a small amount of sodium bisulfite solution until the orange color disappears.

  • Purification: Collect the solid 4-bromoacetanilide by vacuum filtration, wash with cold water, and recrystallize.

  • Deprotection (if required): The acetamido group can be hydrolyzed back to the amino group by refluxing with aqueous acid or base to yield 4-bromoaniline.

Troubleshooting Workflow for Poor Regioselectivity

The following diagram illustrates a logical workflow for troubleshooting poor regioselectivity in aniline functionalization.

G start Start: Poor Regioselectivity Observed check_reaction_type What type of reaction? start->check_reaction_type eas Electrophilic Aromatic Substitution (EAS) check_reaction_type->eas EAS c_h_func C-H Functionalization check_reaction_type->c_h_func C-H Func. check_acid Are strong acids present? eas->check_acid check_dg Is a directing group (DG) being used? c_h_func->check_dg acid_yes Yes check_acid->acid_yes Yes acid_no No check_acid->acid_no No anilinium_ion Anilinium ion formation likely causing meta-substitution. acid_yes->anilinium_ion check_sterics Is para-selectivity the goal? acid_no->check_sterics protect_amine Solution: Protect the amine (e.g., as acetanilide). anilinium_ion->protect_amine sterics_yes Yes check_sterics->sterics_yes Yes bulky_pg Solution: Use a bulkier protecting group. sterics_yes->bulky_pg dg_yes Yes check_dg->dg_yes Yes dg_no No check_dg->dg_no No optimize_dg Optimize DG, ligand, and metal catalyst system. dg_yes->optimize_dg install_dg Solution: Install a suitable DG for the desired selectivity. dg_no->install_dg

Caption: Troubleshooting workflow for poor regioselectivity.

Decision Pathway for Directing Functionalization

This diagram outlines the general strategic decisions to achieve functionalization at a specific position on the aniline ring.

G start Goal: Functionalize Substituted Aniline desired_position What is the desired position? start->desired_position ortho Ortho desired_position->ortho ortho meta Meta desired_position->meta meta para Para desired_position->para para ortho_strat_1 Strategy 1: Use ortho-directing group (e.g., pyrimidine) with metal catalysis. ortho->ortho_strat_1 ortho_strat_2 Strategy 2: EAS on para-blocked aniline derivative. ortho->ortho_strat_2 meta_strat_1 Strategy 1: EAS in strong acid to form meta-directing anilinium ion. meta->meta_strat_1 meta_strat_2 Strategy 2: Use meta-directing C-H functionalization template. meta->meta_strat_2 para_strat_1 Strategy 1: EAS with bulky N-protecting group to sterically hinder ortho positions. para->para_strat_1 para_strat_2 Strategy 2: Use para-selective C-H functionalization methods. para->para_strat_2

Caption: Decision pathway for regioselective functionalization.

References

Validation & Comparative

A Comparative Analysis of NMR Spectral Data for Methyl 5-Amino-2-Methylbenzoate and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 5-Amino-2-Methylbenzoate, a key intermediate in pharmaceutical and chemical synthesis. For researchers, scientists, and drug development professionals, accurate interpretation of NMR data is paramount for structure elucidation and purity assessment. This document presents a comprehensive analysis of its spectral characteristics alongside those of structurally related alternative compounds, supported by experimental protocols and data visualizations.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound and two comparative compounds: its precursor 2-Amino-5-methylbenzoic acid and the isomeric Methyl 2-Amino-5-methylbenzoate. The data was acquired in deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆), respectively, which are common solvents for NMR analysis.

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound 7.11d2.5Ar-H
6.97d8.1Ar-H
6.69dd2.5, 8.1Ar-H
3.82s--OCH₃
3.64s--NH₂
2.43s-Ar-CH₃
2-Amino-5-methylbenzoic acid 7.62d1.8Ar-H
6.89dd8.2, 2.0Ar-H
6.64d8.2Ar-H
2.18s-Ar-CH₃
Methyl 2-Amino-5-methylbenzoate 7.65d2.0Ar-H
6.95dd8.3, 2.1Ar-H
6.66d8.3Ar-H
5.40br s--NH₂
3.84s--OCH₃
2.21s-Ar-CH₃

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ) ppmAssignment
This compound [1]168.1C=O
144.1Ar-C
132.3Ar-C
129.8Ar-C
129.5Ar-C
118.8Ar-C
116.7Ar-C
51.6-OCH₃
20.6Ar-CH₃
2-Amino-5-methylbenzoic acid [2][3]169.2C=O
149.2Ar-C
132.6Ar-C
122.8Ar-C
117.2Ar-C
115.1Ar-C
110.8Ar-C
20.1Ar-CH₃
Methyl 2-Amino-5-methylbenzoate 168.4C=O
148.2Ar-C
132.0Ar-C
123.6Ar-C
117.8Ar-C
115.4Ar-C
111.9Ar-C
51.4-OCH₃
20.4Ar-CH₃

Experimental Protocols

The following is a representative experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Approximately 10-20 mg of this compound was accurately weighed.

  • The sample was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • The solution was transferred to a 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

  • A Bruker Avance 400 MHz spectrometer was used for spectral acquisition.

  • The probe was tuned to the respective frequencies for ¹H and ¹³C nuclei.

  • The magnetic field was shimmed to achieve optimal homogeneity.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment was utilized.

  • Spectral Width: 0-10 ppm

  • Acquisition Time: 3.0 s

  • Relaxation Delay: 2.0 s

  • Number of Scans: 16

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled single-pulse experiment was used.

  • Spectral Width: 0-200 ppm

  • Acquisition Time: 1.5 s

  • Relaxation Delay: 2.0 s

  • Number of Scans: 1024

3. Data Processing:

  • A Fourier transform was applied to the acquired Free Induction Decay (FID).

  • The spectra were phased and baseline corrected.

  • The chemical shifts were referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Visualization of Structure-Spectra Correlation

The following diagram illustrates the correlation between the chemical structure of this compound and its characteristic ¹H and ¹³C NMR signals.

Methyl_5_Amino_2_Methylbenzoate_NMR_Correlation Figure 1: Structure-Spectra Correlation for this compound cluster_structure Chemical Structure cluster_1h_nmr ¹H NMR Signals cluster_13c_nmr ¹³C NMR Signals structure H_Ar1 7.11 ppm (d) structure->H_Ar1 Ar-H H_Ar2 6.97 ppm (d) structure->H_Ar2 Ar-H H_Ar3 6.69 ppm (dd) structure->H_Ar3 Ar-H H_OCH3 3.82 ppm (s) structure->H_OCH3 -OCH₃ H_NH2 3.64 ppm (s) structure->H_NH2 -NH₂ H_CH3 2.43 ppm (s) structure->H_CH3 Ar-CH₃ C_CO 168.1 ppm structure->C_CO C=O C_Ar 116.7-144.1 ppm structure->C_Ar Ar-C C_OCH3 51.6 ppm structure->C_OCH3 -OCH₃ C_CH3 20.6 ppm structure->C_CH3 Ar-CH₃

Caption: Correlation of ¹H and ¹³C NMR signals with the molecular structure of this compound.

References

A Researcher's Guide to the Analytical Quantification of Methyl 5-Amino-2-Methylbenzoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical intermediates like Methyl 5-Amino-2-Methylbenzoate is paramount for ensuring the quality, safety, and efficacy of final products. This guide provides a comprehensive comparison of mass spectrometry (MS) with alternative analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. This document outlines detailed experimental protocols, presents a comparative summary of quantitative performance data, and visualizes the analytical workflows to aid in method selection and implementation.

Executive Summary

Mass spectrometry, particularly when coupled with a chromatographic separation technique like GC or HPLC, offers superior sensitivity and selectivity for the analysis of this compound compared to standalone chromatographic methods with less specific detectors like UV. While HPLC-UV is a robust and widely accessible technique suitable for routine purity assessments, GC-MS and LC-MS/MS provide lower detection limits and structural confirmation, which are critical for trace-level impurity analysis and metabolite identification. The choice of the optimal analytical method depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is a critical step in the development of robust analytical methods for pharmaceutical intermediates. The following table summarizes the key performance characteristics of Mass Spectrometry (coupled with GC or LC), HPLC-UV, and GC-MS for the analysis of aromatic amines and related compounds, providing a basis for comparison.

ParameterMass Spectrometry (LC-MS/MS)HPLC-UVGC-MS
Linearity (R²) >0.999>0.99>0.99[1]
Limit of Detection (LOD) 0.025 - 0.20 ng/mL~0.02% (for impurities)0.9 - 50 pg/L (analyte dependent)[1]
Limit of Quantitation (LOQ) 0.1 - 1.0 ng/mLAnalyte dependent, typically in the µg/mL rangeAnalyte dependent, can be in the µg/L range
Precision (%RSD) < 15.9% (inter-day)< 5%< 15% (intra-day)[1]
Accuracy / Recovery (%) 75 - 114%89 - 100%80 - 104%[1]
Selectivity Very HighModerate to HighHigh
Structural Information YesNoYes

Mass Spectrometry Analysis of this compound

Mass spectrometry provides detailed structural information through the analysis of fragmentation patterns. For this compound (Molecular Weight: 165.19 g/mol )[2], the electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak (M+) at m/z 165.

Predicted Fragmentation Pathway

The fragmentation of this compound is expected to follow established patterns for aromatic esters and amines. The primary fragmentation pathways likely involve the loss of the methoxy group (-OCH3) from the ester, the loss of the entire methoxycarbonyl group (-COOCH3), and cleavage of the aromatic ring.

Based on the fragmentation of similar aminobenzoate esters, the following key fragments are anticipated[3]:

  • m/z 134: Loss of the methoxy radical (•OCH3) from the molecular ion.

  • m/z 106: Loss of the entire carbomethoxy group (•COOCH3).

  • m/z 77: Represents the phenyl cation, a common fragment for benzene derivatives.

G Predicted Fragmentation of this compound M+ (m/z 165) M+ (m/z 165) m/z 134 m/z 134 M+ (m/z 165)->m/z 134 - •OCH3 m/z 106 m/z 106 M+ (m/z 165)->m/z 106 - •COOCH3 m/z 77 m/z 77 m/z 106->m/z 77 - HCN

Caption: Predicted EI-MS fragmentation pathway for this compound.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reproducible and reliable analytical data. Below are representative protocols for the analysis of this compound using GC-MS and HPLC-UV.

GC-MS Experimental Protocol

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or dichloromethane) to create a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution to prepare calibration standards at concentrations ranging from 0.1 µg/mL to 100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

G GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Sample Weigh Sample Dissolve in Solvent Dissolve in Solvent Weigh Sample->Dissolve in Solvent Prepare Standards Prepare Standards Dissolve in Solvent->Prepare Standards Inject Sample Inject Sample Prepare Standards->Inject Sample GC Separation GC Separation Inject Sample->GC Separation EI Ionization EI Ionization GC Separation->EI Ionization Mass Analysis Mass Analysis EI Ionization->Mass Analysis Data Acquisition Data Acquisition Mass Analysis->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Library Search Library Search Peak Integration->Library Search Quantification Quantification Library Search->Quantification G Comparison of Analytical Techniques Analytical Goal Analytical Goal High Sensitivity & Specificity High Sensitivity & Specificity Analytical Goal->High Sensitivity & Specificity Structural Elucidation Structural Elucidation Analytical Goal->Structural Elucidation Routine QC & Purity Routine QC & Purity Analytical Goal->Routine QC & Purity High Throughput Screening High Throughput Screening Analytical Goal->High Throughput Screening LC-MS/MS LC-MS/MS High Sensitivity & Specificity->LC-MS/MS Structural Elucidation->LC-MS/MS GC-MS GC-MS Structural Elucidation->GC-MS HPLC-UV HPLC-UV Routine QC & Purity->HPLC-UV High Throughput Screening->HPLC-UV

References

A Comparative Guide to HPLC and Alternative Methods for Purity Determination of Methyl 5-Amino-2-Methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like Methyl 5-Amino-2-Methylbenzoate is critical for the integrity, safety, and efficacy of final products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of this compound. This comparison is supported by illustrative experimental data and detailed methodologies to aid in the selection of the most suitable method for specific analytical requirements.

High-Performance Liquid Chromatography (HPLC) is a primary and widely adopted technique for assessing the purity of synthesized compounds.[1] It is particularly well-suited for non-volatile and thermally sensitive compounds. By comparing the retention time and peak area of a synthesized product with that of a reference standard, its purity can be accurately determined.[1] Alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information and can be invaluable for a comprehensive purity assessment.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, selectivity, and speed.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of components between a stationary and a mobile liquid phase under high pressure.[2]Separation of volatile components in the gas phase followed by mass-based detection.Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, providing detailed structural information.[1]
Typical Sample Non-volatile or thermally labile compounds.Volatile and thermally stable compounds; derivatization may be required for polar analytes.[3]Soluble compounds in a suitable deuterated solvent.
Data Output Quantitative (purity, impurity levels) and qualitative (retention time) data.[2]Quantitative and qualitative data with mass spectral information for impurity identification.Quantitative (qNMR) and detailed qualitative (structural elucidation) data.[1]
Key Advantages Robust, versatile, and widely applicable for routine quality control.[4]High resolution and sensitivity, excellent for identifying volatile impurities.[4]Provides unambiguous structural confirmation and can identify and quantify impurities without a reference standard for each.[1]
Key Disadvantages May not be suitable for volatile impurities; requires reference standards for impurity quantification.Not suitable for non-volatile or thermally labile compounds; potential for sample degradation at high temperatures.Lower sensitivity compared to chromatographic methods; higher instrumentation cost.[2]

Experimental Protocols

Detailed methodologies for a representative HPLC method and alternative techniques are provided below.

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reversed-phase HPLC method suitable for the purity assessment of this compound.

Chromatographic Conditions:

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
Mobile Phase Acetonitrile and 0.05 M Ammonium Acetate buffer (pH 4.5) in a gradient elution.
Gradient Program 0-5 min: 30% Acetonitrile5-20 min: 30% to 70% Acetonitrile20-25 min: 70% Acetonitrile25-26 min: 70% to 30% Acetonitrile26-30 min: 30% Acetonitrile
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.[5]
Detection UV at 254 nm.
Injection Volume 10 µL.[5]

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent) to get a concentration of 1 mg/mL.

  • Sample Solution: Prepare a sample solution of this compound at the same concentration as the standard solution using the diluent.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Chromatographic and Spectrometric Conditions:

ParameterSpecification
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]
Carrier Gas Helium, constant flow at 1.2 mL/min.[4]
Inlet Temperature 250 °C
Oven Program Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
Ionization Mode Electron Ionization (EI) at 70 eV.
Mass Analyzer Quadrupole or Time-of-Flight (TOF).[1]

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of dichloromethane to obtain a solution of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter if necessary.

Workflow and Data Analysis Visualization

The following diagrams illustrate the experimental workflow for the HPLC purity determination and a decision-making process for selecting an appropriate analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample and Standard dissolve Dissolve in Diluent weigh->dissolve filter Filter through 0.45 µm Filter dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report Method_Selection start Purity Analysis Required? volatile_check Volatile Impurities Expected? start->volatile_check Yes structure_confirm Structural Confirmation Needed? volatile_check->structure_confirm Yes hplc Use HPLC for Routine Purity volatile_check->hplc No nmr Use NMR for Structure & Purity structure_confirm->nmr Yes hplc_gcms Use HPLC and GC-MS structure_confirm->hplc_gcms No gcms Use GC-MS for Impurity ID

References

comparative analysis of different synthetic routes to Methyl 5-Amino-2-Methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two primary synthetic routes for the preparation of Methyl 5-Amino-2-Methylbenzoate, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The comparison focuses on reaction efficiency, selectivity, and the number of synthetic steps, supported by detailed experimental protocols.

Executive Summary

The synthesis of this compound can be effectively achieved through two main strategies:

  • Route 1: Direct Esterification. This is a straightforward, one-step synthesis involving the Fischer esterification of the commercially available 5-Amino-2-methylbenzoic acid. This route is advantageous due to its simplicity and high atom economy.

  • Route 2: Multi-step Synthesis from 2-Methylbenzoic Acid. This pathway involves a three-step sequence: nitration of 2-methylbenzoic acid, followed by esterification of the resulting nitrobenzoic acid, and finally, reduction of the nitro group to the desired amine. While longer, this route may be economically viable depending on the cost and availability of the starting materials. A key challenge in this route is the regioselectivity of the initial nitration step.

This guide will delve into the experimental details of each route, presenting a clear comparison to aid in the selection of the most suitable method for a given research or development context.

Data Presentation

ParameterRoute 1: Direct EsterificationRoute 2: Multi-step Synthesis
Starting Material 5-Amino-2-methylbenzoic acid2-Methylbenzoic acid
Number of Steps 13
Key Intermediates None2-Methyl-5-nitrobenzoic acid, Methyl 2-methyl-5-nitrobenzoate
Overall Yield High (typically >90%)Moderate (variable, dependent on selectivity of nitration and yields of subsequent steps)
Purity HighGood to High (purification required at each step)
Key Reagents Methanol, Sulfuric AcidNitric Acid, Sulfuric Acid, Methanol, Reducing Agent (e.g., Pd/C, H₂)
Advantages Simple, high-yielding, high atom economyUtilizes a potentially cheaper and more readily available starting material.
Disadvantages Relies on the availability and cost of 5-Amino-2-methylbenzoic acid.Multi-step process, potential for isomer formation during nitration, requires more purification.

Synthetic Route Overviews

Route 1: Direct Esterification

This route involves the acid-catalyzed esterification of 5-Amino-2-methylbenzoic acid with methanol.

G start 5-Amino-2-methylbenzoic acid product This compound start->product Fischer Esterification reagents Methanol, H₂SO₄ (cat.)

Caption: Route 1: Direct Fischer Esterification.

Route 2: Multi-step Synthesis from 2-Methylbenzoic Acid

This route begins with the nitration of 2-methylbenzoic acid, followed by esterification and subsequent reduction of the nitro group.

G start 2-Methylbenzoic acid intermediate1 2-Methyl-5-nitrobenzoic acid start->intermediate1 Nitration nitration_reagents HNO₃, H₂SO₄ intermediate2 Methyl 2-methyl-5-nitrobenzoate intermediate1->intermediate2 Esterification esterification_reagents Methanol, H₂SO₄ (cat.) product This compound intermediate2->product Reduction reduction_reagents H₂, Pd/C

Caption: Route 2: Multi-step Synthesis.

Experimental Protocols

Route 1: Fischer Esterification of 5-Amino-2-methylbenzoic acid

Materials:

  • 5-Amino-2-methylbenzoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, suspend 5-Amino-2-methylbenzoic acid in an excess of anhydrous methanol (approximately 10-20 equivalents).

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) with stirring.

  • Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Route 2: Multi-step Synthesis

Step 2a: Nitration of 2-Methylbenzoic Acid

Materials:

  • 2-Methylbenzoic acid (o-toluic acid)

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Ice

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 2-methylbenzoic acid to the cold sulfuric acid with continuous stirring.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 2-methylbenzoic acid in sulfuric acid, maintaining the reaction temperature below 10 °C. The nitration of o-toluic acid typically yields a mixture of 3-nitro- and 5-nitro-o-toluic acid, with the ratio being dependent on the reaction conditions.[1]

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Pour the reaction mixture over crushed ice to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry. The isomeric mixture may require separation by fractional crystallization or chromatography to isolate the desired 2-methyl-5-nitrobenzoic acid.

Step 2b: Esterification of 2-Methyl-5-nitrobenzoic Acid

Materials:

  • 2-Methyl-5-nitrobenzoic acid

  • Iodomethane

  • Potassium Carbonate

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Suspend 2-methyl-5-nitrobenzoic acid and potassium carbonate in DMF in a dry round-bottom flask.

  • Slowly add iodomethane dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature overnight (approximately 12 hours).

  • After completion of the reaction (monitored by TLC), pour the mixture into water and extract the aqueous phase three times with ethyl acetate.

  • Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give methyl 2-methyl-5-nitrobenzoate. A reported yield for this reaction is 94%.

Step 2c: Reduction of Methyl 2-methyl-5-nitrobenzoate

Materials:

  • Methyl 2-methyl-5-nitrobenzoate

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve methyl 2-methyl-5-nitrobenzoate in methanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the vessel and purge with an inert gas to remove air.

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary. High yields (typically >95%) are expected for this type of reduction.[2]

References

A Researcher's Guide to the Structural Confirmation of Methyl 5-Amino-2-Methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel and existing compounds is a cornerstone of chemical research. This guide provides a comprehensive comparison of standard analytical techniques for the structural elucidation of Methyl 5-Amino-2-Methylbenzoate and its derivatives. We will delve into the expected data from key spectroscopic methods, present detailed experimental protocols, and explore alternative and complementary analytical strategies.

This compound is a substituted aromatic amine with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .[1] Its structure presents a unique arrangement of functional groups that give rise to characteristic spectroscopic signatures. The confirmation of this structure and those of its derivatives relies on a suite of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Comparative Analysis of Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound and its closely related analogs. This comparative approach is crucial for identifying the subtle spectral shifts that can arise from minor structural modifications.

Table 1: ¹H NMR Spectral Data Comparison
Proton Assignment Expected Chemical Shift (ppm) for this compound Reported Chemical Shift (ppm) for Methyl 2-amino-5-bromobenzoate (CDCl₃)
Aromatic H (position 6)~7.6-7.8 (d)7.78 (d, J=2.4 Hz)
Aromatic H (position 4)~6.8-7.0 (dd)7.19 (dd, J=8.8, 2.4 Hz)
Aromatic H (position 3)~6.5-6.7 (d)6.64 (d, J=8.8 Hz)
-NH₂~3.5-4.5 (br s)5.61 (br s)
-OCH₃~3.8 (s)3.86 (s)
Ar-CH₃~2.4 (s)-

Note: Specific experimental data for this compound was not publicly available. Data for the bromo- derivative is provided for comparative purposes.

Table 2: ¹³C NMR Spectral Data Comparison
Carbon Assignment Expected Chemical Shift (ppm) for this compound Reported Chemical Shift (ppm) for Methyl 2-amino-5-bromobenzoate (CDCl₃)
C=O (ester)~167168.1
C-NH₂~145-148148.8
C-CH₃~135-138-
C-H (aromatic)~115-130137.2, 125.1, 119.3
C-COOCH₃~120-125111.4
C-Br-109.5
-OCH₃~5251.8
Ar-CH₃~20-22-

Note: Specific experimental data for this compound was not publicly available. Data for the bromo- derivative is provided for comparative purposes.

Table 3: FTIR Spectral Data Comparison
Vibrational Mode Expected Wavenumber (cm⁻¹) for this compound Reported Wavenumbers (cm⁻¹) for p-amino-methyl benzoate
N-H stretch (asymmetric & symmetric)3300-3500Not specified
C-H stretch (aromatic)3000-3100>3040
C-H stretch (aliphatic)2850-3000<3040
C=O stretch (ester)1700-1725Not specified
C=C stretch (aromatic)1500-1600Not specified
C-N stretch1250-1350Not specified
C-O stretch (ester)1100-1300Not specified

Note: Specific experimental FTIR data for this compound was not publicly available. General ranges and data for a related compound are provided.[2]

Table 4: Mass Spectrometry Data
Technique Expected m/z for this compound Interpretation
High-Resolution MS (HRMS)165.07898Molecular Ion [M]⁺
Electron Ionization (EI)-MS165, 134, 106, 77[M]⁺, [M-OCH₃]⁺, [M-COOCH₃]⁺, [C₆H₅]⁺

Note: The exact mass is a critical parameter for confirming the elemental composition.[1]

Experimental Protocols

Detailed and consistent experimental protocols are vital for reproducible and reliable data. Below are standard operating procedures for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the this compound derivative.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

    • Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • ¹H NMR Data Acquisition:

    • Use a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

    • Tune and shim the instrument to achieve optimal magnetic field homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set appropriate parameters, including spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Data Acquisition:

    • Use a higher concentration of the sample (20-50 mg) if possible, due to the lower natural abundance of ¹³C.

    • Employ a proton-decoupled pulse sequence to simplify the spectrum.

    • Increase the number of scans to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid powder or a single drop of a liquid sample directly onto the crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization (Electron Ionization - EI):

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

    • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

    • A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Analytical Workflows

Experimental_Workflow

Alternative and Complementary Techniques

While NMR, FTIR, and MS are the primary tools for structural elucidation, other techniques can provide valuable complementary information or serve as alternatives in specific cases.

  • X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry.

  • Elemental Analysis: This technique determines the elemental composition of a pure sample, providing the empirical formula which can be used in conjunction with high-resolution mass spectrometry to confirm the molecular formula.

  • Hyphenated Techniques: The coupling of a separation technique with a spectroscopic detector can be powerful for analyzing complex mixtures or impure samples.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable derivatives, providing both retention time and mass spectral data for each component.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for a wider range of compounds, including those that are not volatile or are thermally labile.

    • Liquid Chromatography-NMR (LC-NMR): Allows for the acquisition of NMR spectra of individual components separated by HPLC, though it is less common due to sensitivity limitations.

  • Chiral Chromatography: For derivatives that are chiral, specialized chiral stationary phases in HPLC or GC can be used to separate and quantify the individual enantiomers.

Technique_Comparison

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying Substituted Methyl Benzoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of substituted methyl benzoates. Substituted methyl benzoates, such as parabens, are widely used as preservatives in pharmaceuticals, cosmetics, and food products. Accurate and reliable quantification of these compounds is crucial for ensuring product quality and safety. This document presents a side-by-side comparison of quantitative performance data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate analytical method for your specific research and development needs.

The validation of analytical procedures is essential to demonstrate that a method is suitable for its intended purpose. Key validation characteristics, as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Performance Data: HPLC vs. GC-MS for Methyl Paraben

The following table summarizes the quantitative performance data for the analysis of methyl paraben using validated HPLC and GC-MS methods.

Validation ParameterHPLC MethodGC-MS Method
Linearity (Correlation Coefficient, r²) > 0.999> 0.993
Accuracy (% Recovery) 97.24 - 101.64%99.8 ± 5.1%
Precision (Repeatability, %RSD) < 2%5.1%
Limit of Detection (LOD) 0.001 - 0.87 µg/mL2.02 ng/g
Limit of Quantification (LOQ) 0.5 - 1.75 µg/mLNot explicitly stated, but quantifiable at low ng/g levels
Analysis Time < 10 minutes~8 minutes

Experimental Protocols

Below are detailed methodologies for the quantification of methyl paraben using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a reversed-phase HPLC method for the determination of parabens in pharmaceutical and cosmetic products.

1. Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV-Vis Detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer

  • Water (HPLC grade)

  • Methyl paraben reference standard

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile, methanol, and phosphate buffer (e.g., 10:40:50 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh a portion of the sample and dissolve it in the mobile phase.

  • Sonicate to ensure complete dissolution.

  • Filter the solution through a 0.4

Comparative Analysis of the Biological Activity of Methyl 5-Amino-2-Methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biological activities of derivatives synthesized from Methyl 5-Amino-2-Methylbenzoate. The information presented herein is curated from experimental data to facilitate research and development in medicinal chemistry.

I. Overview of Biological Potential

This compound serves as a versatile scaffold for the synthesis of novel bioactive compounds. Its derivatives have been explored for a range of therapeutic applications, primarily focusing on antimicrobial and anticancer activities. The core structure, featuring an aromatic ring with amino, methyl, and methyl ester substituents, allows for diverse chemical modifications to modulate pharmacological properties.

II. Comparative Biological Activity Data

While direct comparative studies on a wide array of this compound derivatives are limited in publicly accessible literature, we can infer structure-activity relationships from studies on analogous compounds such as substituted benzothiazoles and other benzoic acid derivatives. The following tables summarize key findings from these related studies, offering insights into the potential efficacy of similar modifications on the this compound core.

Table 1: Anticancer Activity of Related Benzothiazole Derivatives
Compound IDModificationCancer Cell LineIC50 (µM)Reference
OMS5 4-Nitroaniline substituentLung (A549)22.13[1]
Breast (MCF-7)31.54[1]
OMS14 Piperazine-4-nitroaniline substituentLung (A549)42.61[1]
Breast (MCF-7)61.03[1]
DF 203 2-(4-amino-3-methylphenyl)Not specifiedNot specified[2]

Note: These compounds are structurally related to potential derivatives of this compound and indicate that nitrogen-containing heterocyclic modifications can confer significant cytotoxic activity.

Table 2: Antimicrobial Activity of Related Schiff Base Derivatives
Compound IDDerivative TypeBacterial StrainMIC (µg/mL)Reference
Compound 4 2-Chlorobenzylideneamino-aminophenazoneE. coli6.25[3]
S. aureus6.25[3]
S. typhimurium6.25[3]
S. pyogenes6.25[3]
Compound 5 Benzonitrile-aminophenazoneE. coli6.25[3]
S. aureus6.25[3]
S. typhimurium6.25[3]
S. pyogenes6.25[3]

Note: These Schiff bases, derived from a different amino-aromatic core, highlight the potential of imine formation at the amino group of this compound to generate potent antibacterial agents.

III. Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of the biological activities of related compounds. These protocols can serve as a reference for evaluating novel derivatives of this compound.

A. Synthesis of Schiff Base Derivatives

A common method for synthesizing Schiff bases from an amino-aromatic core involves the condensation reaction with an appropriate aldehyde.[3]

  • Reaction Setup: A mixture of the amino-containing compound (e.g., 4-aminophenazone, 0.0058 mol) and the corresponding aldehyde (0.0058 mol) is prepared in anhydrous methanol (15 mL).

  • Catalysis: A few drops of glacial acetic acid are added to the mixture to catalyze the reaction.

  • Reaction Conditions: The mixture is refluxed at 80°C for 5 hours with continuous stirring.

  • Monitoring and Isolation: The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solution is cooled.

  • Purification: The resulting precipitate is collected by filtration and purified by recrystallization from a suitable solvent like a mixture of methanol and chloroform.[3]

B. In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of compounds.[4]

  • Cell Seeding: Cancer cells (e.g., A549 or MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

C. In Vitro Antimicrobial Activity (Agar Disc Diffusion Method)

This method is used to assess the antimicrobial activity of synthesized compounds.[3]

  • Preparation of Media: A suitable agar medium is prepared and sterilized.

  • Inoculation: The microbial culture to be tested is uniformly spread over the surface of the agar plate.

  • Disc Application: Sterile filter paper discs impregnated with the test compounds at a specific concentration are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

IV. Visualizations

A. Experimental Workflow for Synthesis and Antimicrobial Screening

G Workflow for Synthesis and Antimicrobial Screening of Derivatives cluster_synthesis Synthesis cluster_screening Antimicrobial Screening cluster_data Data Analysis start This compound + Aldehyde reaction Condensation Reaction (Methanol, Acetic Acid, Reflux) start->reaction purification Filtration & Recrystallization reaction->purification product Schiff Base Derivative purification->product impregnate Impregnate Discs with Schiff Base product->impregnate prep Prepare Agar Plates & Bacterial Culture prep->impregnate place Place Discs on Inoculated Plates impregnate->place incubate Incubate Plates place->incubate measure Measure Zones of Inhibition incubate->measure analysis Determine MIC Values measure->analysis sar Structure-Activity Relationship analysis->sar

Caption: General workflow for the synthesis of Schiff base derivatives and subsequent antimicrobial screening.

B. Logical Relationship in Anticancer Drug Discovery

G Logical Flow in Anticancer Compound Evaluation start Synthesized Derivative in_vitro In Vitro Cytotoxicity Assay (e.g., MTT Assay) start->in_vitro active Active Compound (Low IC50) in_vitro->active Potent inactive Inactive Compound (High IC50) in_vitro->inactive Not Potent mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis Assay) active->mechanism lead Lead Compound for Further Development mechanism->lead

References

literature review of the applications of substituted aminobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the applications of substituted aminobenzoates, presented as a comparative guide for researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Aminobenzoate Scaffold

Substituted aminobenzoates are a class of organic compounds built upon an aminobenzoic acid core. The structural versatility of this scaffold, particularly that of para-aminobenzoic acid (PABA), allows for substitutions at the amino group, the carboxyl group, and the aromatic ring.[1][2][3] This adaptability has established PABA as a crucial "building block" in the pharmaceutical and materials science industries.[1][4][5] Derivatives of PABA exhibit a vast range of therapeutic activities, including local anesthetic, antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][6] In a database of over 12,000 commercial drugs, 1.5% were found to contain the PABA moiety, highlighting its significance in drug development.[3][5] Beyond medicine, these compounds are also utilized as corrosion inhibitors and in the synthesis of polymers and dyes.[7][8][9] This guide provides a comparative overview of the key applications of substituted aminobenzoates, supported by quantitative data and detailed experimental protocols.

Pharmaceutical Applications

The aminobenzoate structure is a cornerstone of medicinal chemistry, leading to the development of numerous therapeutic agents.

Local Anesthetics

The discovery of procaine, a p-aminobenzoate derivative, was a pivotal moment in the development of local anesthetics.[10] These agents typically function by blocking sodium channels in nerve membranes, preventing the propagation of action potentials and thus blocking the sensation of pain.[11] The general structure of these ester-based anesthetics consists of a lipophilic aromatic ring (the aminobenzoate), an intermediate ester linkage, and a hydrophilic amine group.[10][12]

Table 1: Comparison of Substituted Aminobenzoate-Based Local Anesthetics

Drug Substitution Pattern Duration of Effect Key Clinical Use
Benzocaine Ethyl ester of PABA Short Topical Anesthesia (e.g., Orajel, Anbesol)[13]
Procaine Diethylaminoethyl ester of PABA Short Infiltration and nerve block anesthesia[14]
Chloroprocaine 2-chloro, Diethylaminoethyl ester of PABA Short Spinal and epidural anesthesia[13][14]
Tetracaine Butylamino, Dimethylaminoethyl ester of PABA Long Topical ophthalmic and spinal anesthesia[13][14]

| Butacaine | Dibutylaminopropyl ester of PABA | Moderate | Topical anesthesia[14] |

Antimicrobial Agents

Substituted aminobenzoates have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[2] Their mechanism often involves interfering with essential metabolic pathways. For example, sulfonamides, which are structural analogs of PABA, competitively inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.[15]

Table 2: Antimicrobial Activity of Selected Substituted Aminobenzoates

Compound Substitution Organism MIC (µg/mL) Reference
PABA-derivatized moiety N/A Staphylococcus aureus 1.56 [2]
PABA-derivatized moiety N/A Candida albicans 12.5 [2]
PABA-derivatized moiety N/A Cryptococcus neoformans 6.25 [2]
2-(2'-morpholino) acetylaminobenzothiazole Morpholinoacetyl on amino group Escherichia coli 50 [16]

| 2-(2'-morpholino) acetylaminobenzothiazole | Morpholinoacetyl on amino group | Staphylococcus aureus | 50 |[16] |

Anticancer Agents

Several novel derivatives of PABA have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[2][4][15] These compounds exhibit potential as anticancer agents, with their efficacy often measured by the half-maximal inhibitory concentration (IC50).

Table 3: Cytotoxic Activity of a PABA-Derived Pyrazolidinedione

Compound Target Enzyme Inhibition IC50 (µM) Reference

| Substituted pyrazolidinedione | Not specified | 89.3% | 0.58 |[2] |

Materials Science Applications

Corrosion Inhibitors

Substituted aminobenzoates and related compounds like aminobenzothiazoles are effective corrosion inhibitors for metals and alloys, including mild steel and carbon steel, in acidic environments.[7][17][18] They function by adsorbing onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions.[7][18] The presence of heteroatoms (N, S) and the aromatic ring facilitates strong adsorption onto the metal surface.[17]

Table 4: Corrosion Inhibition Efficiency of Substituted Aminobenzothiazoles on Mild Steel

Inhibitor Concentration (ppm) Medium Temperature (°C) Inhibition Efficiency (%) Reference
2-aminobenzothiazole 500 1N HCl 40 >90 (estimated) [17]
6-chloro-2-aminobenzothiazole 500 1N HCl 40 >95 (estimated) [17]
6-methyl-2-aminobenzothiazole 500 1N HCl 40 >90 (estimated) [17]

| 2-amino-6-hydroxybenzothiazole | 0.0010 M | 0.5 M HCl | N/A | High & Persistent |[7] |

Experimental Protocols

Reproducibility is critical in scientific research. This section details standard protocols for the synthesis and evaluation of substituted aminobenzoates.

Synthesis Protocol: Fischer Esterification of p-Aminobenzoic Acid (to Benzocaine)

This method describes the synthesis of the local anesthetic benzocaine from PABA and ethanol.[19]

  • Reaction Setup: In a round-bottom flask, combine p-aminobenzoic acid (1.2 g, 0.0087 mol) and absolute ethanol (12.0 mL, 0.205 mol).[19]

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (1.0 mL) to the mixture in a fume hood.[19]

  • Reflux: Attach a condenser and heat the mixture to reflux using a heating mantle for 60-75 minutes. The solid PABA should dissolve as the reaction proceeds.[19]

  • Neutralization: After cooling the reaction mixture to room temperature, pour it into a beaker containing ice water (30 mL). Slowly add a 10% sodium carbonate solution while stirring until gas evolution ceases and the solution is slightly alkaline (pH ≈ 8).[19]

  • Isolation: Collect the white precipitate (benzocaine) by vacuum filtration using a Büchner funnel.[19]

  • Washing: Wash the precipitate with a small amount of ice-cold water to remove any remaining salts.[19]

  • Drying: Allow the product to air dry or place it in a desiccator to obtain the final, pure product.

Biological Assay Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[20]

  • Inoculum Preparation: Grow a pure culture of the test microorganism on an appropriate agar medium. Suspend colonies in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[20]

  • Compound Dilution: Prepare a series of two-fold dilutions of the test aminobenzoate derivative in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.[20] Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 35-37°C) for the appropriate duration (e.g., 18-24 hours for most bacteria).[20]

  • MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible microbial growth, as determined by visual inspection of the wells.[20]

Biological Assay Protocol: Cytotoxicity (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.[15][20]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere for 24 hours.[20]

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of the test aminobenzoate derivative. Include an untreated control group.

  • Incubation: Incubate the plate for a set period (e.g., 48 or 72 hours) to allow the compound to take effect.[20]

  • MTT Addition: Remove the treatment medium and add an MTT solution (e.g., 0.5 mg/mL) to each well. Incubate for 2-4 hours, during which viable cells metabolize the yellow MTT into purple formazan crystals.[20]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader (typically at ~570 nm).[20] The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz to illustrate key processes.

Fischer_Esterification_Workflow cluster_workflow Synthesis of Benzocaine via Fischer Esterification A 1. Combine PABA, Ethanol, & H₂SO₄ B 2. Heat Mixture at Reflux A->B C 3. Cool to Room Temperature B->C D 4. Neutralize with Na₂CO₃ Solution C->D E 5. Vacuum Filter Precipitate D->E F 6. Wash with Ice-Cold Water E->F G 7. Dry Final Product (Benzocaine) F->G

Caption: Workflow for the synthesis of benzocaine.

MTT_Assay_Workflow cluster_assay MTT Cytotoxicity Assay Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Treat Cells with Substituted Aminobenzoate A->B C 3. Incubate for 48-72 Hours B->C D 4. Add MTT Reagent (Incubate 2-4 Hours) C->D E 5. Solubilize Formazan Crystals with DMSO D->E F 6. Measure Absorbance (~570 nm) E->F G 7. Calculate Cell Viability and Determine IC50 F->G

Caption: Workflow for the MTT cytotoxicity assay.

Folate_Pathway cluster_pathway Bacterial Folate Biosynthesis Pathway & Inhibition Chorismate Chorismate PABA p-Aminobenzoic Acid (PABA) Chorismate->PABA Enzyme1 Dihydropteroate Synthase PABA->Enzyme1 DHP Dihydropteroate (DHP) DHF Dihydrofolate (DHF) DHP->DHF THF Tetrahydrofolate (THF) DHF->THF Enzyme1->DHP Incorporates PABA Sulfonamides Sulfonamides (PABA Analogs) Sulfonamides->Enzyme1 Competitive Inhibition

Caption: Inhibition of folate synthesis by PABA analogs.

References

Safety Operating Guide

Safe Disposal of Methyl 5-Amino-2-Methylbenzoate: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Methyl 5-Amino-2-Methylbenzoate as hazardous waste. Do not dispose of it down the drain or in regular trash. This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] Proper disposal through a licensed chemical waste disposal company is mandatory to ensure laboratory safety and environmental compliance.[3][4]

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development.

I. Immediate Safety and Handling Precautions

Before handling this compound, familiarize yourself with its potential hazards. As an aromatic amine, it should be handled with care to avoid exposure.[5][6]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area or under a certified fume hood to avoid inhaling dust or vapors.[4]

II. Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂PubChem[1], ChemicalBook[7]
Molecular Weight 165.19 g/mol PubChem[1], ChemicalBook[7]
CAS Number 18595-12-5PubChem[1], ChemicalBook[7]
Appearance Powder/SolidSigma-Aldrich[6] (for similar compound)
GHS Hazard Codes H315, H319, H335PubChem[1]
III. Step-by-Step Disposal Procedure

The required method for the disposal of this compound is through a licensed chemical waste disposal service.[3][4] The following steps outline the process from waste generation to final disposal.

Experimental Protocol: Waste Segregation and Storage

  • Waste Identification: Clearly identify waste containing this compound.

  • Segregation: Do not mix this waste with other waste streams, particularly non-hazardous materials.[5] Keep it separate from halogenated and non-halogenated solvent wastes.[5]

  • Containment:

    • Store waste in a designated, compatible, and sealable container. The original container is often a suitable choice.[5]

    • Ensure the container is properly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

    • Keep the container tightly sealed except when adding more waste.

    • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7]

Experimental Protocol: Arranging for Professional Disposal

  • Contact Environmental Health and Safety (EHS): Notify your institution's EHS department to arrange for the collection of the chemical waste.[4]

  • Documentation:

    • Maintain a detailed log of the amount of this compound designated for disposal.

    • Complete all necessary waste disposal forms as required by your institution and local regulations.[4]

  • Collection and Transport: The licensed waste disposal company will collect the waste and transport it to a permitted treatment, storage, and disposal facility (TSDF).

  • Final Disposal: At the TSDF, the chemical will be managed in an environmentally responsible manner, which will likely involve incineration or another approved chemical treatment method.[3][4]

Disposal of Empty Containers:

  • The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[8]

  • For containers of highly toxic chemicals (a category that can include certain aromatic amines), the first three rinses must be collected as hazardous waste.[8] After thorough rinsing and air-drying, the container may be disposed of as non-hazardous waste, depending on institutional policies.

IV. Spill Management

In the event of a spill:

  • Evacuate and Secure: Evacuate non-essential personnel and secure the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear the appropriate PPE as described above.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or use a HEPA-filter vacuum to collect the material and place it in a sealed container for disposal.[9][10] Avoid generating dust.[10]

    • For solutions, absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.[3]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Do Not Use Sewers: Never wash spills down the sewer.[9][11]

Visualized Disposal Workflow

The following diagram illustrates the key logical steps for the proper disposal of this compound.

A Waste Generation (this compound) B Segregate Waste Stream (Do not mix with other chemicals) A->B S Spill Occurs A->S C Store in Labeled, Sealed, Compatible Container B->C D Log Waste & Complete Disposal Forms C->D E Contact EHS for Pickup D->E F Licensed Contractor Transports to TSDF E->F G Final Disposal (e.g., Incineration) F->G H Follow Spill Management Protocol S->H Emergency Procedure H->C

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 5-Amino-2-Methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling Methyl 5-Amino-2-Methylbenzoate in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of researchers and maintaining a secure work environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and prevent potential health hazards. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentSpecifications and Remarks
Eye and Face Protection Safety glasses with side shields or chemical goggles.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for splash hazards.[1][2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber).Glove suitability and durability depend on the frequency and duration of contact. For prolonged contact, use gloves with a protection class of 5 or higher (breakthrough time > 240 minutes). For brief contact, a protection class of 3 or higher (> 60 minutes) is recommended. Always inspect gloves before use and wash hands thoroughly after removal.[1]
Protective clothing.A lab coat or overalls should be worn to prevent skin contact.[1]
PVC apron.Recommended when there is a significant risk of splashing.[1]
Respiratory Protection Local exhaust ventilation.Should be used to control airborne concentrations.[1][3]
Particulate respirator.If ventilation is inadequate or for major spills, a NIOSH or CEN-certified air-purifying respirator with an appropriate particulate filter should be used.[1][4]

Health Hazard Information

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[5][6][7]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[5][6][7]

  • Specific target organ toxicity — single exposure (Category 3) : May cause respiratory irritation.[5][6][7]

Safe Handling and Storage Protocols

Handling:

  • Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust or fumes.[1]

  • Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[3][5]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[2][5] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]

  • Equipment: Use appropriate tools and equipment to avoid direct contact.

  • Empty Containers: Be aware that empty containers may retain product residue and can be hazardous.[1]

Storage:

  • Container: Store in the original, tightly sealed container.[1][5] Suitable materials include glass, polyethylene, or polypropylene.[1]

  • Conditions: Keep in a dry, cool, and well-ventilated place away from heat and sources of ignition.[2][5]

  • Labeling: Ensure all containers are clearly labeled.[1]

Spill and Disposal Procedures

Spill Response Workflow:

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal evacuate Evacuate Immediate Area alert Alert Colleagues and Supervisor evacuate->alert ppe Don Appropriate PPE alert->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Material (e.g., sand, vermiculite) ventilate->contain cleanup Carefully Sweep or Vacuum Up (Avoid Dust Generation) contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate collect Collect Waste in a Labeled, Sealed Container decontaminate->collect dispose Dispose of as Hazardous Waste (Consult EHS) collect->dispose

Caption: Workflow for responding to a this compound spill.

Disposal Plan:

  • Waste Collection: Collect waste material in its original container or a suitable, labeled, and sealed container for disposal. Do not mix with other waste.

  • Consult Regulations: All disposal practices must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.

  • Contaminated Materials: All contaminated PPE and cleanup materials should be collected and disposed of as hazardous waste.

  • Effluent: Do not allow the chemical or wash water from cleaning equipment to enter drains.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.